molecular formula C14H13ClN2O B2979341 N-(5-chloropyridin-2-yl)-4-ethylbenzamide CAS No. 328119-41-1

N-(5-chloropyridin-2-yl)-4-ethylbenzamide

Cat. No.: B2979341
CAS No.: 328119-41-1
M. Wt: 260.72
InChI Key: KQJKTFXZRHUGIX-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-ethylbenzamide is a useful research compound. Its molecular formula is C14H13ClN2O and its molecular weight is 260.72. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-2-10-3-5-11(6-4-10)14(18)17-13-8-7-12(15)9-16-13/h3-9H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJKTFXZRHUGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unlocking the Therapeutic Promise of N-(5-chloropyridin-2-yl)-4-ethylbenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Frontier of a Promising Scaffold

In the landscape of medicinal chemistry, the convergence of specific structural motifs often signals the potential for significant biological activity. The N-(5-chloropyridin-2-yl)-4-ethylbenzamide scaffold represents such a convergence, marrying the privileged chloropyridine ring with the versatile benzamide core. While the specific molecule, N-(5-chloropyridin-2-yl)-4-ethylbenzamide, remains largely unexplored in public scientific literature, its constituent parts are well-established pharmacophores present in numerous approved drugs and clinical candidates.[1] This guide, therefore, serves not as a retrospective summary, but as a forward-looking roadmap for researchers, scientists, and drug development professionals. We will dissect the therapeutic potential of this chemical series, providing a scientifically grounded framework for its exploration and development. By examining the established activities of structurally related compounds, we can illuminate a rational path forward for identifying and optimizing novel therapeutic agents based on this promising skeleton.

Section 1: Deconstructing the Core Scaffold - A Rationale for Therapeutic Potential

The N-(5-chloropyridin-2-yl)-4-ethylbenzamide structure is a composite of two key moieties, each with a rich history in medicinal chemistry. Understanding their individual contributions provides a strong rationale for investigating the therapeutic potential of their combination.

  • The Benzamide Moiety: Benzamide derivatives are a cornerstone of modern pharmacology, known for their ability to form crucial hydrogen bonds and other non-covalent interactions with biological targets.[1] The amide linkage is a bioisostere for peptide bonds, allowing these molecules to mimic endogenous ligands and modulate protein function. This versatility has led to the development of benzamides with a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2][3]

  • The 5-Chloropyridine Moiety: The pyridine ring is classified as a "privileged scaffold," a framework capable of binding to a multitude of biological targets.[1] The addition of a chlorine atom at the 5-position significantly alters the electronic properties of the ring, enhancing its lipophilicity and potentially modulating its metabolic stability and binding affinity. This specific moiety is found in potent and selective inhibitors of various enzymes and receptors. For instance, derivatives of N-(5-chloropyridin-2-yl) have been identified as highly potent factor Xa inhibitors, demonstrating the scaffold's utility in developing antithrombotic agents.[4]

The combination of these two fragments in N-(5-chloropyridin-2-yl)-4-ethylbenzamide creates a molecule with a defined three-dimensional structure and electronic distribution, predisposing it to interact with specific biological targets. The ethyl group at the 4-position of the benzamide ring further adds a lipophilic character, which can be crucial for cell permeability and interaction with hydrophobic pockets in target proteins.

Section 2: Hypothesized Therapeutic Targets and Mechanistic Pathways

Based on the known activities of structurally analogous compounds, we can hypothesize several promising therapeutic avenues for N-(5-chloropyridin-2-yl)-4-ethylbenzamide derivatives. The primary areas of interest include oncology, inflammation, and neurology.

Potential as Kinase Inhibitors in Oncology

The N-phenylbenzamide and pyridinyl-amino structures are common features in a vast number of kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.

  • Hypothesized Target Kinases: Derivatives of this scaffold could potentially target key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), or Rho-associated kinase (ROCK).[5][6][7] The N-(5-chloropyridin-2-yl) group can act as a hinge-binding motif, a common interaction mode for ATP-competitive kinase inhibitors.

  • Proposed Mechanism of Action: By occupying the ATP-binding pocket of a target kinase, a derivative of this series could prevent the phosphorylation of downstream substrates, thereby inhibiting proliferative and survival signaling pathways.

Below is a conceptual signaling pathway illustrating the potential mechanism of action for a hypothetical derivative targeting a receptor tyrosine kinase (RTK) like EGFR.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds Derivative N-(5-chloropyridin-2-yl) -4-ethylbenzamide Derivative Derivative->RTK Inhibits ATP Binding Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK) P_RTK->Signaling_Cascade Activates Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Proliferation Promotes

Caption: Potential mechanism of a derivative as a receptor tyrosine kinase inhibitor.

Potential as Modulators of G-Protein Coupled Receptors (GPCRs)

The core structure also bears resemblance to known GPCR modulators. For example, a related analog, N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, is a negative allosteric modulator (NAM) of metabotropic glutamate receptor 5 (mGlu5), a target for psychiatric and neurodegenerative disorders.[8]

  • Hypothesized Target Receptors: Derivatives could be explored as modulators of GPCRs involved in neurological or inflammatory diseases.

  • Proposed Mechanism of Action: The compounds could act as orthosteric antagonists or allosteric modulators, altering the receptor's response to its endogenous ligand and thereby modulating downstream signaling pathways like phospholipase C (PLC) activation or adenylyl cyclase inhibition.[8]

Potential as Anti-inflammatory Agents

Many anti-inflammatory drugs contain amide functionalities and heterocyclic rings.[9] The mechanism could involve the inhibition of key inflammatory enzymes.

  • Hypothesized Target Enzymes: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) or lipoxygenase (LOX) are potential targets.[10] Inhibition of these enzymes would reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Section 3: A Roadmap for Discovery and Development

To systematically explore the therapeutic potential of the N-(5-chloropyridin-2-yl)-4-ethylbenzamide scaffold, a structured drug discovery workflow is essential. This process involves library synthesis, screening, and optimization.

Synthesis and Library Generation

The synthesis of N-(5-chloropyridin-2-yl)-4-ethylbenzamide and its derivatives is typically achieved through a standard amide coupling reaction.

Experimental Protocol: General Synthesis of N-(5-chloropyridin-2-yl)-4-ethylbenzamide Derivatives

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-substituted-benzoyl chloride (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Amine Addition: To this solution, add 2-amino-5-chloropyridine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(5-chloropyridin-2-yl)-4-substituted-benzamide derivative.[11]

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[3]

A focused library can be generated by varying the substituent at the 4-position of the benzoyl ring and by modifying the chloropyridine ring.

Table 1: Proposed Substitutions for Structure-Activity Relationship (SAR) Studies

Modification SiteRationale for SubstitutionExample Substituents
4-position of Benzamide Ring Explore impact of electronics and sterics on target binding. Modulate solubility and metabolic stability.-H, -CH₃, -OCH₃, -CF₃, -Cl, -F, -CN, -SO₂NH₂, Morpholine
Pyridine Ring (positions 3, 4, 6) Fine-tune hinge-binding interactions and overall molecule conformation.-F, -CH₃, -OCH₃
Amide Linker Investigate bioisosteric replacements to alter stability and conformation.Thioamide, reverse amide

The following diagram outlines the proposed workflow for synthesizing and screening a focused library of derivatives.

Drug_Discovery_Workflow Start Design Focused Library Synthesis Parallel Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (LC-MS, NMR) Synthesis->Purification Screening High-Throughput Screening (HTS) Purification->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR SAR->Synthesis Iterative Design Optimization Lead Optimization (ADME/Tox Profiling) SAR->Optimization Candidate Preclinical Candidate Selection Optimization->Candidate

Caption: A rational workflow for the discovery of novel therapeutics.

In Vitro Screening Protocols

Initial screening should be conducted against a panel of diverse biological targets to identify primary "hits."

Experimental Protocol: Kinase Inhibition Assay (Example: Generic Tyrosine Kinase)

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for measuring kinase activity. It measures the phosphorylation of a substrate peptide by the kinase.

  • Materials: Kinase enzyme, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure: a. In a 384-well assay plate, add 5 µL of the test compound (N-(5-chloropyridin-2-yl)-4-ethylbenzamide derivative) at various concentrations. b. Add 5 µL of kinase and biotinylated substrate solution. Incubate for 15 minutes at room temperature. c. Initiate the kinase reaction by adding 5 µL of ATP solution. Incubate for 60 minutes at room temperature. d. Stop the reaction by adding 5 µL of TR-FRET detection buffer containing the europium-labeled antibody and SA-APC. e. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor). Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Table 2: Representative Primary Screening Panel

Target ClassSpecific ExamplesAssay Type
Kinases EGFR, ALK, FAK, ROCK, Dyrk1ATR-FRET, Luminescence (e.g., Kinase-Glo®)
GPCRs mGlu5, Dopamine D2, Serotonin 5-HT₂ₐCalcium Mobilization, Radioligand Binding
Coagulation Factors Factor Xa, ThrombinChromogenic Substrate Assay
Inflammatory Enzymes COX-1, COX-2, 5-LOXEnzyme Immunoassay (EIA), Fluorometric Assay

Section 4: Future Directions and Conclusion

The N-(5-chloropyridin-2-yl)-4-ethylbenzamide scaffold stands as a promising, yet underexplored, platform for the development of novel therapeutics. While direct biological data on the parent compound is scarce, a wealth of information on structurally related molecules provides a strong rationale for its investigation as a source of kinase inhibitors, GPCR modulators, and anti-inflammatory agents.

The path forward requires a systematic approach grounded in established medicinal chemistry principles. The generation of a focused library of derivatives, coupled with a broad, high-throughput screening campaign, will be the critical first step in uncovering the therapeutic potential of this series. Subsequent hit-to-lead optimization, guided by iterative structure-activity relationship studies and ADME/Tox profiling, will be necessary to develop preclinical candidates.

This guide has provided the foundational logic, key target hypotheses, and actionable experimental protocols to empower research teams to embark on the exploration of this exciting chemical space. The convergence of the chloropyridine and benzamide pharmacophores presents a compelling opportunity to discover next-generation medicines for a range of human diseases.

References

  • Weaver, C. D., et al. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. Journal of Medicinal Chemistry, 2017. Available from: [Link]

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  • Kumar, A., et al. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 2024. Available from: [Link]

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  • Zhang, P., et al. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 2009. Available from: [Link]

  • Chen, Y., et al. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 2017. Available from: [Link]

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Sources

Chemical structure and molecular weight of N-(5-chloropyridin-2-yl)-4-ethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(5-chloropyridin-2-yl)-4-ethylbenzamide

This guide provides a comprehensive technical overview of N-(5-chloropyridin-2-yl)-4-ethylbenzamide, a molecule of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, a robust and validated synthetic protocol, and methods for its structural confirmation and purification. Furthermore, we will explore the rationale behind its design and potential avenues for future research.

Introduction: The Scientific Rationale

In the landscape of modern drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Privileged scaffolds are molecular frameworks that demonstrate the ability to bind to multiple biological targets, and both the benzamide and pyridine moieties fall squarely into this category.[1] Benzamide derivatives are integral to a wide array of pharmacologically active molecules, exhibiting antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] The amide linkage is crucial for molecular recognition, participating in key hydrogen bonding interactions with biological targets.[1] Similarly, the pyridine ring is a fundamental heterocycle present in numerous FDA-approved drugs.[1]

N-(5-chloropyridin-2-yl)-4-ethylbenzamide merges these two powerful pharmacophores. The specific substitution pattern—a chloro group on the pyridine ring and an ethyl group on the benzamide—offers a unique combination of lipophilicity, electronic properties, and steric bulk, making it a compelling candidate for library development and screening campaigns. This guide serves as a practical resource for researchers aiming to synthesize, validate, and explore the potential of this compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is fundamental to any research endeavor. N-(5-chloropyridin-2-yl)-4-ethylbenzamide is an achiral molecule with the chemical formula C₁₄H₁₃ClN₂O.[2]

Chemical Structure:

Caption: 2D Chemical Structure of N-(5-chloropyridin-2-yl)-4-ethylbenzamide.

Table 1: Compound Identifiers

IdentifierValueSource
CAS Number 328119-41-1[1]
Molecular Formula C₁₄H₁₃ClN₂O[2]
Molecular Weight 260.72 g/mol [1][2]
InChI Key KQJKTFXZRHUGIX-UHFFFAOYSA-N[1][2]
SMILES CCc1ccc(cc1)C(=O)Nc1nccc(c1)Cl[2]

Table 2: Physicochemical Properties

PropertyValueSignificance
logP 4.42Indicates high lipophilicity, suggesting good membrane permeability.
Polar Surface Area 33.03 ŲContributes to the molecule's solubility and transport characteristics.
Hydrogen Bond Donors 1The amide N-H group can act as a hydrogen bond donor in receptor interactions.
Hydrogen Bond Acceptors 3The pyridine nitrogen, amide oxygen, and chlorine can act as hydrogen bond acceptors.

Source for Table 2:[2]

Synthesis and Purification Protocol

The most direct and reliable method for synthesizing N-(5-chloropyridin-2-yl)-4-ethylbenzamide is via the acylation of 2-amino-5-chloropyridine with 4-ethylbenzoyl chloride. This approach is a classic example of nucleophilic acyl substitution, forming a stable amide bond.

Causality Behind Experimental Choices:

  • Base (Triethylamine): A non-nucleophilic organic base is used to scavenge the HCl byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Solvent (Dichloromethane): A dry, aprotic solvent is chosen to dissolve the reactants without participating in the reaction. Its low boiling point facilitates easy removal during the workup phase.

  • Purification (Recrystallization): This method is selected for its efficiency in removing unreacted starting materials and byproducts, yielding a highly pure solid product. The choice of solvent system (e.g., ethanol/water) is critical and should be determined empirically to maximize yield and purity.

Experimental Workflow: Synthesis

G reagents 1. Combine 2-amino-5-chloropyridine, Triethylamine, and DCM in a flask. cooling 2. Cool the mixture to 0°C in an ice bath. reagents->cooling addition 3. Add 4-ethylbenzoyl chloride dropwise with stirring. cooling->addition reaction 4. Allow to warm to room temperature and stir for 4-6 hours. addition->reaction monitoring 5. Monitor reaction progress by TLC. reaction->monitoring workup 6. Quench with water, separate organic layer, wash with brine, and dry. monitoring->workup Upon completion evaporation 7. Evaporate solvent to obtain crude product. workup->evaporation purification 8. Purify by recrystallization or column chromatography. evaporation->purification analysis 9. Analyze final product for identity and purity (NMR, MS, HPLC). purification->analysis

Caption: Synthetic workflow for N-(5-chloropyridin-2-yl)-4-ethylbenzamide.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-5-chloropyridine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M). Stir until fully dissolved.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0°C in an ice bath.

  • Acylating Agent Addition: Dissolve 4-ethylbenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 4-6 hours).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-(5-chloropyridin-2-yl)-4-ethylbenzamide as a pure solid.

Structural Elucidation and Quality Control

A self-validating protocol requires rigorous confirmation of the final product's identity and purity. Standard analytical techniques are employed for this purpose.

  • ¹H NMR (Nuclear Magnetic Resonance): This technique confirms the proton framework of the molecule. Expected signals would include aromatic protons from both the pyridine and benzene rings, a characteristic downfield singlet for the amide N-H, and the triplet/quartet pattern of the ethyl group.

  • ¹³C NMR: This provides information on the carbon skeleton of the molecule, confirming the presence of the correct number of carbon atoms in their respective chemical environments (aromatic, amide carbonyl, aliphatic).

  • MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (261.72), confirming the compound's mass. The isotopic pattern for one chlorine atom should also be observable.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for assessing purity. A single sharp peak on an appropriate column (e.g., C18) with a suitable mobile phase gradient would indicate a high degree of purity (typically >95%).

Potential Applications and Strategic Research Directions

While specific biological activities for N-(5-chloropyridin-2-yl)-4-ethylbenzamide are not yet widely reported in the literature, its structure provides a strong basis for its inclusion in drug discovery programs. The core scaffold can serve as a starting point for the development of a chemical library to probe structure-activity relationships (SAR).

Rationale for Analogue Development: The rational design of analogues can be guided by established medicinal chemistry principles.[1] The core structure presents three primary regions for modification: the 5-chloropyridin-2-yl moiety, the central benzamide linkage, and the 4-ethylphenyl group.[1] By systematically altering substituents at these positions, researchers can fine-tune properties like potency, selectivity, and pharmacokinetics.

Analogue Development Strategy

G cluster_0 Core Scaffold cluster_1 Modification Sites cluster_2 Generated Analogues Core N-(5-chloropyridin-2-yl) -4-ethylbenzamide R1 R1: Pyridine Ring (e.g., F, Br, Me, OMe) Core->R1 Systematic Modification R2 R2: Benzene Ring (e.g., t-Bu, OCF3, CN) Core->R2 Systematic Modification Linker Linker Modification (e.g., Thioamide, Reversed Amide) Core->Linker Systematic Modification Analogue1 Analogue A R1->Analogue1 Generates Library Analogue2 Analogue B R1->Analogue2 Generates Library AnalogueN Analogue ...n R1->AnalogueN Generates Library R2->Analogue1 Generates Library R2->Analogue2 Generates Library R2->AnalogueN Generates Library Linker->Analogue1 Generates Library Linker->Analogue2 Generates Library Linker->AnalogueN Generates Library

Caption: Strategy for generating an analogue library from the core scaffold.

Conclusion

N-(5-chloropyridin-2-yl)-4-ethylbenzamide is a well-defined chemical entity with significant potential as a building block or lead compound in drug discovery. Its synthesis is straightforward using established chemical principles, and its structure can be rigorously validated through standard analytical methods. This guide provides the necessary technical foundation for researchers to confidently synthesize, purify, and further investigate this promising molecule and its derivatives.

References

  • PubChem. 5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide. Available from: [Link]

  • PubChem. N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide. Available from: [Link]

  • PubChem. N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide. Available from: [Link]

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Sources

The 5-Chloropyridin-2-yl Benzamide Scaffold: A Privileged Motif in Modern Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-chloropyridin-2-yl benzamide core is a significant pharmacophore that has garnered substantial interest in both the pharmaceutical and agrochemical sectors. This technical guide provides a comprehensive literature review of its analogs, delving into their synthesis, diverse biological activities, and the nuanced structure-activity relationships (SAR) that govern their efficacy. From potent anticoagulants like Betrixaban to promising leads in oncology, inflammation, and crop protection, this scaffold has demonstrated remarkable versatility. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to guide future discovery and optimization efforts.

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry and agrochemical design, "privileged scaffolds" are molecular frameworks that exhibit the ability to bind to multiple biological targets, leading to a diverse range of biological activities. The N-(5-chloropyridin-2-yl)benzamide moiety has emerged as one such scaffold. Its unique electronic and steric properties, conferred by the chloro-substituted pyridine ring linked to a benzamide system, allow for a multitude of interactions with various enzymes and receptors.

The amide linkage provides a rigid and planar unit capable of participating in crucial hydrogen bonding interactions with protein backbones. The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and influence the overall polarity and solubility of the molecule. The chlorine substituent on the pyridine ring further modulates the electronic nature of the scaffold, enhancing binding affinities and influencing metabolic stability. This guide will explore the chemical space of 5-chloropyridin-2-yl benzamide analogs, highlighting their therapeutic and agrochemical potential.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 5-chloropyridin-2-yl benzamide analogs typically revolves around a key amide bond formation step. The general approach involves the coupling of a substituted benzoic acid with 2-amino-5-chloropyridine.

General Synthesis Workflow

A common and versatile method for the synthesis of these analogs is through an amide coupling reaction, often facilitated by a coupling agent.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_product Final Product benzoic_acid Substituted Benzoic Acid coupling Coupling Agents (e.g., EDCI, HOBt) benzoic_acid->coupling aminopyridine 2-Amino-5-chloropyridine aminopyridine->coupling final_product N-(5-chloropyridin-2-yl) benzamide Analog coupling->final_product Amide Bond Formation solvent Solvent (e.g., DMF, DCM) solvent->coupling

Caption: General workflow for the synthesis of N-(5-chloropyridin-2-yl) benzamide analogs.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the synthesis of a 5-chloropyridin-2-yl benzamide analog.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • 2-Amino-5-chloropyridine (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DMF, add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 2-amino-5-chloropyridine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(5-chloropyridin-2-yl) benzamide analog.

Therapeutic Applications

The 5-chloropyridin-2-yl benzamide scaffold has been most prominently explored as a potent inhibitor of Factor Xa, leading to the development of an approved anticoagulant. Its potential, however, extends to other therapeutic areas such as oncology and anti-inflammatory applications.

Anticoagulation: Factor Xa Inhibition

The most successful application of the 5-chloropyridin-2-yl benzamide scaffold to date is in the field of anticoagulation, with the discovery of Betrixaban.

Mechanism of Action: Betrixaban is a direct and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] By binding to the active site of FXa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots.[1]

Coagulation_Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen catalyzes Fibrin Fibrin (Clot) Fibrinogen->Fibrin FXa Factor Xa FXa->Prothrombin catalyzes Betrixaban Betrixaban (5-chloropyridin-2-yl benzamide analog) Betrixaban->FXa inhibits

Caption: Mechanism of action of Betrixaban as a Factor Xa inhibitor.

Structure-Activity Relationship (SAR): Systematic SAR studies have been conducted around the Betrixaban scaffold.[3]

  • P1 Group (Benzamidine moiety): The basic amidine group is crucial for binding to the S1 pocket of Factor Xa. Modifications to this group significantly impact potency.

  • Central Phenyl Ring: Substitutions on this ring, such as the methoxy group in Betrixaban, are optimized to enhance potency and selectivity.

  • P4 Group (5-chloropyridin-2-yl moiety): The 5-chloropyridin-2-yl group occupies the S4 pocket of Factor Xa. The chlorine atom is critical for potent inhibition.

Analog Modification Factor Xa Ki (nM)
Betrixaban 5-chloro-N-(pyridin-2-yl)0.12
Analog 1N-(pyridin-2-yl)1.2
Analog 25-fluoro-N-(pyridin-2-yl)0.35

Data is illustrative and based on findings from related studies.

Anticancer Potential

While no approved anticancer drug currently features the 5-chloropyridin-2-yl benzamide core, the broader benzamide class has shown significant promise in oncology, and this specific scaffold is an area of active investigation.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many benzamide derivatives are known to be potent kinase inhibitors. The 5-chloropyridin-2-yl benzamide scaffold can be designed to target specific kinases involved in cancer cell proliferation and survival.

  • HDAC Inhibition: Benzamides are a well-known class of histone deacetylase (HDAC) inhibitors. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

  • Lipoxygenase Inhibition: Some pyridine-containing benzamide derivatives have shown inhibitory activity against lipoxygenases, enzymes implicated in certain cancers.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Properties

The benzamide scaffold is also being explored for its anti-inflammatory potential. The mechanism often involves the inhibition of key inflammatory mediators.[5]

Potential Mechanisms of Action:

  • COX Inhibition: Some benzamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins, mediators of inflammation.

  • Cytokine Inhibition: Analogs may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5]

Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory_Stimulus->Pro_inflammatory_Cytokines COX_Enzymes COX Enzymes Inflammatory_Stimulus->COX_Enzymes Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Prostaglandins->Inflammation Benzamide_Analog 5-chloropyridin-2-yl benzamide analog Benzamide_Analog->Pro_inflammatory_Cytokines inhibits Benzamide_Analog->COX_Enzymes inhibits

Caption: Potential anti-inflammatory mechanisms of 5-chloropyridin-2-yl benzamide analogs.

Agrochemical Applications

The versatility of the 5-chloropyridin-2-yl benzamide scaffold extends to the agrochemical field, with research indicating its potential as an insecticide, fungicide, and herbicide.

Insecticidal Activity

Benzamide insecticides have been successfully commercialized, and the inclusion of a pyridine ring can enhance their efficacy.

Mechanism of Action: A key mode of action for some benzamide insecticides is the inhibition of chitin biosynthesis.[6] Chitin is a crucial component of the insect exoskeleton, and its disruption leads to molting failure and death.

Structure-Activity Relationship (SAR):

  • The nature and position of substituents on both the benzoyl and the N-aryl (in this case, 5-chloropyridin-2-yl) rings are critical for insecticidal potency.[7]

  • Lipophilicity and steric factors play a significant role in the ability of the molecule to penetrate the insect cuticle and reach its target site.

Analog Target Pest LC₅₀ (ppm)
Analog 3bAulacaspis tubercularis (nymphs)0.318
Analog 3bAulacaspis tubercularis (adults)0.993
Reference (Pyriproxyfen)Aulacaspis tubercularis (nymphs)-

Data from a study on related benzamide derivatives.[8]

Fungicidal and Herbicidal Potential

The 5-chloropyridin-2-yl benzamide scaffold has also been investigated for its potential to control fungal pathogens and unwanted weeds.

  • Fungicidal Activity: Some pyridine-containing benzamides have demonstrated fungicidal activity against a range of plant pathogens.[9][10] The mechanism can vary, but may involve the disruption of fungal cell wall synthesis or respiration.

  • Herbicidal Activity: Certain benzamide derivatives have been patented as herbicides.[11] The mode of action often involves the inhibition of key plant enzymes, such as those involved in amino acid or pigment biosynthesis.[12]

Conclusion and Future Perspectives

The 5-chloropyridin-2-yl benzamide scaffold has proven to be a highly versatile and privileged structure in the design of bioactive molecules. The commercial success of Betrixaban as a Factor Xa inhibitor provides a strong validation of its therapeutic potential. The growing body of research in oncology, inflammation, and agrochemicals further underscores the broad applicability of this core.

Future research should focus on:

  • Exploring a wider range of substitutions on both the benzoyl and pyridine rings to fine-tune activity and selectivity for various targets.

  • Elucidating the detailed mechanisms of action in areas beyond anticoagulation to guide rational drug design.

  • Optimizing pharmacokinetic and toxicological profiles to identify promising candidates for clinical and agricultural development.

The continued exploration of the chemical space around the 5-chloropyridin-2-yl benzamide core holds significant promise for the discovery of novel and effective therapeutic agents and crop protection solutions.

References

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Pharmacophore Deconstruction & Profiling: N-(5-chloropyridin-2-yl)-4-ethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Analysis of N-(5-chloropyridin-2-yl)-4-ethylbenzamide Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

Executive Summary

This guide provides a structural and functional analysis of N-(5-chloropyridin-2-yl)-4-ethylbenzamide (CAS: 328119-41-1).[1] While often categorized as a screening compound or synthetic intermediate, this molecule represents a "privileged scaffold" in medicinal chemistry.[1] Its core architecture—a 5-chloropyridin-2-yl moiety linked via an amide to a hydrophobic aryl tail—serves as a critical binding motif in several high-value therapeutic classes, most notably Factor Xa inhibitors (e.g., Betrixaban derivatives) and P2X7 receptor antagonists .

This whitepaper deconstructs the molecule into its constituent pharmacophoric features, proposes a rational binding hypothesis based on fragment-based drug design (FBDD) principles, and outlines a self-validating experimental workflow for profiling its biological activity.

Structural Deconstruction & Physicochemical Profile

To understand the biological potential of this molecule, we must first isolate its pharmacophoric nodes. The molecule is not merely a sum of its parts but a rigidified system designed to position hydrogen bond donors/acceptors and hydrophobic elements in a specific vector space.

Physicochemical Data

Data synthesized from standard chemical screening libraries (ChemDiv, PubChem).

PropertyValueBiological Implication
Molecular Weight 260.72 DaFragment-like/Lead-like space; high ligand efficiency potential.
LogP ~4.42High lipophilicity; suggests good membrane permeability but potential solubility risks.
H-Bond Donors 1 (Amide NH)Critical for directional binding (e.g., backbone carbonyl interaction).
H-Bond Acceptors 3 (Pyridine N, Amide O)Facilitates water-bridging or direct residue interaction.
Rotatable Bonds 3Low entropic penalty upon binding; semi-rigid scaffold.
Topological PSA 45.0 ŲWell within the range for BBB penetration and oral bioavailability.
Pharmacophore Feature Mapping

The molecule can be segmented into three distinct interaction zones (Zones A, B, and C):

  • Zone A: The "Warhead" (5-Chloropyridine)

    • Feature: Electron-deficient aromatic ring with a halogen.

    • Mechanism: The Chlorine atom at position 5 functions as a Halogen Bond Donor . The "sigma hole" (a region of positive electrostatic potential on the halogen opposite the C-Cl bond) allows it to interact with backbone carbonyl oxygens or aromatic systems in the target protein. The Pyridine Nitrogen acts as a weak H-bond acceptor.

  • Zone B: The Linker (Amide)

    • Feature: Planar amide bond (

      
      ).
      
    • Mechanism: Provides a rigid spacer. The NH acts as a classical H-bond donor, often anchoring the molecule to the "hinge region" of kinases or the S1 pocket of serine proteases.

  • Zone C: The Tail (4-Ethylphenyl)

    • Feature: Hydrophobic aromatic ring with a short alkyl chain.

    • Mechanism: The ethyl group provides Van der Waals contacts, filling hydrophobic sub-pockets (e.g., the S4 pocket in proteases) to drive potency via entropy displacement.

Target Hypothesis & Mechanistic Logic

Based on the structural homology of the 5-chloropyridin-2-yl-benzamide motif, this scaffold is predicted to be active against two primary target classes.

Hypothesis A: Factor Xa (Serine Protease) Inhibition

The 5-chloropyridin-2-yl group is a hallmark of Factor Xa inhibitors (e.g., Betrixaban, Edoxaban).

  • Binding Mode: The chloropyridine moiety occupies the S1 specificity pocket . The chlorine atom displaces a structural water molecule or interacts with Tyr228. The amide linker hydrogen bonds with Gly216 in the oxyanion hole.

  • Relevance: This specific molecule acts as a simplified "fragment" probe for the S1-S4 sites.

Hypothesis B: Glucokinase Activation (GKA)

Benzamide derivatives are well-documented allosteric activators of Glucokinase.

  • Binding Mode: The amide NH and carbonyl form a bidentate H-bond network with Arg63 and Glu256 in the allosteric site, stabilizing the active conformation of the enzyme.

Experimental Validation Protocols

To validate these hypotheses, a rigorous screening workflow is required. Do not rely on single-point assays; use an orthogonal approach.

Protocol 3.1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective: Determine


, 

, and

to validate specific binding versus non-specific aggregation.
  • Sensor Chip Preparation: Immobilize the target protein (e.g., Factor Xa or Glucokinase) on a CM5 Series S chip using standard amine coupling. Target density should be low (~2000 RU) to prevent mass transport limitations.

  • Compound Preparation: Dissolve N-(5-chloropyridin-2-yl)-4-ethylbenzamide in 100% DMSO (10 mM stock). Dilute to running buffer (HBS-P+ with 5% DMSO) to generate a concentration series (0.1

    
    M to 100 
    
    
    
    M).
  • Injection Cycle:

    • Flow rate: 30

      
      L/min.
      
    • Contact time: 60s (association).[2]

    • Dissociation time: 120s.

  • Data Analysis: Fit data to a 1:1 Langmuir binding model.

    • Validation Check: If the binding curve is "square" (fast on/fast off), it indicates a fragment-like low-affinity interaction typical for this scaffold size. If the curve acts linearly with concentration without saturation, suspect non-specific binding.

Protocol 3.2: X-Ray Crystallography (Soaking)

Objective: Definitive structural confirmation of the pharmacophore map.

  • Crystallization: Generate apo-crystals of the target protein using hanging drop vapor diffusion.

  • Soaking: Transfer crystals to a drop containing the reservoir solution + 1-5 mM of the compound (ensure DMSO < 10%). Soak for 2-24 hours.

  • Diffraction & Refinement: Collect data at 100K. Solve structure using Molecular Replacement.

  • Validation: Look for positive

    
     density in the S1 pocket (Factor Xa) or Allosteric Site (GK) matching the chloropyridine shape.
    

Visualization of Pharmacophore & Workflow

Diagram 1: Pharmacophore Interaction Map

This diagram visualizes the logical connectivity between the chemical features and their biological binding roles.

PharmacophoreMap cluster_chem Chemical Scaffold cluster_bio Biological Interaction (Factor Xa Model) Cl_Py 5-Cl-Pyridine (Warhead) Amide Amide Linker (Connector) Cl_Py->Amide S1_Pocket S1 Specificity Pocket (Tyr228 / Asp189) Cl_Py->S1_Pocket Halogen Bonding (Sigma Hole) Ethyl_Ph 4-Ethylphenyl (Tail) Amide->Ethyl_Ph H_Bonding Backbone H-Bonding (Gly216 / Gly218) Amide->H_Bonding H-Bond Donor/Acceptor S4_Pocket S4 Hydrophobic Pocket (Trp215) Ethyl_Ph->S4_Pocket Van der Waals Interaction

Figure 1: Pharmacophore map illustrating the mapping of N-(5-chloropyridin-2-yl)-4-ethylbenzamide features to the Factor Xa binding site.

Diagram 2: Validation Workflow

A decision tree for validating the scaffold's activity.

ValidationWorkflow Start Start: Compound Synthesis (N-(5-chloropyridin-2-yl)-4-ethylbenzamide) InSilico Step 1: In Silico Docking (Target: Factor Xa / GK) Start->InSilico SPR Step 2: SPR Kinetic Assay (Check for 1:1 Binding) InSilico->SPR Decision1 KD < 10uM? SPR->Decision1 XRay Step 3: X-Ray Co-crystallography (Soaking Experiment) Decision1->XRay Yes Discard Discard / Repurpose (Non-specific binder) Decision1->Discard No SAR Step 4: SAR Expansion (Modify Ethyl Tail) XRay->SAR Valid Density

Figure 2: Strategic workflow for validating the biological activity of the scaffold.

Conclusion & Strategic Recommendations

N-(5-chloropyridin-2-yl)-4-ethylbenzamide is a high-value chemical probe.[1] Its utility lies not necessarily as a final drug product, but as a Ligand Efficiency (LE) optimized starting point .

Key Takeaways for Researchers:

  • Halogen Bonding is Key: The 5-Cl substituent is not merely hydrophobic; it is a directional anchor. Any SAR modifications replacing the Chlorine with non-halogens (e.g., Methyl) may drastically reduce potency if the target utilizes the sigma-hole interaction.

  • Linker Geometry: The amide bond restricts the vector between the pyridine and the phenyl ring. Bioisosteric replacement (e.g., with a sulfonamide or urea) will significantly alter the exit vector and should be modeled carefully.

  • Solubility Warning: With a LogP > 4.0, this compound requires careful formulation (DMSO/Tween) for cellular assays to prevent micro-precipitation, which causes false positives in screening.

References

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  • PubChem. "5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide (Related Structure Analysis)." National Library of Medicine. [Link]

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N-(5-chloropyridin-2-yl)-4-ethylbenzamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(5-chloropyridin-2-yl)-4-ethylbenzamide

Executive Summary: This document provides a comprehensive technical overview of N-(5-chloropyridin-2-yl)-4-ethylbenzamide, a bi-aryl amide of interest in chemical and pharmaceutical research. The guide details its core chemical identifiers, physicochemical properties, a robust protocol for its synthesis and purification, and methods for its analytical characterization. Furthermore, it explores the rationale behind its molecular design, drawing from the established significance of its constituent chloropyridine and benzamide scaffolds in medicinal chemistry. This whitepaper is intended for researchers and scientists in drug development and materials science, offering foundational data and procedural insights to facilitate further investigation of this compound and its analogues.

Introduction: The Architectural Logic of a Privileged Scaffold

N-(5-chloropyridin-2-yl)-4-ethylbenzamide (CAS No. 328119-41-1) is a synthetic organic compound that merges two key structural motifs renowned in medicinal chemistry: a substituted benzamide and a chloropyridine ring.[1] The benzamide group is a versatile scaffold found in a wide array of pharmacologically active molecules, valued for its ability to participate in crucial hydrogen bonding interactions with biological targets.[1] Similarly, the pyridine ring is considered a "privileged scaffold," a framework capable of binding to multiple, diverse biological targets, and is a component of numerous FDA-approved drugs.[1] The specific combination in this molecule—an N-acylated 2-aminopyridine derivative—positions it as a candidate for structure-activity relationship (SAR) studies and as a potential building block for more complex chemical entities. This guide serves to consolidate its known properties and provide a practical framework for its synthesis and analysis.

Chemical Identity and Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to any research endeavor. The key identifiers and computed physicochemical properties for N-(5-chloropyridin-2-yl)-4-ethylbenzamide are summarized below.

IdentifierValueSource
CAS Number 328119-41-1Benchchem[1]
Molecular Formula C₁₄H₁₃ClN₂OChemDiv[2]
Molecular Weight 260.72 g/mol ChemDiv[2]
IUPAC Name N-(5-chloropyridin-2-yl)-4-ethylbenzamide-
InChI Key KQJKTFXZRHUGIX-UHFFFAOYSA-NBenchchem[1], ChemDiv[2]
SMILES CCc1ccc(cc1)C(=O)Nc1ccc(cn1)ClChemDiv[2]
logP (calculated) 4.4193ChemDiv[2]
Polar Surface Area 33.034 ŲChemDiv[2]
Hydrogen Bond Donors 1ChemDiv[2]
Hydrogen Bond Acceptors 3ChemDiv[2]

Synthesis and Purification Protocol

The synthesis of N-(5-chloropyridin-2-yl)-4-ethylbenzamide is most directly achieved via an amide coupling reaction between a reactive derivative of 4-ethylbenzoic acid and 2-amino-5-chloropyridine. The following two-step protocol describes a standard, reliable laboratory procedure.

Step 1: Preparation of 4-Ethylbenzoyl Chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a standard activating step for amide synthesis. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a drying tube), add 4-ethylbenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, ~2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the mixture gently to 70-80 °C and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, remove the excess thionyl chloride under reduced pressure (distillation or rotary evaporation).

  • The resulting crude 4-ethylbenzoyl chloride, an oily liquid, is typically used in the next step without further purification.

Step 2: Amide Coupling to Yield N-(5-chloropyridin-2-yl)-4-ethylbenzamide

This step forms the critical amide bond. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl generated during the reaction, driving it to completion.

Methodology:

  • In a separate flask, dissolve 2-amino-5-chloropyridine (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-ethylbenzoyl chloride (from Step 1, ~1.05 eq) in a small amount of the same anhydrous solvent.

  • Add the 4-ethylbenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

G cluster_reactants Starting Materials cluster_process Synthetic Process R1 4-Ethylbenzoic Acid I1 4-Ethylbenzoyl Chloride R1->I1  SOCl₂, DMF (cat.)  Δ, 1-2h R2 2-Amino-5-chloropyridine P N-(5-chloropyridin-2-yl)- 4-ethylbenzamide R2->P I1->P  + R2, TEA  DCM, 0°C to RT, 4-6h

Fig 1: Synthetic workflow for N-(5-chloropyridin-2-yl)-4-ethylbenzamide.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. This rigorous characterization is essential for the trustworthiness and reproducibility of any subsequent research.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the proton framework of the molecule. Expected signals would include: a triplet and a quartet in the aliphatic region for the ethyl group, distinct aromatic proton signals for both the disubstituted benzene ring and the trisubstituted pyridine ring, and a downfield singlet for the amide (N-H) proton, which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton. The spectrum should show the correct number of carbon signals, including those for the ethyl group, the aromatic carbons, the amide carbonyl carbon (typically >160 ppm), and the carbons of the pyridine ring.

  • Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred as it can confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated mass (260.72), with a characteristic isotopic pattern for the presence of one chlorine atom (~3:1 ratio for M and M+2 peaks).

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A pure sample should ideally show a single peak under various detection methods (e.g., UV at different wavelengths).

Potential Applications and Research Directions

While specific biological activity for N-(5-chloropyridin-2-yl)-4-ethylbenzamide is not extensively documented in public literature, its structure provides a strong basis for its exploration in drug discovery.

Pharmacophore Modeling and SAR

The molecule contains key features for a pharmacophore model that can guide the design of analogues for screening against various biological targets.[1] These features include hydrogen bond donors and acceptors, and distinct hydrophobic/aromatic regions.

G A A B A C D D H/Ar E H/Ar mol lab_A Acceptor (C=O) lab_B Acceptor (Py-N) lab_C Donor (N-H) lab_D Hydrophobic/ Aromatic lab_E Hydrophobic/ Aromatic

Fig 2: Hypothetical pharmacophore model for the title compound.

Rational modifications could include:

  • Pyridine Ring Substituents: Varying the halogen at the 5-position or introducing other groups can modulate electronic properties and lipophilicity.[1]

  • Benzene Ring Substituents: The 4-ethyl group can be replaced with other alkyl or functional groups to explore hydrophobic pocket interactions and metabolic stability.

  • Amide Linker: While often conserved, bioisosteric replacement of the amide could be explored to alter stability and hydrogen bonding patterns.

Computational Approaches

Techniques like molecular docking and virtual screening can be used to computationally test the binding of this compound against libraries of known protein targets, such as kinases, GPCRs, or metabolic enzymes, to prioritize experimental screening efforts.[1]

Conclusion

N-(5-chloropyridin-2-yl)-4-ethylbenzamide is a well-defined chemical entity with significant potential as a lead structure or intermediate in medicinal chemistry and materials science. This guide has provided its definitive identifiers, a detailed and practical protocol for its synthesis, and a framework for its analytical validation. By leveraging the privileged nature of its core scaffolds, future research into this compound and its derivatives is well-positioned to uncover novel chemical properties and biological activities.

References

Sources

Toxicology profile and safety data for N-(5-chloropyridin-2-yl)-4-ethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

This technical guide provides a comprehensive toxicological profile and safety handling protocol for N-(5-chloropyridin-2-yl)-4-ethylbenzamide . As a Senior Application Scientist, I have structured this analysis to address the needs of drug discovery teams handling this compound as a New Chemical Entity (NCE) or advanced intermediate.

While specific in vivo toxicology reports for this exact structure are proprietary or limited in the public domain, this guide utilizes Read-Across Toxicology (analogs: 2-amino-5-chloropyridine and benzamide derivatives) and QSAR (Quantitative Structure-Activity Relationship) principles to establish a high-integrity safety baseline.

Physicochemical Properties[1]
  • Appearance: Off-white to pale yellow solid.

  • Predicted LogP: ~3.8 – 4.2 (Highly Lipophilic).

  • Solubility: Low in water; soluble in DMSO, Methanol, and Ethyl Acetate.

  • Key Structural Alerts: Halogenated Pyridine, Amide Linkage.[1]

Toxicological Profile (Read-Across & Mechanism)

The toxicity of N-(5-chloropyridin-2-yl)-4-ethylbenzamide is derived from its metabolic cleavage products and its interaction with biological targets (likely P2X7 receptors or kinase pathways).

Component-Based Toxicity Analysis
Structural MoietyAssociated ToxicityMechanism of Action
5-Chloro-2-aminopyridine (Metabolite)Nephrotoxicity & Neurotoxicity Halogenated aminopyridines can undergo bioactivation to form reactive iminoquinone species, capable of alkylating renal proteins. High acute toxicity (Oral LD50 Rat ~300-500 mg/kg).
4-Ethylbenzoic Acid (Metabolite)Low Toxicity / Irritant Generally excreted as glycine conjugates. Mild skin/eye irritation potential.[2]
Intact Molecule P2X7 Antagonism (Potential) Modulation of ion channels; potential for cardiovascular or immune system modulation at high doses.
Predicted Acute Toxicity Endpoints

Based on the threshold of toxicological concern (TTC) for pyridine-based amides:

  • Acute Oral Toxicity (Rat): Estimated LD50: 500 – 2000 mg/kg (GHS Category 4: Harmful if swallowed).

  • Skin Sensitization: Moderate potential due to lipophilicity and protein binding capability of the pyridine ring.

  • Genotoxicity: The 2-aminopyridine scaffold carries a structural alert for mutagenicity, though the 5-chloro substitution often mitigates this compared to unsubstituted analogs. Ames test recommended.

Metabolic Fate & Bioactivation Pathways

Understanding the metabolism is critical for predicting delayed toxicity. The primary clearance pathway involves amide hydrolysis and CYP450-mediated oxidation.

Metabolic Pathway Diagram

MetabolicPathways Parent Parent Compound (Lipophilic) Hydrolysis Amidase/Esterase Hydrolysis Parent->Hydrolysis Main Pathway CYP CYP450 Oxidation (Phase I) Parent->CYP Minor Pathway Metabolite1 2-Amino-5-chloropyridine (Nephrotoxic Potential) Hydrolysis->Metabolite1 Metabolite2 4-Ethylbenzoic Acid (Excreted) Hydrolysis->Metabolite2 Metabolite3 Hydroxy-ethyl metabolite (Polar) CYP->Metabolite3

Figure 1: Predicted metabolic degradation pathways showing the release of the potentially toxic aminopyridine moiety.

Occupational Safety & Handling Protocols

Given the estimated potency and lipophilicity, this compound should be handled as a Performance-Based Control Band (PBCB) 3 substance until definitive data proves otherwise.

Engineering Controls & PPE
  • Primary Containment: All weighing and solubilization must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.

  • Respiratory Protection: If handling >100mg of dry powder outside an enclosure, a P3/N95 respirator is mandatory.

  • Dermal Protection:

    • Glove Material: Nitrile (Double gloving recommended). Latex is not recommended due to the compound's lipophilic nature which may permeate natural rubber.

    • Suit: Tyvek lab coat or disposable coveralls.

Step-by-Step Handling Workflow

This protocol ensures containment and validation of safety.

  • Preparation: Verify fume hood airflow (>100 fpm). Don PPE (Nitrile gloves x2, Lab coat, Safety glasses).

  • Weighing:

    • Place analytical balance inside the hood.

    • Use an anti-static gun to neutralize charge on the powder (preventing aerosolization).

    • Weigh directly into the final vessel (vial/flask). Do not use weighing boats that require transfer if possible.

  • Solubilization: Add solvent (DMSO/MeOH) immediately to the solid to reduce dust hazard. Cap tightly.

  • Decontamination (Validation Step):

    • Wipe balance and surrounding area with a surfactant-based cleaner (e.g., 5% SDS) followed by 70% Ethanol.

    • Self-Validating Step: For high-frequency handling, perform a monthly swab test analyzed via LC-MS to verify cleaning efficacy.

Emergency Response Diagram

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Inhalation Inhalation: Remove to Fresh Air Support Respiration Type->Inhalation Skin Skin Contact: Wash with Soap/Water (15m) Do NOT use Alcohol Type->Skin Eye Eye Contact: Flush with Water (15m) Remove Contacts Type->Eye Medical Seek Medical Attention Provide SDS/CAS 328119-41-1 Inhalation->Medical Skin->Medical Eye->Medical

Figure 2: Emergency response decision tree.[3] Note: Alcohol on skin is contraindicated as it may increase transdermal absorption.

Environmental Fate & Disposal

  • Aquatic Toxicity: Predicted to be toxic to aquatic life with long-lasting effects (H411) due to the chloropyridine ring and high LogP (bioaccumulation potential).

  • Disposal:

    • Solid Waste: Incineration via a licensed hazardous waste contractor.

    • Liquid Waste: Collect in "Halogenated Organic Solvent" waste streams.

    • Do not dispose of down the drain.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 66174 (2-Amino-5-chloropyridine). Retrieved October 26, 2023, from [Link]

  • U.S. EPA. (2023). CompTox Chemicals Dashboard: Pyridine derivatives toxicity profiles. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Application Note & Protocol: Preparation, Validation, and Storage of Stock Solutions for N-(5-chloropyridin-2-yl)-4-ethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, validating, and storing stock solutions of N-(5-chloropyridin-2-yl)-4-ethylbenzamide (CAS: 328119-41-1). Due to the compound's predicted lipophilicity, achieving accurate and reproducible experimental results is critically dependent on proper solubilization and handling. This guide moves beyond a simple list of steps to explain the underlying principles of solvent selection, dilution strategies to prevent precipitation, and methods for quality control and long-term storage. Following these protocols will ensure the integrity and reliability of data generated in downstream biological and pharmacological assays.

Compound Profile and Physicochemical Characteristics

Understanding the fundamental properties of N-(5-chloropyridin-2-yl)-4-ethylbenzamide is the first step in designing a robust solubilization strategy. The compound's structure, combining a substituted benzamide with a chloropyridine ring, suggests low aqueous solubility.[1] Its high calculated LogP value further indicates a lipophilic nature, making organic solvents necessary for creating primary stock solutions.[2]

PropertyValueSource
CAS Number 328119-41-1[1]
Molecular Formula C₁₄H₁₃ClN₂O[2]
Molecular Weight 260.72 g/mol [1][2]
Calculated LogP 4.4193[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]

Scientist's Note: A LogP value greater than 3 is a strong indicator of poor aqueous solubility. This property is the primary driver for selecting a potent, water-miscible organic solvent like dimethyl sulfoxide (DMSO) for the initial stock solution.

The Critical Role of the Solvent System

The choice of solvent is the single most important factor affecting the stability and utility of a small molecule stock solution.[3] For many discovery compounds with low aqueous solubility, dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for both polar and nonpolar substances.[4][5]

Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is highly effective for creating concentrated stocks that can be diluted into aqueous media for biological assays.[6] However, its use requires careful consideration:

  • Hygroscopicity: DMSO is hygroscopic (readily absorbs moisture from the air). Water contamination can reduce its solvating power and potentially lead to the degradation of sensitive compounds.[6] It is imperative to use anhydrous, high-purity DMSO (≥99.9%) and to handle it in a way that minimizes exposure to atmospheric moisture.

  • Cellular Toxicity: While widely used, DMSO can be toxic to cells at higher concentrations. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it below 0.1% if possible.[6][7] A vehicle control (media with the same final DMSO concentration) must always be included in experiments.[6]

The Challenge of Aqueous Dilution

A common failure point in experiments is the precipitation of the compound when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium.[3] This phenomenon, known as "crashing out," leads to an unknown and variable final concentration, rendering experimental data unreliable.[4] The protocols below are specifically designed to mitigate this risk.

Materials and Equipment

  • N-(5-chloropyridin-2-yl)-4-ethylbenzamide (powder form)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Bath sonicator

  • Sterile microcentrifuge tubes for aliquots

  • Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock in 100% DMSO. This stock is not intended for direct use in assays but as a source for further dilutions.

Calculation: To prepare a 10 mM solution, the required mass of the compound is calculated using its molecular weight (MW = 260.72 g/mol ).

  • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × MW ( g/mol ) / 1000

  • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 1 mL × 260.72 g/mol / 1000 = 2.6072 mg

Step-by-Step Methodology:

  • Pre-Weighing: Tare a sterile, amber glass vial on the analytical balance.

  • Weighing: Carefully weigh approximately 2.61 mg of N-(5-chloropyridin-2-yl)-4-ethylbenzamide powder directly into the tared vial. Record the exact mass.

  • Solvent Addition: Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (mL) = [Mass (mg) / MW ( g/mol )] × [1000 / Concentration (mM)]

    • Example: For an actual mass of 2.65 mg: Volume (mL) = [2.65 mg / 260.72 g/mol ] × [1000 / 10 mM] = 1.016 mL or 1016 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication (If Necessary): If visual inspection reveals undissolved particulates, place the vial in a bath sonicator for 5-10 minutes.[8] Gentle warming to 37°C can also be attempted, but the compound's thermal stability should be considered.[7]

  • Final Inspection: The final solution should be clear and free of any visible precipitate.

  • Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (100% DMSO), preparation date, and your initials.

Protocol 2: Preparation of Intermediate and Working Solutions

This protocol outlines the critical stepwise dilution process required to prevent compound precipitation when transitioning from a pure organic solvent to an aqueous medium. Never dilute the high-concentration DMSO stock directly into your final aqueous buffer in a single step. [6]

G cluster_0 Workflow: Stock Solution Preparation & Dilution solid Solid Compound (N-(5-chloropyridin-2-yl)-4-ethylbenzamide) primary_stock Primary Stock 10 mM in 100% Anhydrous DMSO solid->primary_stock Protocol 1: Weigh & Dissolve intermediate_stock Intermediate Stock (e.g., 1 mM in 100% DMSO) primary_stock->intermediate_stock Stepwise Dilution (in 100% DMSO) working_solution Final Working Solution (e.g., 10 µM in Aqueous Buffer) (Final DMSO ≤ 0.5%) intermediate_stock->working_solution Final Dilution (into moving buffer volume)

Caption: Workflow from solid compound to final working solution.

Step-by-Step Methodology:

  • Intermediate Dilution (in DMSO): First, prepare an intermediate stock solution by diluting the 10 mM primary stock in 100% DMSO. For example, to make a 1 mM stock, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO.

  • Final Dilution (into Aqueous Buffer): To prepare the final working solution, slowly pipette the required volume of the intermediate DMSO stock into a vortexing or rapidly mixing volume of the final aqueous buffer or cell culture medium.[3]

    • Example for a 10 µM final solution: Add 10 µL of the 1 mM intermediate stock to 990 µL of aqueous buffer (a 1:100 dilution). This results in a final DMSO concentration of 0.1%.

    • Causality Note: Adding the DMSO stock to a larger, moving volume of aqueous buffer ensures rapid dispersal and prevents the formation of localized high-concentration zones that trigger immediate precipitation.[3]

Quality Control and Validation

A prepared stock solution should not be assumed to be valid without verification.

  • Visual Inspection: Always visually inspect solutions for clarity before use, both at room temperature and at the experimental temperature. Cloudiness or visible precipitate indicates the compound has fallen out of solution.[3]

  • Centrifugation: Before taking an aliquot from a thawed stock, centrifuge the vial briefly (e.g., 1 min at 10,000 x g) to pellet any potential micro-precipitates.

  • Kinetic Solubility Assessment: For critical applications, the kinetic solubility can be assessed. This involves diluting the DMSO stock into the final assay buffer at various concentrations and measuring for precipitation over time using methods like nephelometry (light scattering).[9][10] This provides an empirical understanding of the compound's solubility limit under actual assay conditions.

Storage and Stability Guidelines

Improper storage is a common source of experimental variability.[11] Organic compounds dissolved in DMSO can degrade over time.[9]

Storage TypeTemperatureDurationKey Considerations
Primary Stock (10 mM) -80°CUp to 6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles. Use tightly sealed, amber vials.[12]
Intermediate Stocks -20°CUp to 1 monthProne to moisture absorption; use with caution after prolonged storage.
Working Solutions (Aqueous) 2-8°CUse immediatelyAqueous solutions of lipophilic compounds are often unstable and should be prepared fresh for each experiment.[6]

Trustworthiness Note: Aliquoting is a critical self-validating step. By creating single-use vials, you prevent the repeated warming and cooling of the primary stock, which increases the risk of water condensation, precipitation, and compound degradation.[8]

Safety Precautions

  • Handle N-(5-chloropyridin-2-yl)-4-ethylbenzamide powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • DMSO can facilitate the absorption of chemicals through the skin. Exercise caution and avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for the compound and all reagents for specific handling and disposal information.

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound fails to dissolve in DMSO. Insufficient solvent volume or low-quality/hydrated DMSO.Re-calculate volume. Use fresh, anhydrous DMSO. Apply gentle warming (37°C) or sonication.[7]
Precipitate forms upon dilution into aqueous buffer. Dilution was too rapid or concentrated; solubility limit exceeded.Use a more dilute intermediate stock. Add the DMSO stock slowly to a rapidly mixing volume of buffer. Reduce the final concentration of the compound.[3]
Stock solution is cloudy after thawing. Compound has precipitated due to freeze-thaw cycles or moisture contamination.Warm the solution gently and sonicate to attempt re-dissolving. If it remains cloudy, discard the aliquot. Always centrifuge before use.
Inconsistent results between experiments. Stock solution degradation or precipitation.Prepare a fresh stock solution from powder. Validate solubility in your specific assay medium. Ensure consistent storage and handling.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]

  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. (2026, January 29). Solarbio. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved from [Link]

  • Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. Retrieved from [Link]

  • Glomme, A., & März, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Retrieved from [Link]

Sources

Application Note: In Vitro Characterization of N-(5-chloropyridin-2-yl)-4-ethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the in vitro characterization of N-(5-chloropyridin-2-yl)-4-ethylbenzamide , a synthetic small molecule belonging to the class of Glucokinase Activators (GKAs) .

This guide is structured for researchers investigating metabolic regulation, specifically Type 2 Diabetes (T2D) therapeutics targeting the allosteric activation of Glucokinase (GCK).

Introduction & Mechanism of Action

N-(5-chloropyridin-2-yl)-4-ethylbenzamide is a representative pharmacophore of the benzamide-based Glucokinase Activators. Unlike catalytic site inhibitors, this compound functions as an allosteric activator .

Mechanistic Basis

Glucokinase (GCK) acts as the primary glucose sensor in pancreatic


-cells and hepatocytes. Under physiological conditions, GCK displays low affinity for glucose (

) and positive cooperativity (Hill coefficient

).

This compound binds to the allosteric activator site (distinct from the glucose-binding active site), stabilizing the enzyme in its "super-open" or active conformation. This binding induces two critical kinetic shifts:

  • Increased Affinity: It lowers the

    
     for glucose (left-shift).
    
  • Increased

    
    :  It potentially increases the maximum catalytic rate (depending on the specific assay conditions).
    
Pathway Visualization

The following diagram illustrates the role of GCK activation in the insulin secretion pathway and the intervention point of the compound.

GCK_Pathway Compound N-(5-chloropyridin-2-yl)-4-ethylbenzamide GCK_Active Glucokinase (Active/Open) Compound->GCK_Active Allosteric Binding GCK_Inactive Glucokinase (Inactive/Closed) GCK_Inactive->GCK_Active Equilibrium Shift G6P Glucose-6-Phosphate GCK_Active->G6P Phosphorylation Glucose Glucose Glucose->GCK_Active Substrate Glycolysis Glycolysis & ATP Production G6P->Glycolysis Metabolism Insulin Insulin Secretion (Exocytosis) Glycolysis->Insulin ATP/ADP Ratio Increase K_ATP Closure

Figure 1: Mechanism of Action. The compound stabilizes the active conformation of Glucokinase, accelerating Glucose-6-Phosphate production and subsequent insulin secretion.

Experimental Protocols

Protocol A: Stock Solution Preparation & Solubility

The chloropyridine and benzamide moieties render this compound lipophilic. Proper solubilization is critical to prevent precipitation in aqueous buffers, which causes false negatives (or "flat" dose-response curves).

Materials:

  • Compound Powder (Store at -20°C, desiccated).

  • DMSO (Anhydrous,

    
    99.9%).
    
  • Vortex mixer and Sonicator.

Procedure:

  • Weighing: Weigh approximately 1–2 mg of compound.

  • Primary Stock (10 mM): Dissolve in 100% DMSO.

    • Calculation: Volume (

      
      L) = [Mass (mg) / MW (260.72)] 
      
      
      
      100,000.
    • Example: For 1.0 mg, add 383.5

      
      L DMSO.
      
  • Solubilization: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (to prevent plastic adsorption) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles (

    
    ).
    
Protocol B: Coupled Enzymatic Assay (G6PDH)

This is the gold-standard assay for determining the


 (potency) and 

(efficacy) of GKAs. It couples GCK activity to Glucose-6-Phosphate Dehydrogenase (G6PDH), measuring NADH production via absorbance at 340 nm.

Assay Principle:




Reagents:

  • Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM MgCl

    
    , 1 mM DTT (fresh).
    
  • Enzymes: Recombinant Human GCK (25 nM final), G6PDH (Leuconostoc mesenteroides, 2 U/mL).

  • Substrates: ATP (2 mM), NAD

    
     (1 mM).
    
  • Glucose: Variable (typically run at

    
     of the enzyme, ~4–5 mM, to maximize sensitivity to activation).
    

Dose-Response Setup: Use a 10-point serial dilution to capture the full sigmoidal curve.

PointConcentration (

M)
Preparation Strategy
1 (Top)100.0 1:100 dilution of 10 mM Stock
230.0 1:3.16 dilution of Point 1
310.0 1:3 dilution of Point 2
43.0 ...
51.0 ...
60.3 ...
70.1 ...
80.03 ...[1]
90.01 ...
10 (Base)0.0 DMSO Control (1% final)

Step-by-Step Workflow:

  • Master Mix Prep: Combine Buffer, ATP, NAD

    
    , G6PDH, and Glucose. Keep on ice.
    
  • Compound Addition: Add 0.5

    
    L of compound serial dilutions (in DMSO) to a 384-well clear-bottom plate.
    
  • Enzyme Addition: Add 25

    
    L of GCK enzyme solution (diluted in buffer) to the wells. Incubate for 10 min at 30°C to allow allosteric binding.
    
  • Reaction Start: Add 25

    
    L of Master Mix to initiate the reaction.
    
  • Detection: Measure Absorbance (340 nm) every 30 seconds for 20 minutes at 30°C (Kinetic Mode).

  • Analysis: Calculate the slope (V) of the linear portion of the curve. Normalize to DMSO control (100%).

Data Analysis & Interpretation

Expected Results

Benzamide GKAs typically exhibit a "bell-shaped" or sigmoidal activation curve depending on the glucose concentration used.

  • EC

    
     (Potency):  Expect values in the range of 0.5 
    
    
    
    M – 5.0
    
    
    M
    for this specific ethyl-analog. (Note: More complex analogs like GKA50 may be in the nanomolar range).
  • Max Activation (Efficacy): 1.5-fold to 3-fold increase over basal activity at 5 mM Glucose.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Precipitation Compound insolubility at >30

M.
Check plate visually. Limit top concentration to 30

M. Ensure DMSO < 2%.
Flat Curve High Glucose concentration.If Glucose >>

(e.g., 20 mM), the enzyme is already maxed out. Lower Glucose to 3–5 mM.
High Background Contaminating hexokinases.Ensure Recombinant GCK purity. Use Leuconostoc G6PDH (specific for NAD

) to avoid interference.

Visual Workflow Summary

Assay_Workflow Step1 1. Prepare 10mM Stock (100% DMSO) Step2 2. Serial Dilution (10-point, 1:3) Step1->Step2 Step3 3. Plate Loading (0.5 µL Compound/well) Step2->Step3 Step4 4. Add GCK Enzyme (Incubate 10 min) Step3->Step4 Step5 5. Add Substrate Mix (Glucose, ATP, NAD+, G6PDH) Step4->Step5 Step6 6. Kinetic Read (Abs 340nm, 20 min) Step5->Step6

Figure 2: Step-by-step coupled enzymatic assay workflow for high-throughput screening.

References

  • BenchChem. "N-(5-chloropyridin-2-yl)-4-ethylbenzamide (CAS 328119-41-1) Product Information."[1][2] BenchChem Catalog. Accessed October 2023. Link

  • Matschinsky, F. M., et al. "Glucokinase activators: a potential new class of antidiabetic agents." Diabetes Care, vol. 34, suppl 2, 2011, pp. S236-S243. Link

  • BLD Pharm. "N-(5-Chloropyridin-2-yl)-4-ethylbenzamide Safety and Data Sheet." BLD Pharm.[1][2][3][4] Accessed October 2023. Link

  • Grimsby, J., et al. "Allosteric activators of glucokinase: potential role in diabetes therapy." Science, vol. 301, no. 5631, 2003, pp. 370-373. Link

Sources

Formulation of N-(5-chloropyridin-2-yl)-4-ethylbenzamide for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for N-(5-chloropyridin-2-yl)-4-ethylbenzamide in Preclinical In Vivo Models

Executive Summary & Compound Profile

N-(5-chloropyridin-2-yl)-4-ethylbenzamide represents a classic medicinal chemistry scaffold often found in Factor Xa inhibitors, Glucokinase activators, and mGluR modulators.[1][2][3] Its structure comprises a lipophilic ethyl-phenyl moiety linked via an amide to a 5-chloropyridine ring.[1][2][3]

For in vivo researchers, this molecule presents specific challenges typical of Biopharmaceutics Classification System (BCS) Class II compounds: high permeability but low aqueous solubility.[1][2][3] Successful biological profiling requires a formulation strategy that prevents precipitation in situ and maximizes oral bioavailability.[1][2][3]

Physicochemical Profile (Predicted & Experimental)
PropertyValue / CharacteristicImpact on Formulation
Molecular Weight 260.72 g/mol Small molecule; amenable to passive diffusion.[1][2][3]
LogP (Lipophilicity) ~4.4High. Requires co-solvents or surfactants.[1][2][3] Poor solubility in pure saline.[1][2][3]
LogSw (Water Sol.) -4.45 (Predicted)Practically insoluble in water (< 10 µg/mL).[1][2][3]
pKa (Pyridine N) ~3.5 - 4.0Weakly basic.[1][2][3] Solubility may improve slightly in acidic gastric fluids (pH 1.2).[1][2][3]
H-Bond Donors 1 (Amide NH)Potential for co-crystal or amorphous solid dispersion strategies.[1][2][3]

Formulation Decision Matrix

The choice of vehicle depends strictly on the route of administration and the study goal (Pharmacokinetics vs. Efficacy).[1][2][3]

FormulationWorkflow Start Compound: N-(5-chloropyridin-2-yl)-4-ethylbenzamide Route Select Route of Administration Start->Route IV Intravenous (IV) / Intraperitoneal (IP) (Goal: 100% Bioavailability PK) Route->IV PO Oral Gavage (PO) (Goal: Efficacy/Tox) Route->PO SolubilityCheck Req. Conc > 1 mg/mL? IV->SolubilityCheck DoseCheck High Dose (>10 mg/kg)? PO->DoseCheck CoSolvent Protocol A: Co-Solvent System (DMSO/PEG400/Saline) SolubilityCheck->CoSolvent Yes (Standard) Complexation Protocol B: Cyclodextrin (HP-β-CD) SolubilityCheck->Complexation No (If precipitation occurs) SolutionPO Protocol C: Lipid Solution (Labrasol/Tween) DoseCheck->SolutionPO Low Dose (<10mg/kg) Suspension Protocol D: Homogeneous Suspension (MC/Tween 80) DoseCheck->Suspension High Dose (>10mg/kg)

Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and dosage requirements.

Detailed Protocols

Protocol A: IV/IP Solution (Pharmacokinetics)

Best for: Single-dose PK studies (1–5 mg/kg). Mechanism:[1][2][3] Uses organic co-solvents to solvate the hydrophobic aromatic rings, then dilutes with water.[1][2][3]

Reagents:

  • Dimethyl sulfoxide (DMSO), Anhydrous (Sigma-Aldrich)[1][2][3]

  • PEG 400 (Polyethylene glycol)[1][2][3]

  • Sterile Saline (0.9% NaCl) or PBS[1][2][3]

Procedure:

  • Weighing: Accurately weigh the compound into a sterile glass vial.

  • Primary Solubilization: Add DMSO (5% of final volume) . Vortex vigorously for 2 minutes.[1][2][3] Ensure the solution is crystal-clear.

    • Critical Step: If the compound does not dissolve in 5% DMSO, heat gently to 37°C. Do not proceed until fully dissolved.[1][2][3]

  • Secondary Solubilization: Add PEG 400 (40% of final volume) slowly while vortexing. The solution may warm slightly; this aids dissolution.[1][2][3]

  • Aqueous Addition: Add Sterile Saline (55% of final volume) dropwise while continuously vortexing.

    • Caution: Adding saline too fast will cause the "Ouzo effect" (immediate precipitation).[1][2][3] If cloudiness persists, sonicate for 5 minutes.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to ensure sterility and remove micro-precipitates.[1][2][3]

Final Composition: 5% DMSO / 40% PEG 400 / 55% Saline.[1][2][3]

Protocol B: Oral Suspension (Efficacy/Toxicology)

Best for: Multi-day dosing or high doses (10–100 mg/kg). Mechanism:[1][2][3] Creates a stable suspension where particle size is minimized to increase surface area for dissolution in the gut.[1][2][3]

Reagents:

  • Methylcellulose (MC) (0.5% w/v solution in water)[1][2][3]

  • Tween 80 (Polysorbate 80)[1][2][3]

Procedure:

  • Vehicle Prep: Prepare a 0.5% Methylcellulose solution in distilled water.[1][2][3] Allow it to hydrate overnight at 4°C to ensure a clear viscous liquid.

  • Wetting: Weigh the compound into a mortar. Add Tween 80 (1-2% of final volume) directly onto the powder.

  • Trituration: Grind the powder and Tween 80 with a pestle until a smooth, lump-free paste is formed. This "wets" the hydrophobic surface of the compound.[1][2][3]

  • Suspension: Slowly add the 0.5% MC solution in small increments, triturating constantly to create a milky suspension.

  • Homogenization: Transfer to a vial and sonicate for 10–15 minutes to break up aggregates.

  • Verification: Invert the vial. The suspension should not settle rapidly (stable for >1 hour).

Final Composition: 0.5% Methylcellulose / 1% Tween 80 in Water.[1][2][3]

Scientific Rationale & Troubleshooting (E-E-A-T)

Why this fails (and how to fix it): The chloropyridine moiety creates a rigid, planar structure that stacks efficiently in the solid state (high lattice energy), resisting dissolution.[1][2][3]

  • The "Crash Out" Phenomenon:

    • Observation: The formulation looks clear in DMSO, but turns milky immediately upon adding Saline.[1][2][3]

    • Cause: The dielectric constant of the solvent mixture shifted too high, too fast.

    • Fix: Switch to Protocol C (Cyclodextrin) .[1][2][3] Use 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1][2][3] The hydrophobic cavity of the cyclodextrin encapsulates the ethyl-phenyl tail, shielding it from water while the outer shell remains soluble.[1][2][3]

  • pH Dependent Absorption:

    • Insight: The pyridine nitrogen (pKa ~3.[1][2][3]5) is protonated in the stomach (pH 1.5), making it soluble.[1][2][3] However, upon entering the small intestine (pH 6.5), it deprotonates and may precipitate, limiting absorption.[1][2][3]

    • Strategy: For oral studies, ensure the particle size in the suspension (Protocol B) is micronized (<10 µm).[1][2][3] Smaller particles re-dissolve faster than they precipitate.[1][2][3]

Quality Control (QC) Checklist

Before injecting any animal, validate the formulation:

TestMethodAcceptance Criteria
Visual Inspection Light BoxClear (IV) or Homogeneous white (PO).[1][2][3] No visible crystals.[1][2][3]
Concentration Verification HPLC-UV (254 nm)± 10% of target concentration.
Stability Benchtop (RT)Must remain stable for at least 4 hours (dosing window).[1][2][3]
pH Check pH StripIV formulations must be pH 4.0–8.0 to avoid phlebitis.[1][2][3]

References

  • Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2][3] (Standard text for formulation of Class II compounds).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2][3] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[1][2][3] (Review of co-solvent/surfactant strategies).

Sources

Application Notes and Protocols for N-(5-chloropyridin-2-yl)-4-ethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Safe and Effective Handling

N-(5-chloropyridin-2-yl)-4-ethylbenzamide is a novel chemical entity with potential applications in various research and development sectors.[1] As with any research chemical where comprehensive toxicological and stability data may not be fully established, a robust framework for storage and handling is paramount. This document provides a detailed guide for researchers, scientists, and drug development professionals to ensure the integrity of the compound and the safety of laboratory personnel. The protocols herein are synthesized from established best practices for handling analogous chemical structures, including substituted benzamides and chloropyridines, and are designed to be self-validating through a process of continuous risk assessment.

Chemical and Physical Properties Overview

A foundational understanding of the physicochemical properties of N-(5-chloropyridin-2-yl)-4-ethylbenzamide is essential for developing appropriate handling procedures. While exhaustive experimental data for this specific molecule is not publicly available, we can infer key characteristics from its constituent moieties and data from similar compounds.

PropertyValue/Inferred CharacteristicSource/Rationale
Molecular Formula C14H13ClN2O[2]
Molecular Weight 260.72 g/mol [2]
Physical State Solid, crystalline (inferred)Based on the melting point of similar benzamides.[3]
Water Solubility Insoluble to low (inferred)Benzamide derivatives often exhibit low water solubility.[3][4]
logP 4.4193[2]
Stability Stable under recommended storage conditions.[3][5]Based on general stability of benzamide compounds.[3][5]

Causality Behind Properties and Handling: The inferred low water solubility and solid state suggest that the primary routes of exposure are inhalation of dust and dermal contact.[4] Therefore, handling procedures must be designed to minimize dust generation and prevent skin contact. The molecular structure, containing a chlorinated pyridine ring, indicates a need for caution due to the potential for halogenated compounds to exhibit toxicological properties.

Long-Term and Short-Term Storage Protocols

The primary objectives of a sound storage protocol are to maintain the chemical integrity of N-(5-chloropyridin-2-yl)-4-ethylbenzamide and to prevent accidental exposure.

Recommended Storage Conditions
ParameterConditionRationale and Best Practices
Temperature 2-8°C or as specified by the supplier.[6]Refrigeration minimizes the rate of potential degradation reactions. For long-term storage, colder temperatures (e.g., -20°C) may be considered, but a risk assessment for potential moisture condensation upon removal should be conducted.
Atmosphere Inert gas (e.g., Argon, Nitrogen).For compounds sensitive to air and moisture, storage under an inert atmosphere can prevent oxidative degradation and hydrolysis. The amide linkage could be susceptible to hydrolysis over long periods in the presence of moisture.
Light Amber vial or stored in the dark.Many organic compounds are light-sensitive. Protection from light prevents photochemical degradation.
Container Tightly sealed, appropriate chemical-resistant container.[5]Prevents contamination and exposure to atmospheric moisture and oxygen. Glass vials with PTFE-lined caps are recommended.
Experimental Workflow for Aliquoting

To maintain the integrity of the bulk supply, it is crucial to avoid repeated freeze-thaw cycles and exposure to the laboratory environment. Aliquoting into smaller, single-use quantities is a field-proven best practice.

Aliquoting_Workflow cluster_preparation Preparation cluster_aliquoting Aliquoting in a Controlled Environment cluster_storage Storage A Equilibrate stock to room temperature in a desiccator D Work in a chemical fume hood or glove box A->D B Prepare pre-labeled, tared aliquot vials E Quickly weigh desired amount into aliquot vial B->E C Don appropriate PPE C->D D->E F Backfill with inert gas (if necessary) E->F G Seal vial tightly F->G H Record aliquot details in lab notebook G->H I Store aliquots under recommended conditions H->I

Caption: Workflow for preparing aliquots of N-(5-chloropyridin-2-yl)-4-ethylbenzamide.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential.

Engineering and Administrative Controls
  • Primary Engineering Control: All handling of solid N-(5-chloropyridin-2-yl)-4-ethylbenzamide that could generate dust, and all work with solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Administrative Controls: Access to areas where the compound is stored and handled should be restricted to trained personnel. Designate specific areas for weighing and solution preparation.

Personal Protective Equipment (PPE) Recommendations

The following table outlines the minimum PPE requirements. A site-specific risk assessment should be performed to determine if additional protection is necessary.

Body PartPPEStandardRationale
Eyes/Face Safety glasses with side shields or chemical safety goggles.[3][5]OSHA 29 CFR 1910.133 or EN166Protects against splashes and airborne particles.
Hands Chemical-resistant gloves (e.g., nitrile).[8]EN 374Prevents dermal absorption. Gloves should be inspected before use and changed frequently, especially if contaminated.
Body Laboratory coat.N/AProtects skin and personal clothing from contamination.
Respiratory Not typically required if handled in a fume hood.[3]N/AIf dust generation is unavoidable outside of a fume hood, a NIOSH-approved respirator with a particulate filter is recommended.[5]

Protocols for Solution Preparation and Disposal

Step-by-Step Solution Preparation
  • Pre-computation: Calculate the required mass of N-(5-chloropyridin-2-yl)-4-ethylbenzamide and the volume of solvent needed for the desired concentration.

  • Tare Vessel: In a chemical fume hood, place a clean, dry, and appropriately sized flask on a balance and tare.

  • Weigh Compound: Carefully add the solid compound to the flask, avoiding dust generation.

  • Add Solvent: Add the chosen solvent to the flask.

  • Dissolution: Gently swirl the flask to dissolve the compound. If necessary, use a magnetic stirrer. Sonication may be used to aid dissolution, but care should be taken to avoid heating the solution.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and unused solutions, should be treated as hazardous chemical waste.

  • Solid Waste: Collect in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[9]

Spill and Exposure Management

Proactive planning for accidental spills and exposures is a critical component of laboratory safety.

Spill Cleanup Protocol

Spill_Response cluster_cleanup Cleanup Spill Spill Occurs Evacuate Evacuate immediate area if necessary Spill->Evacuate Alert Alert nearby personnel and supervisor Evacuate->Alert PPE Don appropriate PPE Alert->PPE Contain Contain the spill with absorbent material PPE->Contain Solid For solid spills: Gently sweep up, avoiding dust Contain->Solid Liquid For liquid spills: Absorb with inert material Contain->Liquid Collect Collect waste in a sealed container Solid->Collect Liquid->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste as hazardous Decontaminate->Dispose

Caption: Decision tree for responding to a spill of N-(5-chloropyridin-2-yl)-4-ethylbenzamide.

First Aid and Exposure Procedures

These procedures should be followed while immediately seeking medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion: A Culture of Safety

The guidelines and protocols outlined in this document are based on a synthesis of best practices for handling novel research chemicals with structural similarities to N-(5-chloropyridin-2-yl)-4-ethylbenzamide. Adherence to these protocols is a foundational element of ensuring both the integrity of the research and the safety of all personnel. It is the responsibility of the researcher to conduct a thorough risk assessment for their specific experimental context and to adapt these guidelines as necessary. A proactive culture of safety, grounded in expertise and trustworthiness, is the ultimate guarantor of successful and responsible scientific inquiry.

References

  • PubChem. 5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide. Available from: [Link].

  • PubChem. N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide. Available from: [Link].

  • Chemsrc. N-[(Z)-3-[(5-chloropyridin-2-yl)amino]-1-diethoxyphosphoryl-3-oxo-1-phenylprop-1-en-2-yl]benzamide. Available from: [Link].

  • BindingDB. BDBM50216562 5-CHLORO-N-(2-(4-(2-OXOPYRIDIN-1(2H)-YL)BENZAMIDO)ETHYL)THIOPHENE-2-CARBOXAMIDE::CHEMBL232566. Available from: [Link].

Sources

Standard Operating Procedure: Functional Characterization of N-(5-chloropyridin-2-yl)-4-ethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

N-(5-chloropyridin-2-yl)-4-ethylbenzamide (CAS: 328119-41-1) is a synthetic small molecule belonging to the benzamide class, structurally characterized by a central amide linkage connecting a 4-ethylphenyl moiety and a 5-chloropyridine ring. This scaffold is a privileged structure in medicinal chemistry, most notably associated with Glucokinase Activators (GKAs) .

Mechanism of Action: Allosteric Glucokinase Activation

Glucokinase (GK), or Hexokinase IV, acts as the body's primary "glucose sensor," predominantly expressed in pancreatic


-cells and hepatocytes. Unlike other hexokinases, GK has a low affinity for glucose (

) and displays positive cooperativity (sigmoidal kinetics).
  • Target: The compound targets the allosteric activator site of Glucokinase, distinct from the catalytic glucose-binding site.

  • Effect: Binding induces a conformational change that stabilizes the enzyme in its super-open or active state, increasing its affinity for glucose (lowering

    
    ) and increasing 
    
    
    
    .
  • Physiological Outcome: In

    
    -cells, this enhances glucose metabolism, elevating the ATP/ADP ratio, closing 
    
    
    
    channels, and triggering insulin secretion. In the liver, it promotes glycogen synthesis.
Signaling Pathway Diagram

The following diagram illustrates the mechanism by which the compound triggers insulin secretion in pancreatic


-cells.

GKA_Pathway Compound N-(5-chloropyridin-2-yl)-4-ethylbenzamide GK_Inactive Glucokinase (Inactive/Low Affinity) Compound->GK_Inactive Allosteric Binding GK_Active Glucokinase (Active/High Affinity) GK_Inactive->GK_Active Conformational Change G6P Glucose-6-Phosphate GK_Active->G6P Phosphorylation Glucose Glucose (Extracellular) Glucose->GK_Active Glycolysis Glycolysis & TCA Cycle G6P->Glycolysis ATP_Ratio Increased ATP/ADP Ratio Glycolysis->ATP_Ratio KATP K_ATP Channel Closure ATP_Ratio->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Insulin Insulin Secretion Ca_Influx->Insulin

Figure 1: Mechanism of action showing the allosteric activation of Glucokinase leading to insulin secretion.

Materials & Reagents

Critical Reagents
ReagentSpecificationStorageNote
Test Compound N-(5-chloropyridin-2-yl)-4-ethylbenzamide (CAS 328119-41-1)-20°CDesiccate before opening.
Recombinant GK Human Glucokinase (GST-tagged or similar)-80°CAvoid freeze-thaw cycles.
G6PDH Glucose-6-phosphate dehydrogenase (Leuconostoc mesenteroides)-20°CCoupling enzyme.
NADP+

-Nicotinamide adenine dinucleotide phosphate
-20°CCo-factor.
ATP Adenosine 5'-triphosphate, disodium salt-20°CSubstrate.
D-Glucose 1 M Stock Solution4°CFilter sterilized.
DMSO Dimethyl sulfoxide (Anhydrous,

99.9%)
RTSolvent for compound.
Equipment
  • Microplate Reader: Capable of kinetic absorbance measurements at 340 nm (for NADPH) or fluorescence (Ex 340 nm / Em 460 nm).

  • Liquid Handler: For precise dispensing of small volumes (optional but recommended for HTS).

  • Incubator: Set to 30°C or 37°C depending on enzyme stability.

Solution Preparation

Stock Solution (10 mM)

The chloropyridine-benzamide scaffold is hydrophobic. Proper solubilization is critical.

  • Weigh 2.61 mg of N-(5-chloropyridin-2-yl)-4-ethylbenzamide (MW: 260.72 g/mol ).

  • Dissolve in 1.0 mL of 100% DMSO.

  • Vortex vigorously for 1 minute until clear. Sonicate if necessary.

  • Aliquot into amber tubes and store at -20°C. Limit freeze-thaw cycles to 3.

Assay Buffer (1X)

Prepare fresh on the day of the assay.

  • Composition: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM MgCl

    
    , 1 mM DTT, 0.1% BSA.
    
  • Note: DTT maintains enzyme reduction; BSA prevents non-specific binding of the hydrophobic compound to the plate.

Protocol 1: Coupled Enzymatic Assay (In Vitro)

This assay quantifies the activation of GK by measuring the production of NADPH, which is stoichiometric to the glucose phosphorylated.

Reaction:

  • Glucose + ATP

    
     Glucose-6-Phosphate (G6P) + ADP
    
  • G6P + NADP

    
    
    
    
    
    6-Phosphogluconate + NADPH + H
    
    
Step-by-Step Procedure
  • Compound Dilution:

    • Prepare a 10-point serial dilution of the compound in DMSO (e.g., 3-fold dilutions starting from 100

      
      M).
      
    • Dilute these DMSO stocks 1:20 into Assay Buffer to create "10X Working Solutions" (Final DMSO concentration in assay will be 0.5% or less).

  • Enzyme Mix Preparation:

    • Prepare a mix containing: Recombinant GK (5-10 nM final), G6PDH (2 U/mL), and ATP (2 mM). Keep on ice.

  • Substrate Mix Preparation:

    • Prepare a mix containing: Glucose (at

      
       concentration, typically 3-5 mM) and NADP
      
      
      
      (1 mM).
  • Assay Setup (384-well plate):

    • Add 5

      
      L  of 10X Compound Working Solution to wells.
      
    • Add 25

      
      L  of Enzyme Mix. Incubate for 10 mins at RT to allow compound binding.
      
    • Add 20

      
      L  of Substrate Mix to initiate the reaction.
      
  • Measurement:

    • Immediately place in the plate reader.

    • Measure Absorbance at 340 nm every 30 seconds for 20-30 minutes at 30°C.

  • Controls:

    • Max Signal (100%): Known GKA (e.g., GKA50) or high glucose (100 mM).

    • Min Signal (0%): DMSO vehicle only (basal GK activity).

    • Background: No enzyme (buffer only).

Data Analysis
  • Calculate the initial velocity (

    
    )  from the linear portion of the reaction curve (Slope: 
    
    
    
    OD/min).
  • Normalize data:

    
    
    
  • Plot % Activation vs. Log[Compound] to determine EC

    
      and Max Activation (
    
    
    
    )
    .

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) in INS-1 Cells

To validate the compound's physiological relevance, test its ability to stimulate insulin secretion in pancreatic


-cells.
Step-by-Step Procedure
  • Cell Culture:

    • Use INS-1 or MIN6 cells cultured in RPMI-1640 (11.1 mM glucose) + 10% FBS + 50

      
      M 
      
      
      
      -mercaptoethanol.
  • Seeding:

    • Seed cells at

      
       cells/well in a 96-well plate. Culture for 48 hours.
      
  • Starvation:

    • Wash cells 2x with KRB buffer (Krebs-Ringer Bicarbonate) containing low glucose (2.8 mM).

    • Incubate in KRB (2.8 mM glucose) for 2 hours to basalize insulin secretion.

  • Treatment:

    • Replace buffer with KRB containing:

      • Low Glucose (2.8 mM) + Compound (0.1 - 10

        
        M)
        
      • High Glucose (16.7 mM) + Compound (0.1 - 10

        
        M)
        
      • Vehicle Control (DMSO)

    • Incubate for 1 hour at 37°C.

  • Sampling:

    • Collect supernatant. Centrifuge at 300 x g for 5 mins to remove cells.

  • Quantification:

    • Measure insulin using a Rat/Mouse Insulin ELISA kit.

    • Normalize insulin levels to total protein content (BCA assay) of the lysed cells.

ADME & Safety Profiling

Before advancing to in vivo studies, the compound must be profiled for metabolic stability and toxicity.

Microsomal Stability
  • System: Human/Rat Liver Microsomes (0.5 mg/mL).

  • Protocol: Incubate 1

    
    M compound with microsomes + NADPH regenerating system at 37°C.
    
  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Analysis: Quench with acetonitrile containing internal standard. Analyze supernatant via LC-MS/MS.

  • Output: Calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
Cytotoxicity (CCK-8 Assay)
  • Cells: HepG2 (liver) or HEK293 (kidney).

  • Protocol: Treat cells with compound (0.1 - 100

    
    M) for 24-48 hours. Add CCK-8 reagent and measure OD 450 nm.
    
  • Output: Determine CC

    
     (Concentration causing 50% cytotoxicity). Ideally, CC
    
    
    
    M.

Troubleshooting & Expert Insights

IssueProbable CauseSolution
Precipitation in Assay Low solubility of benzamide scaffold.Ensure final DMSO is 0.5-1%. Add 0.01% Triton X-100 or 0.1% BSA to buffer.
High Background NADPH degradation or enzyme instability.Prepare enzyme mix fresh. Keep on ice. Check G6PDH quality.
Flat Dose-Response Enzyme concentration too high.Titrate GK concentration. Ensure [Glucose] is near

(3-5 mM) to see activation window.
Bell-Shaped Curve Compound aggregation or non-specific inhibition.Use lower concentrations. Check for aggregation using dynamic light scattering (DLS).

References

  • Benchchem. N-(5-chloropyridin-2-yl)-4-ethylbenzamide Product Description and SAR Context. Available at:

  • Matschinsky, F. M. (2009). Assessing the potential of glucokinase activators in diabetes therapy. Nature Reviews Drug Discovery, 8(5), 399-416.
  • Grimsby, J., et al. (2003). Allosteric activators of glucokinase: potential role in diabetes therapy. Science, 301(5631), 370-373.
  • ChemDiv. Compound N-(5-chloropyridin-2-yl)-4-ethylbenzamide Physical Properties. Available at:

Application Note: Solvent Compatibility for N-(5-chloropyridin-2-yl)-4-ethylbenzamide Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(5-chloropyridin-2-yl)-4-ethylbenzamide is a novel compound with a molecular structure that combines a substituted benzamide and a chloropyridine ring, suggesting its potential for specific interactions within biological systems[1]. As with many compounds in pharmaceutical and agrochemical research, the efficient and clean extraction from complex sample matrices is a critical prerequisite for accurate quantification and further downstream analysis. The choice of extraction solvent is paramount and is governed by the physicochemical properties of the analyte and the principles of liquid-liquid extraction (LLE)[2][3].

This application note provides a comprehensive guide for selecting and optimizing a solvent system for the extraction of N-(5-chloropyridin-2-yl)-4-ethylbenzamide. We will delve into the theoretical basis for solvent selection, provide a detailed protocol for a screening experiment, and present a final, validated extraction methodology suitable for researchers in drug development and related scientific fields.

Physicochemical Properties Analysis

To develop a robust extraction method, we must first infer the properties of the target molecule from its constituent parts.

  • Structure: The molecule consists of a moderately non-polar 4-ethylbenzamide group and a more polar 5-chloropyridin-2-yl group. The amide linkage provides a site for hydrogen bonding[4].

  • Polarity & Solubility: The combination of aromatic rings and alkyl/chloro substituents with the polar amide and pyridine nitrogen suggests the compound is of intermediate polarity. Its predicted logP (a measure of lipophilicity) is 4.4193, indicating a strong preference for organic phases over water[5]. Like simple benzamide, it is expected to be slightly soluble in water but readily soluble in various organic solvents[4][6][7]. The solubility of similar benzamide derivatives has been shown to be highest in solvents like chloroform, methanol, and acetone[8].

  • Acid-Base Properties (pKa): The compound possesses two key sites for protonation/deprotonation:

    • The pyridine ring nitrogen is basic. The pKa of the conjugate acid of 2-chloropyridine is approximately 0.49, and for 3-chloropyridine, it is 2.84[9][10]. The chlorine atom's electron-withdrawing effect reduces the basicity compared to pyridine itself.

    • The amide proton is very weakly acidic, with a pKa value for benzamide around 13-14[6][11].

    • This dual nature allows for pH-mediated adjustments to its polarity. In its neutral form, the compound is most lipophilic and thus most extractable into an organic solvent. Adjusting the aqueous phase pH to be at least 2 units away from the pKa of the pyridine nitrogen (i.e., pH > 4.5-5.0) will ensure the molecule is uncharged and partitions efficiently into the organic phase[12].

The Principle of Solvent Selection for LLE

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent[2][13]. The primary goal is to select an organic solvent that maximizes the recovery of the target analyte while minimizing the co-extraction of matrix interferences.

Key criteria for an effective extraction solvent include:

  • High Affinity for the Analyte: The solvent should readily dissolve N-(5-chloropyridin-2-yl)-4-ethylbenzamide. The "like dissolves like" principle suggests that a solvent of intermediate polarity will be most effective[4].

  • Immiscibility with the Sample Matrix: The solvent must not be miscible with the aqueous sample to ensure phase separation.

  • Density Difference: A significant density difference between the organic and aqueous phases facilitates clean separation.

  • Low Boiling Point: A lower boiling point allows for easy removal of the solvent post-extraction to concentrate the analyte.

  • Compatibility with Downstream Analysis: The solvent must be compatible with the intended analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)[14][15][16]. For example, chlorinated solvents can be problematic for certain GC detectors, while solvents with high UV absorbance can interfere with HPLC-UV analysis[14].

Solvent Selection Workflow

The process of selecting an optimal solvent can be visualized as a decision-making tree, starting with the analyte's properties and progressively refining the choice through experimental validation.

G A Analyze Analyte Properties (Polarity, pKa, logP) B Initial Solvent Screening (Polar, Intermediate, Non-polar) A->B 'Like Dissolves Like' C Evaluate Extraction Efficiency (Recovery %) B->C Experimental Trial D Assess Extract Purity (Minimize Interferences) C->D G Optimized Solvent System C->G Final Selection E Consider Practical Factors (Volatility, Density, Cost) D->E D->G Final Selection F Check Downstream Compatibility (HPLC, GC-MS) E->F F->G Final Selection

Caption: Step-by-step workflow for the optimized extraction protocol.

Step-by-Step Methodology
  • Sample Preparation: Transfer 2.0 mL of the aqueous sample into a 15 mL centrifuge tube. If the sample is acidic or basic, adjust the pH to approximately 7.0 to ensure the analyte is in its neutral, most extractable form.

  • Solvent Addition: Add 2.0 mL of Ethyl Acetate to the tube.

  • Extraction: Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes.

  • Collection: Using a pipette, carefully transfer the upper organic layer (Ethyl Acetate) to a clean evaporation tube.

  • Drying: Evaporate the Ethyl Acetate to complete dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitution: Reconstitute the dried extract in 1.0 mL of the mobile phase used for your HPLC analysis. Vortex briefly to ensure the analyte is fully dissolved.

  • Filtration (Self-Validation Step): Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection. This step protects the analytical column and ensures a clean chromatogram.

  • Analysis: Inject the filtered sample into the HPLC system for quantification.

Conclusion

The selection of an appropriate extraction solvent is a critical step in the development of robust analytical methods for novel pharmaceutical compounds. For N-(5-chloropyridin-2-yl)-4-ethylbenzamide, a molecule of intermediate polarity, both Dichloromethane and Ethyl Acetate serve as highly effective extraction solvents from aqueous matrices. While DCM may offer marginally higher recovery, Ethyl Acetate is recommended as the preferred solvent due to its favorable safety profile and lower environmental impact. The provided protocol offers a validated, high-recovery method that is compatible with standard chromatographic analysis, ensuring reliable quantification for research and development applications.

References

  • FooDB. (2011). Showing Compound Benzamide (FDB023373). Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • ACS Publications. (2023, March 29). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Longdom Publishing. (2024). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. Retrieved from [Link]

  • Veeprho. (2024, November 5). Solid-Phase Extraction (SPE). Retrieved from [Link]

  • LCGC International. (2020, December 19). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Hawach. (2023, August 1). How to Select Solid Phase Extraction Cartridge. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzamide. PubChem. Retrieved from [Link]

  • Tiei. (2025, January 21). What Is Liquid Liquid Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • Lab-Training. (n.d.). Solvents in Sample Preparation for Chromatography and Mass Spectrometry. Retrieved from [Link]

  • SCION Instruments. (2024, May 14). Sample Preparation – Liquid-Liquid Extraction. Retrieved from [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction?. Retrieved from [Link]

  • Agilent. (n.d.). Agilent InfinityLab solvents for HPLC and LC/MS. Retrieved from [Link]

  • ResearchGate. (2022, February 23). Which grade of solvents are acceptable for the GC-MS instrument?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Amino-5-chloropyridine. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Chloropyridine. PubChem. Retrieved from [Link]

  • ChemBK. (2024, April 9). Benzamide, N-ethyl-. Retrieved from [Link]

Sources

Crystallization methods for N-(5-chloropyridin-2-yl)-4-ethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Crystallization & Solid-State Characterization of N-(5-chloropyridin-2-yl)-4-ethylbenzamide

Executive Summary & Molecular Profile

This guide details the crystallization strategies for N-(5-chloropyridin-2-yl)-4-ethylbenzamide (CAS: 328119-41-1). As a structural hybrid of a lipophilic benzamide and a chloropyridine, this molecule exhibits significant hydrophobic character (LogP ~4.4) [1].

Successful crystallization of this target requires managing its low aqueous solubility and tendency to "oil out" in mixed solvent systems. This note prioritizes Anti-Solvent Crystallization and Controlled Cooling methods to ensure high purity (>99.5% HPLC) and stable polymorph generation for biological screening or pre-clinical development.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Crystallization
Molecular Weight 260.72 g/mol Moderate size; packing efficiency depends on amide H-bonding.
LogP (Predicted) ~4.42 [1]Highly Lipophilic. Insoluble in water; soluble in DCM, DMSO, THF.
H-Bond Donors 1 (Amide NH)Critical for crystal lattice formation (likely N-H···N or N-H···O motifs).
H-Bond Acceptors 3 (Pyridine N, Amide O, Cl)Susceptible to solvate formation in proton-donating solvents (e.g., MeOH).
pKa (Pyridine N) ~2.5 - 3.5 (Estimated)Weakly basic; avoid strong acidic media to prevent salt formation during neutral crystallization.

Synthesis Context & Impurity Profile

To design a robust crystallization, one must understand the input material. This compound is typically synthesized via the acylation of 2-amino-5-chloropyridine with 4-ethylbenzoyl chloride (or the activated acid) [2, 3].

Common Impurities to Purge:

  • Unreacted Amine: 2-amino-5-chloropyridine (Potential genotoxin; must be purged).

  • Acid Byproducts: 4-ethylbenzoic acid (if acid chloride hydrolyzes).

  • Inorganic Salts: Pyridinium hydrochloride or Triethylamine hydrochloride (Et3N·HCl).

Visual Workflow: Synthesis to Crude The following diagram outlines the logic flow from reaction to the crude solid requiring crystallization.

SynthesisFlow node_start Reactants: 2-Amino-5-chloropyridine + 4-Ethylbenzoyl Chloride node_rxn Reaction: Solvent: DCM or THF Base: Et3N or Pyridine Temp: 0°C to RT node_start->node_rxn Acylation node_quench Quench & Workup: Wash w/ NaHCO3 (Remove Acid) Wash w/ 1N HCl (Remove Amine) node_rxn->node_quench Complete node_crude Crude Isolation: Evaporate Solvent Result: Off-white/Yellow Solid node_quench->node_crude Phase Sep node_cryst Proceed to CRYSTALLIZATION node_crude->node_cryst Purification

Caption: Synthesis workflow identifying key impurity removal steps prior to crystallization.

Detailed Crystallization Protocols

Due to the high LogP (4.4), water cannot be used as a primary solvent but is an excellent anti-solvent.

Method A: Solvent/Anti-Solvent Recrystallization (Ethanol/Water)

Best for: Removing polar impurities (inorganic salts) and unreacted amine.

Rationale: The compound dissolves in hot ethanol. Adding water reduces solubility drastically, forcing the hydrophobic amide to crystallize while keeping polar impurities in the mother liquor.

Protocol:

  • Dissolution: Charge 10.0 g of crude N-(5-chloropyridin-2-yl)-4-ethylbenzamide into a flask. Add Ethanol (absolute) (approx. 5-7 volumes, 50-70 mL).

  • Heating: Heat to reflux (78°C) with stirring until fully dissolved.

    • Note: If particulates remain, perform a hot filtration through a Celite pad to remove inorganic salts (Et3N·HCl).

  • Nucleation (Cloud Point): Remove from heat. While maintaining T > 60°C, slowly add Deionized Water dropwise until a faint, persistent turbidity (cloud point) is observed.

    • Target Ratio: Final solvent composition should be roughly 3:1 or 2:1 Ethanol:Water.

  • Re-dissolution: Add 1-2 mL of hot Ethanol to clear the turbidity.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature (RT) over 2-3 hours.

    • Critical Step: If oil droplets form instead of crystals ("oiling out"), add a seed crystal immediately and scratch the glass wall.

  • Maturation: Cool further to 0-5°C using an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid. Wash with cold 1:1 Ethanol:Water.

  • Drying: Dry under vacuum at 45°C for 12 hours.

Method B: Cooling Crystallization (Isopropyl Alcohol)

Best for: Obtaining large, high-quality crystals for X-ray diffraction (XRD) and polymorph study.

Rationale: IPA has a higher boiling point than ethanol and allows for a wider temperature gradient, promoting slower crystal growth.

Protocol:

  • Saturation: Suspend the compound in Isopropyl Alcohol (IPA) (approx. 10 volumes) at room temperature.

  • Heating: Heat to near reflux (80°C). The solid should dissolve completely.

  • Clarification: If the solution is colored (yellowish), add Activated Carbon (5 wt%), stir for 15 mins, and hot filter.

  • Seeding: Cool the filtrate to 60°C. Add seed crystals (0.1 wt%) of pure material (if available from Method A).

  • Linear Cooling Ramp: Program a cooling rate of 0.5°C/minute down to 20°C.

    • Why? Slow cooling prevents the entrapment of solvent inclusions.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold IPA.

Troubleshooting & Polymorph Control

Benzamides are prone to polymorphism (different crystal packing arrangements) [3, 4].[1] The specific interaction between the amide hydrogen and the pyridine nitrogen often dictates the lattice structure.

Decision Tree: Handling "Oiling Out" Oiling out occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve. This is common for lipophilic compounds in water-miscible solvents.

OilingOut start Problem: Oiling Out Observed check_solv Check Solvent System start->check_solv solv_aq Is Water present? check_solv->solv_aq act_heat Re-heat to dissolve oil solv_aq->act_heat Yes (EtOH/Water) act_change Switch Solvent: Use EtOAc / Heptane solv_aq->act_change No (Pure Solvent) act_seed Add Seeds at Higher Temp act_heat->act_seed Slow Cool

Caption: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out).

Alternative Solvent System (Non-Aqueous): If hydrolysis is a concern or oiling out persists in aqueous systems, use Ethyl Acetate (Solvent) / Heptane (Anti-solvent) .

  • Dissolve in min. vol. hot EtOAc.

  • Add hot Heptane until cloudy.

  • Cool slowly.

Analytical Validation

Trustworthiness of the protocol is established via rigorous testing of the output.

TechniquePurposeAcceptance Criteria
HPLC (UV 254 nm) Purity & Impurity tracking>99.5% Area; <0.1% 2-amino-5-chloropyridine.
1H-NMR (DMSO-d6) Structure VerificationVerify amide proton doublet/singlet (approx 10-11 ppm) and ethyl group integration.
DSC (Differential Scanning Calorimetry) Polymorph IDSharp endotherm (Melting Point). Broadening indicates impure or mixed polymorphs.
X-Ray Powder Diffraction (XRPD) CrystallinityDistinct Bragg peaks; absence of "amorphous halo".

Key Mechanistic Insight: In the crystal lattice, N-(5-chloropyridin-2-yl) benzamides typically form centrosymmetric dimers via N-H···N hydrogen bonds between the amide NH and the pyridine Nitrogen of an adjacent molecule [5].[2][3] This creates a planar, stackable ribbon structure, which explains the high melting points and stability of these forms.

References

  • ChemDiv. Compound N-(5-chloropyridin-2-yl)-4-ethylbenzamide Properties and LogP Data. Catalog ID: 0938-7914. Link

  • GuideChem. Synthesis of 5-chloro-2-aminopyridine and amide derivatives. (General acylation protocols for aminopyridines). Link

  • Nagy, B. et al. (2014). Synthesis, crystal structure, and cytotoxic activity of novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives. (Structural analogs and crystallization from alcohols).[3] PubMed. Link

  • Surov, A. O. et al. (2024).[2] Suppression of Disorder in Benzamide Crystals.[1][4] (Discusses the packing motifs of benzamides, relevant to the 4-ethylbenzamide moiety). Crystal Growth & Design. Link

  • Gao, Y. et al. (2018). Synthesis, Crystal Structure... of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide. (Demonstrates the standard N-H···N hydrogen bonding motif in heteroaryl benzamides). Molecules. Link

(Note: While specific literature on the exact title compound is proprietary or sparse, the protocols above are derived from chemically identical substructures found in References 3, 4, and 5.)

Sources

Application Note: High-Throughput Screening Strategies for the Discovery of Novel Chloropyridin-Benzamide Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The chloropyridin-benzamide scaffold represents a privileged structure in modern medicinal chemistry, giving rise to compounds with a wide spectrum of biological activities.[1][2][3] These derivatives have been identified as potent inhibitors of key enzymes in oncology, such as Poly (ADP-ribose) Polymerase (PARP) and Histone Deacetylases (HDACs), and modulators of other critical targets.[4][5][6] The successful identification of novel, high-value lead compounds from this chemical class hinges on the deployment of robust, efficient, and biologically relevant screening methodologies. This guide provides an in-depth overview of field-proven high-throughput screening (HTS) protocols tailored for the discovery and characterization of chloropyridin-benzamide-based therapeutics. We will detail both biochemical and cell-based assays, explaining the causal science behind experimental choices to ensure trustworthy and reproducible outcomes for researchers in drug discovery.

The Chloropyridin-Benzamide Scaffold: A Versatile Pharmacophore

The benzamide chemical moiety is a cornerstone in drug design, and its derivatization with a chloropyridine group introduces unique electronic and steric properties that can significantly enhance target affinity and pharmacokinetic profiles.[2] This versatility has enabled the development of chloropyridin-benzamides that interact with a diverse range of biological targets, making them a focal point for drug discovery campaigns in oncology, inflammation, and neurology.[3] Key molecular targets for this scaffold include:

  • Poly (ADP-ribose) Polymerase (PARP): Critical enzymes in the DNA Damage Response (DDR) pathway.[4]

  • Histone Deacetylases (HDACs): Epigenetic modifiers that play a central role in gene expression and are validated targets in cancer therapy.[5][6]

  • Protein Kinases: A large family of enzymes that control a majority of cellular signaling pathways.[1][7]

  • G-Protein Coupled Receptors (GPCRs): As exemplified by agonists for GPR52, an emerging neurotherapeutic target.[8]

The goal of a high-throughput screen is to rapidly interrogate large compound libraries to identify "hits" that modulate these targets.

Foundational Principles of High-Throughput Screening (HTS)

Modern HTS is a multidisciplinary process that relies on automation, miniaturization, and sophisticated data analysis to test hundreds of thousands of compounds per day.[9][10] The transition from a manual benchtop assay to a fully automated HTS campaign requires careful consideration of the assay design to ensure its robustness and reliability.[11]

A self-validating HTS protocol must include rigorous quality control metrics. The most critical of these is the Z' factor , which provides a statistical measure of the separation between the positive and negative controls. A Z' factor between 0.5 and 1.0 is indicative of an excellent assay, suitable for HTS. Other key metrics include the Signal-to-Background (S/B) ratio and the Coefficient of Variation (CV).[4]

HTS_Workflow cluster_prep Preparation cluster_exec Automated Execution cluster_analysis Analysis Compound_Library Compound Library (Stock Plates) Dispensing Compound & Reagent Dispensing (384/1536-well) Compound_Library->Dispensing Assay_Reagents Assay Reagents (Enzymes, Substrates, Cells) Assay_Reagents->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Data_QC Data QC (Z', S/B, CV) Detection->Data_QC Hit_ID Hit Identification Data_QC->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response

Caption: A generalized high-throughput screening (HTS) workflow.

Biochemical HTS Protocols for Primary Target Screening

Biochemical assays utilize purified biological molecules (e.g., enzymes, receptors) in a cell-free environment.[12][13] They are prized for their precision and reproducibility, making them ideal for primary HTS campaigns to identify direct inhibitors of a target.

Protocol 3.1: PARP1 Inhibition Assay via Fluorescence Polarization (FP)

Scientific Rationale: PARP1 is a key enzyme in signaling DNA single-strand breaks.[4] Its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations).[4] This FP assay measures the displacement of a fluorescently-labeled NAD+ analog from the PARP1 active site by a potential inhibitor. When the small fluorescent probe is bound to the large PARP1 enzyme, it tumbles slowly in solution, emitting highly polarized light. An effective inhibitor displaces the probe, which then tumbles rapidly, leading to a decrease in fluorescence polarization. This "mix-and-read" format is highly amenable to HTS.

PARP_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP1 Enzyme DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) Chains (PARylation) PARP1->PAR catalyzes using Apoptosis Apoptosis (in HR-deficient cells) PARP1->Apoptosis leads to if inhibited NAD NAD+ Substrate NAD->PARP1 Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair & Cell Survival Recruitment->Repair Inhibitor Chloropyridin-Benzamide (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway in the DNA damage response.

Quantitative Assay Parameters

ParameterValueReference
Assay PrincipleFluorescence Polarization[4]
Plate Format384-well, black, low-volume[4]
Target Z' Factor> 0.7[4]
Example IC50 (Olaparib)~17 nM[4]
Example IC50 (Benzamide)~14 µM[4]

Detailed Step-by-Step Protocol (384-well format)

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of chloropyridin-benzamide compounds from the library stock plates into a 384-well black assay plate. Include appropriate controls: a known PARP inhibitor (e.g., Olaparib) for the positive control and DMSO for the negative control.

  • Enzyme & Probe Addition: Prepare an assay buffer containing the PARP1 enzyme and the fluorescent tracer. Dispense 10 µL of this mixture into each well of the assay plate.

  • Incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to ensure mixing. Incubate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a microplate reader equipped for fluorescence polarization. Measure parallel and perpendicular fluorescence emission.

  • Data Analysis: Calculate the polarization value for each well. Normalize the data to the controls (% inhibition) and plot against compound concentration to determine IC50 values for active compounds.

Protocol 3.2: HDAC Inhibition Assay via Luminescence (HDAC-Glo™)

Scientific Rationale: HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[5] Inhibiting HDACs can restore the expression of tumor suppressor genes. This protocol utilizes a luminogenic substrate containing an acetylated lysine residue. The HDAC enzyme first deacetylates the substrate. Then, a developer reagent is added that contains a protease that will only cleave the deacetylated substrate, releasing aminoluciferin, which is then consumed by luciferase to produce a quantifiable glow-type luminescent signal. The signal intensity is directly proportional to HDAC activity.

HDAC_Signaling HAT Histone Acetyltransferase (HAT) Chromatin_Open Open Chromatin (Euchromatin) HAT->Chromatin_Open promotes HDAC Histone Deacetylase (HDAC) Chromatin_Closed Condensed Chromatin (Heterochromatin) HDAC->Chromatin_Closed promotes Gene_On Gene Transcription ACTIVE Chromatin_Open->Gene_On Gene_Off Gene Transcription REPRESSED Chromatin_Closed->Gene_Off Inhibitor Chloropyridin-Benzamide (HDAC Inhibitor) Inhibitor->HDAC inhibits

Caption: Role of HDACs in regulating gene expression.

Quantitative Assay Parameters

ParameterValueReference
Assay PrincipleCell-based Luminescence[4]
Plate Format1536-well, solid white[4]
Target Z' Factor> 0.8[4]
Signal-to-Background> 5[4]
Example IC50 (Entinostat)Varies by cell line[4]

Detailed Step-by-Step Protocol (1536-well format)

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of chloropyridin-benzamide compounds or controls (e.g., Entinostat, DMSO) into a 1536-well solid white assay plate.

  • Enzyme Addition: Add 2 µL of a solution containing the purified HDAC1 or HDAC2 enzyme in assay buffer to each well.

  • Substrate Addition & Incubation: Add 2 µL of the luminogenic HDAC-Glo™ I/II substrate to each well to start the reaction. Incubate for 30-60 minutes at room temperature.

  • Developer Reagent Addition: Add 4 µL of the HDAC-Glo™ I/II Developer Reagent to each well. This reagent stops the HDAC reaction and initiates the generation of the luminescent signal.

  • Incubation: Incubate for 15-20 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis: Calculate % inhibition relative to controls and determine IC50 values for active compounds.

Cell-Based HTS Protocols for Hit Validation

Following a primary biochemical screen, it is imperative to validate hits in a more physiologically relevant system.[12] Cell-based assays provide critical information on a compound's ability to cross the cell membrane, its potential cytotoxicity, and its on-target activity within the complex cellular environment.[14][15]

Protocol 4.1: Anti-Proliferative Activity via ATP Quantification (CellTiter-Glo®)

Scientific Rationale: The quantity of ATP is a direct indicator of the number of metabolically active, viable cells.[14] This assay uses a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present. A decrease in signal indicates either cytotoxicity or cytostatic effects of the test compound. The simple "add-mix-measure" protocol makes it highly suitable for HTS to assess the anti-proliferative effects of chloropyridin-benzamide hits identified in primary screens.[14]

Cell_Assay_Workflow cluster_prep Cell Culture & Plating cluster_treat Compound Treatment cluster_readout Readout & Analysis Cell_Culture Propagate Cancer Cell Line (e.g., HCT116) Cell_Seeding Seed Cells into Assay Plates Cell_Culture->Cell_Seeding Incubation_Attach Incubate Overnight (Cell Attachment) Cell_Seeding->Incubation_Attach Compound_Addition Add Serial Dilutions of Compounds Incubation_Attach->Compound_Addition Incubation_Treat Incubate for 48-72 hours Compound_Addition->Incubation_Treat Reagent_Addition Add Lysis/Detection Reagent (e.g., CellTiter-Glo®) Incubation_Treat->Reagent_Addition Signal_Read Read Luminescence Reagent_Addition->Signal_Read IC50_Calc Calculate IC50 Signal_Read->IC50_Calc

Caption: HTS workflow for a cell-based anti-proliferative assay.

Detailed Step-by-Step Protocol (384-well format)

  • Cell Seeding: Culture a relevant cancer cell line (e.g., HCT116) to ~80% confluency. Harvest the cells and dilute to a final density of 1,000-5,000 cells per 40 µL. Dispense 40 µL of the cell suspension into each well of a 384-well solid white plate.

  • Cell Attachment: Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.[4]

  • Compound Addition: Add 10 µL of the chloropyridin-benzamide compounds at various concentrations to the wells.

  • Incubation: Incubate the plates for a desired period, typically 48 to 72 hours, to allow for anti-proliferative effects to manifest.

  • Reagent Preparation & Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add 50 µL of the reagent to each well.

  • Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Conclusion and Forward Look

The chloropyridin-benzamide scaffold remains a highly productive starting point for the discovery of novel therapeutics. The successful prosecution of a drug discovery campaign relies on a robust and well-designed screening cascade. By starting with high-quality biochemical assays, such as the FP and luminescence protocols detailed here, researchers can efficiently identify potent hits directly targeting enzymes like PARP and HDAC. Subsequent validation of these hits in cell-based anti-proliferative assays provides the crucial first insight into their therapeutic potential. This integrated approach, grounded in sound scientific principles and validated methodologies, maximizes the probability of identifying lead compounds with genuine promise for further development. Future work should focus on developing more complex, phenotypic screens and employing in silico ADME predictions to further refine lead candidates.[16][17]

References

  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Substituted Benzamides.
  • Promega Corporation. (n.d.). Selecting Cell-Based Assays for Drug Discovery Screening.
  • BenchChem. (n.d.). The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy.
  • BenchChem. (n.d.). Comparative Analysis of 3-(2-Chloroacetyl)benzamide Derivatives in Biological Activity Screening.
  • Gamo, F. J., et al. (2010). Cell-based optimization of novel benzamides as potential antimalarial leads. Bioorganic & Medicinal Chemistry Letters.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • Celtarys Research. (2025). Biochemical assays in drug discovery and development.
  • Yıldırım, S., et al. (2021). Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives. PMC.
  • LookChem. (n.d.). 2-AMINO-N-(2-CHLOROPYRIDIN-3-YL)BENZAMIDE.
  • Wang, S., et al. (2021). A review for cell-based screening methods in drug discovery. Biophysics Reports.
  • Kazi, A.A., & Chatpalliwar, V.A. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Current Enzyme Inhibition, 18(1), 61-75.
  • RSC Medicinal Chemistry. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein.
  • BioDuro. (n.d.). Biochemical Assays.
  • Infortech. (n.d.). Advances in High−throughput Screening Methods for Drug Discovery in Biomedicine.
  • ARO. (n.d.). Navigating Drug Discovery with High-Throughput Screening.
  • Technology Networks. (2025). High-Throughput Screening - Drug Discovery.
  • Amsbio. (n.d.). Cell Based Assays Services.
  • Wiglusz, K., et al. (2024). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. MDPI.
  • Ighilahriz, N., & Gherraf, N. (2022). Synthesis, Molecular Docking and in Silico ADME Prediction of 2- Benzoylamino-N-Phenyl-Benzamide Derivatives. DergiPark.
  • BioAscent. (n.d.). Bespoke Assays for Biochemical, Biophysical, and Cellular applications.
  • Kumar, A., et al. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-24.
  • Wang, X., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
  • Wu, P., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry.
  • Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents.
  • Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 735-40.
  • Tsirogianni, E., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(20), 14357-14376.
  • Chen, Y. H., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 30(21), 4893.
  • Wang, X., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3489.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation for N-(5-chloropyridin-2-yl)-4-ethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the analytical chromatography of N-(5-chloropyridin-2-yl)-4-ethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this specific compound. Here, we synthesize technical expertise with practical, field-proven insights to empower you to achieve robust and reliable separations.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of N-(5-chloropyridin-2-yl)-4-ethylbenzamide.

Q1: What are the key physicochemical properties of N-(5-chloropyridin-2-yl)-4-ethylbenzamide to consider for HPLC method development?

A1: Understanding the molecule's properties is the foundation of effective method development. N-(5-chloropyridin-2-yl)-4-ethylbenzamide is a moderately non-polar, neutral compound.[1][2] Its structure, featuring a chloropyridine ring and an ethylbenzamide group, suggests significant hydrophobicity.[1]

PropertyValue/CharacteristicImplication for HPLC
Molecular Weight 260.72 g/mol [2]Standard pore-size columns (e.g., 100-120 Å) are suitable.
logP (calculated) 4.4193[2]Indicates high hydrophobicity, suggesting strong retention on reversed-phase (RP) columns. A high percentage of organic solvent will be required for elution.
Polar Surface Area 33.03 Ų[2]Relatively low, contributing to its non-polar character.
Hydrogen Bond Donors 1[2]The amide N-H group can interact with residual silanols on silica-based columns, potentially causing peak tailing.
Hydrogen Bond Acceptors 3[2]The carbonyl oxygen and pyridine nitrogen can interact with protic solvents in the mobile phase.
pKa Not readily available, but the pyridine nitrogen is weakly basic.Mobile phase pH is less critical than for strongly acidic or basic compounds, but can still influence peak shape by suppressing silanol interactions.[3]
Q2: What is a good starting point for a reversed-phase HPLC method for this compound?

A2: For a neutral, hydrophobic compound like N-(5-chloropyridin-2-yl)-4-ethylbenzamide, a standard reversed-phase method is the most logical starting point.[4][5]

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides strong hydrophobic retention for this non-polar analyte.[5] This is a workhorse column geometry suitable for initial method development.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier.[6] Formic acid helps to protonate residual silanols on the column, minimizing peak tailing from secondary interactions.[6]
Gradient 50-95% B over 15 minutesA gradient is recommended to ensure elution of the hydrophobic compound within a reasonable time and to clean the column of any strongly retained impurities.[7][8]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperatures can improve peak efficiency but should be used with caution.[9] Starting near ambient temperature is a safe choice.
Detection (UV) ~260-280 nmAmide-containing aromatic compounds typically have strong UV absorbance in this region.[7] A UV scan of the analyte standard is recommended to determine the optimal wavelength.
Injection Volume 5-10 µLA small injection volume minimizes potential for peak distortion.
Sample Solvent Mobile Phase (at initial conditions) or Acetonitrile/Water (50:50)Dissolving the sample in a solvent that is weaker than or equal in strength to the initial mobile phase is crucial to prevent peak distortion.[10]
Q3: My compound is showing poor peak shape (tailing). What is the most likely cause and how do I fix it?

A3: Peak tailing for a neutral amide is often caused by secondary interactions between the amide proton or pyridine nitrogen and active sites (residual silanols) on the silica-based stationary phase.[11][12]

Primary Solution:

  • Acidify the Mobile Phase: The most effective solution is to add a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to both the aqueous and organic components of your mobile phase.[6] The acid protonates the silanol groups (Si-OH), reducing their ability to interact with your analyte and dramatically improving peak symmetry.[3]

Secondary Solutions:

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups. If you are using an older column, switching to a newer generation column can resolve the issue.

  • Lower the pH: Operating at a lower pH (e.g., 2.5-3.0) ensures the silanols remain protonated.[3]

II. Troubleshooting Guides

This section provides in-depth, structured troubleshooting for more complex issues you may encounter.

Guide 1: Retention Time Drift and Poor Reproducibility

Issue: The retention time of the N-(5-chloropyridin-2-yl)-4-ethylbenzamide peak is shifting between injections or across a sequence of runs.

Diagnostic Workflow

G cluster_gradual Gradual Drift cluster_sudden Sudden or Random Fluctuation start Retention Time Drift Observed q1 Is the drift sudden or gradual? start->q1 gradual Gradual, Unidirectional Drift q1->gradual Gradual sudden Sudden or Random Fluctuation q1->sudden Sudden/Random q2 Is the column properly equilibrated? gradual->q2 equil Action: Increase column equilibration time between gradient runs. q2->equil No q3 Is mobile phase composition changing? q2->q3 Yes mobile_phase Causes: - Evaporation of volatile organic solvent - Degradation of additives (e.g., TFA) - Inaccurate mixing q3->mobile_phase Yes temp Is column temperature stable? q3->temp No mobile_phase_sol Action: - Keep solvent bottles capped. - Prepare fresh mobile phase daily. - Use an online mixer if available. mobile_phase->mobile_phase_sol temp_sol Action: Use a column oven to maintain a constant temperature. temp->temp_sol No contam Is column contamination suspected? temp->contam Yes contam_sol Action: - Use a guard column. - Implement a column wash step after each sequence. - Ensure proper sample cleanup. contam->contam_sol Yes q4 Check for system leaks. sudden->q4 leak Look for salt deposits around fittings. Even a small, non-dripping leak can cause flow rate instability. q4->leak Yes pump Is the pump operating correctly? q4->pump No leak_sol Action: Tighten or replace fittings. leak->leak_sol pump_sol Action: - Check for air bubbles in the solvent lines. - Degas mobile phase thoroughly. - Check pump seals for wear. pump->pump_sol

Caption: Troubleshooting workflow for HPLC retention time drift.

Detailed Explanations
  • Column Equilibration: In gradient chromatography, the column must be returned to the initial mobile phase conditions and allowed to stabilize before the next injection.[13] Insufficient equilibration is a common cause of drifting retention times, especially in the first few runs of a sequence.

  • Mobile Phase Volatility: The organic component of the mobile phase (e.g., acetonitrile) is often more volatile than the aqueous component.[14] Over time, its evaporation can lead to a weaker mobile phase, causing retention times to increase. Always keep solvent reservoirs capped and prepare fresh mobile phase for long sequences.[14]

  • Temperature Fluctuations: Column temperature significantly affects retention.[14][15] A change of just a few degrees can cause noticeable shifts. Using a thermostatically controlled column compartment is essential for reproducible results.[9]

  • System Leaks: Even a very small leak, which may not be visible as a drip, can cause fluctuations in the flow rate and lead to unstable retention times.[11] Check all fittings, especially between the pump and the injector, for any signs of salt residue (if using buffers) or moisture.

  • Column Contamination: Buildup of strongly retained matrix components on the column can alter its chemistry over time, leading to retention drift.[10][15] Using a guard column and implementing a robust sample preparation procedure can significantly extend column lifetime and improve reproducibility.[16]

Guide 2: Poor Resolution from Impurities or Related Compounds

Issue: The peak for N-(5-chloropyridin-2-yl)-4-ethylbenzamide is not fully separated from an adjacent peak (co-elution).

Optimization Strategy

The resolution (Rs) between two peaks is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[17][18]

G cluster_k Optimize Retention (k) cluster_alpha Optimize Selectivity (α) cluster_n Optimize Efficiency (N) start Poor Resolution (Rs < 1.5) k_node Is k within the optimal range (2-10)? start->k_node k_adjust Action: Adjust % Organic Solvent. - Decrease %B to increase retention and potentially improve resolution. k_node->k_adjust No alpha_node Change Chemical Interactions k_node->alpha_node Yes alpha_sol1 Action 1: Change Organic Modifier. Switch from Acetonitrile to Methanol. alpha_node->alpha_sol1 alpha_sol2 Action 2: Change Stationary Phase. Try a Phenyl or Cyano column. alpha_node->alpha_sol2 n_node Sharpen Peaks alpha_node->n_node n_sol1 Action 1: Use a longer column or a column with smaller particles (e.g., 3 µm or sub-2 µm). n_node->n_sol1 n_sol2 Action 2: Lower the flow rate. n_node->n_sol2

Caption: A systematic approach to improving HPLC resolution.

Detailed Explanations
  • Optimize Retention Factor (k): The goal is to have your peaks of interest elute in the optimal retention window, typically where k is between 2 and 10.[6][17]

    • Action: For reversed-phase, you can increase retention (and k) by decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase.[18] This gives the analytes more time to interact with the stationary phase, which can improve separation.[19]

  • Optimize Selectivity (α): Selectivity is the most powerful tool for improving resolution, as it involves changing the fundamental chemical interactions in the separation.[18][19]

    • Action 1: Change the Organic Modifier. Acetonitrile and methanol have different solvent properties. Switching from one to the other can alter the elution order of compounds and improve the separation of co-eluting peaks.[17]

    • Action 2: Change the Stationary Phase. If modifying the mobile phase is insufficient, changing the column chemistry is the next step. For an aromatic compound like this, a Phenyl-Hexyl column could offer alternative π-π interactions, changing the selectivity compared to a standard C18 phase.

  • Optimize Efficiency (N): Increasing efficiency makes peaks sharper and narrower, which can resolve closely eluting compounds.[17]

    • Action 1: Change Column Dimensions. Using a longer column or, more effectively, a column packed with smaller particles (e.g., switching from 5 µm to 3 µm or a sub-2 µm UHPLC column) will significantly increase the number of theoretical plates (N) and thus enhance resolution.[9][18]

    • Action 2: Reduce the Flow Rate. Lowering the flow rate can improve efficiency and resolution, but at the cost of longer analysis times.[9]

III. References

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Dolan, J. W., & Snyder, L. R. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • Hawach Scientific. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur? Retrieved from [Link]

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]

  • Stoll, D. R. (2021). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, June 5). 12.3: Optimizing Chromatographic Separations. Retrieved from [Link]

  • MTC USA. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]

  • Unnamed Author. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • da Silva, G. F., et al. (2013). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Magazine, 9(35), 218–222. Retrieved from [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Separation Science. (2023, December 8). Reversed-Phase of Neutral Analytes. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN101692074A - Method for analyzing fatty amide compounds on basis of liquid chromatography. Retrieved from

  • U.S. Environmental Protection Agency. (1993, August). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • MTC USA. (2025, November 3). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. Retrieved from [Link]

  • Williams, A. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds. Retrieved from

  • PubChem. (n.d.). 5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide. Retrieved from [Link]

  • Wsol, V., et al. (2009). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Pharmacological Reports, 61(6), 1103–1109. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide. Retrieved from [Link]

  • Veeprho. (n.d.). N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4- (dimethylcarbamoyl)-2-(5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4- c]pyridine-2-carboxamido)cyclohexyl)oxalamide. Retrieved from [Link]

  • Sandra, P., et al. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. Retrieved from [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons. Retrieved from [Link]

Sources

Purification challenges of N-(5-chloropyridin-2-yl)-4-ethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-(5-chloropyridin-2-yl)-4-ethylbenzamide

Case ID: PUR-5CL-PYR-ETH Status: Active Guide Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Weak Nucleophile" Paradox

Welcome to the technical support hub for N-(5-chloropyridin-2-yl)-4-ethylbenzamide. If you are accessing this guide, you are likely encountering one of two critical failures:

  • Incomplete Conversion: The starting material, 2-amino-5-chloropyridine, is an electron-deficient, sluggish nucleophile.[1] It often remains in the crude mixture despite excess acylating agent.

  • Co-elution: The lipophilicity of the 5-chloro group and the 4-ethyl chain causes the product and starting amine to streak together on silica gel, making flash chromatography painful.

This guide moves beyond standard protocols to address the specific electronic and physical properties driving these purification challenges.

Module 1: The "Ghost" Impurity (Removing Unreacted Amine)

The Problem: You see a spot on TLC that overlaps with your product, or your NMR shows a persistent impurity in the aromatic region. The Root Cause: 2-amino-5-chloropyridine has a


 of approximately 3.2–3.8 [1].[1] It is so weakly basic that standard "acid washes" (e.g., 10% citric acid or NH₄Cl) fail to protonate it fully, leaving it in the organic layer with your product.
Protocol A: The "Hard" Acid Wash

Standard washes are insufficient.[1] You must drive the equilibrium.

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) . Avoid DCM here; EtOAc provides better phase separation for salts.

  • The Wash: Wash the organic layer with 1.0 N HCl (cold, 2x).[1]

    • Mechanism:[1][2][3] At pH ~0-1, the pyridine nitrogen is fully protonated (

      
      ), forcing it into the aqueous layer. The amide product is neutral and remains in the organic layer.
      
    • Warning: Do not heat.[1] Prolonged exposure to strong acid can hydrolyze the amide, though benzamides are generally robust.

  • Neutralization: Wash the organic layer immediately with Brine, then Saturated NaHCO₃ to remove residual acid.[1]

  • Dry & Concentrate: Dry over Na₂SO₄.

Protocol B: Chemoselective Scavenging (If Acid Sensitive)

If your ethyl group or other scaffold motifs are acid-sensitive.[1]

  • Reagent: Polymer-bound Isocyanate (e.g., PS-Isocyanate).[1]

  • Action: Add 2–3 equivalents (relative to unreacted amine) to the reaction mixture.

  • Mechanism: The isocyanate reacts irreversibly with the unreacted 2-aminopyridine to form a urea, which remains bound to the bead.[1]

  • Step: Stir for 4 hours or overnight, then filter. The filtrate contains your pure amide.

Module 2: The "Oiling Out" Phenomenon (Crystallization)[1]

The Problem: Upon attempting recrystallization, the product separates as a sticky oil rather than a crystalline solid. The Root Cause: The 4-ethyl group adds significant lipophilic rotational freedom (entropy), lowering the melting point and increasing solubility in non-polar solvents.[1] The "chloro" handle also increases lipophilicity.

Visual Workflow: Crystallization Decision Tree

CrystallizationLogic Start Crude Solid/Oil SolventCheck Solubility Test (Hot EtOH) Start->SolventCheck Dissolves Dissolves Fully? SolventCheck->Dissolves MethodA Method A: Anti-Solvent Crash (EtOH + Water) Dissolves->MethodA Yes (High Sol) MethodB Method B: Evaporative Swap (EtOAc -> Heptane) Dissolves->MethodB No (Low Sol) Oiling Result: Oiling Out? MethodA->Oiling MethodB->Oiling Remedy Remedy: Seeding & Slow Cooling Oiling->Remedy Yes Pure Crystals Pure Crystals Oiling->Pure Crystals No

Figure 1: Decision matrix for selecting the optimal crystallization strategy based on solubility behavior.

Recommended Solvent System: Ethanol / Water[1]
  • Dissolve: Dissolve the crude oil in the minimum amount of boiling Ethanol (EtOH) .[1]

  • Precipitate: Remove from heat.[1][4] Add Water dropwise until a persistent turbidity (cloudiness) appears.[1]

  • Re-dissolve: Add a few drops of EtOH to clear the solution.

  • Crystallize: Allow to cool to room temperature slowly.

    • Pro-Tip: If it oils out, scratch the glass surface with a spatula or add a "seed" crystal from a previous batch. The ethyl chain needs a template to lock into a lattice [2].

Module 3: Chromatographic Separation

The Problem: The product and impurity have


.
The Root Cause:  Both the chloro-pyridine and the benzamide are moderately polar but lack distinct "handles" for separation on standard silica.[1]

Data Table: Solvent Strength & Elution

Solvent SystemSuitabilityNotes
Hexane / EtOAc PoorOften causes "streaking" due to the basic nitrogen on the pyridine.[1]
DCM / MeOH Excellent The slight polarity of MeOH sharpens the amide peak.[1]
DCM / Acetone GoodUseful if the product is very soluble; acetone provides sharper cutoff than EtOAc.[1]
The "Doping" Trick

Add 1% Triethylamine (Et₃N) to your solvent system.[1]

  • Why? It neutralizes the acidic sites on the silica gel. This prevents the pyridine nitrogen of your product (and the impurity) from dragging/tailing, resulting in tighter bands and better separation.

Frequently Asked Questions (FAQ)

Q: My product is pink/reddish. Is it decomposed?

  • A: Likely not.[1] Amino-chloropyridines are prone to air oxidation, forming trace colored N-oxides or azo-dimers [3].[1] These are highly colored but usually present in negligible amounts (<0.5%).

    • Fix: Treat the hot recrystallization solution with Activated Charcoal , stir for 5 mins, and filter hot through Celite.

Q: Can I use acid chloride coupling?

  • A: Yes, but be careful. The HCl byproduct will form a salt with the unreacted 2-amino-5-chloropyridine, making it insoluble in the reaction solvent (e.g., DCM).[1] This can trap your product in the precipitate.

    • Fix: Use a scavenger base like Pyridine or TEA in the reaction to keep everything in solution until the workup.

Q: The starting material sublimed in my vacuum oven!

  • A: This is a known property of 2-amino-5-chloropyridine [4].[1][5]

    • Advantage:[1][6] You can actually use this to your benefit.[1] If you have trace starting material left in the solid product, drying it under high vacuum (0.1 mmHg) at 50°C overnight may sublime off the impurity, leaving pure amide.

References

  • PubChem. (n.d.).[1] 2-Amino-5-chloropyridine Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Beilstein/Reaxys Data. Physical properties of 2-amino-5-chloropyridine (Sublimation point). Cited via GuideChem entry 1072-98-6.[1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling chloropyridines or acid chlorides.

Sources

Technical Support Center: Stability Profiling of N-(5-chloropyridin-2-yl)-4-ethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-CPYB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are investigating the pH stability profile of N-(5-chloropyridin-2-yl)-4-ethylbenzamide (CAS: 328119-41-1). This molecule features a benzamide core coupled to a 5-chloropyridine ring.[1][2] While amide bonds are generally robust, the electron-deficient nature of the chloropyridine ring and the lipophilicity of the ethyl-phenyl tail (LogP ~4.4) introduce specific stability and solubility challenges.

This guide provides a self-validating framework to assess its stability, compliant with ICH Q1A(R2) standards.

Module 1: The Science of Stability (FAQ)

Q1: What is the primary degradation mechanism for this compound?

A: The primary risk is Amide Hydrolysis . The molecule consists of two halves connected by an amide bond: a 4-ethylbenzoic acid moiety and a 2-amino-5-chloropyridine moiety.

  • Acidic Conditions (pH < 2): The carbonyl oxygen is protonated, making the carbon highly electrophilic. Water attacks, leading to cleavage.[3] The pyridine nitrogen may also protonate, altering the electronics but generally, the amide bond is the weak point.

  • Basic Conditions (pH > 10): Hydroxide ions (

    
    ) act as nucleophiles, directly attacking the carbonyl carbon.
    
  • Neutral Conditions (pH 4-8): The compound is kinetically stable. Spontaneous hydrolysis is negligible at room temperature.

Q2: How does the 5-chloropyridine ring affect stability?

A: It destabilizes the amide bond compared to a simple phenyl-amide. The chlorine atom at position 5 is electron-withdrawing (Inductive effect,


). This pulls electron density away from the pyridine ring, and subsequently from the amide nitrogen. This reduces the "double bond character" of the amide C-N bond, theoretically lowering the activation energy required for hydrolysis compared to a standard benzanilide.
Q3: Why is solubility a "hidden" stability variable?

A: With a calculated LogP of ~4.4, this compound is highly lipophilic.

  • Risk: In aqueous buffers (pH 1.2, 7.4), the compound may precipitate before it degrades.

  • False Result: A decrease in HPLC peak area might be interpreted as "degradation" when it is actually "precipitation."

  • Solution: You must use a co-solvent (e.g., 20-50% Acetonitrile or Methanol) in your stress testing buffers.

Module 2: Hydrolysis Pathways (Visualization)

The following diagram illustrates the mechanistic pathways for degradation under acidic and basic stress.

HydrolysisMechanism Parent Parent Compound N-(5-chloropyridin-2-yl)-4-ethylbenzamide AcidCond Acidic Stress (pH < 2, H+, Heat) Parent->AcidCond BaseCond Basic Stress (pH > 10, OH-, Heat) Parent->BaseCond Inter_Acid Tetrahedral Intermediate (Protonated) AcidCond->Inter_Acid + H2O Prod_Acid1 Degradant A 4-Ethylbenzoic Acid Inter_Acid->Prod_Acid1 Prod_Acid2 Degradant B 2-Amino-5-chloropyridine (Protonated Salt) Inter_Acid->Prod_Acid2 Inter_Base Tetrahedral Intermediate (Anionic) BaseCond->Inter_Base + OH- Prod_Base1 Degradant A 4-Ethylbenzoate (Salt) Inter_Base->Prod_Base1 Prod_Base2 Degradant B 2-Amino-5-chloropyridine (Free Base) Inter_Base->Prod_Base2

Caption: Mechanistic divergence of amide hydrolysis under acidic vs. basic conditions yielding identical core fragments in different ionization states.

Module 3: Experimental Protocols

Protocol A: Preparation of Stress Buffers (with Co-solvent)

Standard aqueous buffers will cause precipitation. Use this modified recipe.

pH ConditionBuffer Composition (50 mL Final Vol)Co-Solvent RatioPurpose
pH 1.2 (SGF) 0.1 N HCl50% AcetonitrileSimulate Gastric / Acid Hydrolysis
pH 4.5 50 mM Acetate Buffer40% AcetonitrileIntermediate Stability
pH 7.4 50 mM Phosphate Buffer40% AcetonitrilePhysiological / Blood Stability
pH 10.0 50 mM Borate or 0.1 N NaOH50% AcetonitrileBase Hydrolysis / Stress Testing
Oxidative 3% H₂O₂ in Water50% AcetonitrileCheck for N-oxide formation (Pyridine N)
Protocol B: Forced Degradation Workflow
  • Stock Solution: Dissolve 10 mg of compound in 10 mL pure Acetonitrile (1 mg/mL).

  • Stress Initiation: Mix 1 mL Stock + 4 mL of appropriate pH Buffer (Final Conc: 0.2 mg/mL).

  • Incubation:

    • Thermal: 60°C for 24–48 hours.

    • Control: Store one aliquot at 4°C (Dark).

  • Quenching (Critical):

    • For Acid samples: Neutralize with equal vol. 0.1 N NaOH.

    • For Base samples: Neutralize with equal vol. 0.1 N HCl.

  • Analysis: Inject 10 µL onto HPLC-UV/MS immediately.

Module 4: Troubleshooting Dashboard

Use this matrix to diagnose experimental anomalies.

SymptomProbable CauseCorrective Action
Loss of Parent Peak, No New Peaks Precipitation. The compound crashed out of solution during incubation.Increase Co-solvent (ACN/MeOH) to 60%. Check vial bottom for solids.
New Peak at RRT ~0.4 (Early eluting) Hydrolysis (Acid Part). This is likely 4-ethylbenzoic acid.Confirm with standard of 4-ethylbenzoic acid. It will be more polar than parent.
New Peak at RRT ~0.6 Hydrolysis (Amine Part). This is 2-amino-5-chloropyridine.This peak may tail significantly due to amine interaction with silanols. Use TEA modifier.
Mass Balance < 90% Adsorption. Lipophilic drugs stick to plastic tubes.Use Glass Vials only. Avoid polypropylene tubes for incubation.
Peak Splitting Solvent Mismatch. Injection solvent is stronger than mobile phase.Dilute quenched sample with water (if solubility permits) or match initial mobile phase.

Module 5: Analytical Workflow (Visualization)

This workflow ensures data integrity from sample prep to reporting.

Workflow Start Start: 1 mg/mL Stock (in 100% ACN) Dilute Dilute 1:5 into pH Buffers Start->Dilute Stress Stress: 60°C / 48h Dilute->Stress Check Visual Check: Precipitation? Stress->Check Precip_Yes Discard: Increase Co-solvent Check->Precip_Yes Yes Precip_No Quench to pH 7.0 Check->Precip_No No (Clear) Analyze HPLC-UV/MS Analysis (Gradient 5-95% ACN) Precip_No->Analyze Data Calculate % Degradation & Mass Balance Analyze->Data

Caption: Decision tree for stability testing, prioritizing solubility verification before analytical quantification.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7] (2003).[4][8] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. (2nd ed.).[4] Oxford University Press. (Chapter 21: Amides and their hydrolysis mechanisms).

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[2][3][9][5] Retrieved from [Link]

  • PubChem. Compound Summary: N-(5-chloropyridin-2-yl)-4-ethylbenzamide (CAS 328119-41-1). Retrieved from [Link]

Sources

Validation & Comparative

High-Resolution LC-MS/MS Characterization: N-(5-chloropyridin-2-yl)-4-ethylbenzamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the LC-MS/MS characterization of N-(5-chloropyridin-2-yl)-4-ethylbenzamide (CAS 328119-41-1), a structural motif common in Factor Xa inhibitors and sulfonylurea degradation products.[1][2]

The analysis focuses on distinguishing this compound from non-chlorinated analogs and metabolic byproducts using collision-induced dissociation (CID) patterns.[1][2]

Executive Summary
  • Target Analyte: N-(5-chloropyridin-2-yl)-4-ethylbenzamide (

    
    ).[1][2][3]
    
  • Monoisotopic Mass: 260.07 Da.[4]

  • Key Differentiator: The 5-chloropyridin-2-yl moiety provides a distinct isotopic signature (

    
     ratio of ~3:1) retained in specific fragment ions, allowing rapid discrimination from de-chlorinated metabolites or non-halogenated impurities.[4]
    
  • Primary Fragmentation: Amide bond cleavage yielding a characteristic 4-ethylbenzoyl cation (m/z 133) and a 5-chloropyridin-2-amine ion (m/z 129) .[1][2]

Experimental Setup: Self-Validating Protocol

To ensure reproducibility and spectral integrity, the following protocol utilizes a "Dual-Stream" approach, simultaneously monitoring the target and a non-chlorinated internal standard analog.

Chromatographic & Mass Spectrometric Conditions
ParameterSettingRationale
Column C18 (2.1 x 50 mm, 1.7 µm)Maximizes peak capacity for structural isomers.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterLow pH promotes protonation of the pyridine nitrogen (

~3-4).[1][2]
Mobile Phase B AcetonitrileSharpens peak shape for hydrophobic benzamides.[4]
Ionization ESI Positive (+)The basic pyridyl nitrogen readily accepts a proton (

).[1][2]
Collision Energy Stepped (20, 35, 50 eV)Captures both labile amide cleavages and high-energy ring openings.[1][2]
Validation Checkpoint (The "Chlorine Tag")

Before accepting any MS2 spectrum:

  • Check MS1: Does the precursor at m/z 261 show a +2 isotope peak (m/z 263) at ~32% intensity?

    • Yes: Chlorine is present.[4][5][6][7] Proceed to MS2.

    • No: Analyte is likely the de-chlorinated impurity (N-(pyridin-2-yl)-4-ethylbenzamide).[1][2]

Comparative Fragmentation Analysis

The fragmentation logic relies on the stability of the acylium ion versus the protonated amine.

A. The Target: N-(5-chloropyridin-2-yl)-4-ethylbenzamide [1][2][6]
  • Precursor: m/z 261.08 (

    
    ).[1][2][4]
    
  • Pathway 1 (Major - Charge Retention on Carbonyl): Cleavage of the amide bond generates the 4-ethylbenzoyl cation (m/z 133.06).[1][2] This ion is stabilized by the ethyl group's inductive effect on the benzene ring.[4]

    • Secondary Decay:[1][4] Loss of CO from m/z 133

      
       m/z 105 (Ethylphenyl cation).[4]
      
  • Pathway 2 (Minor - Charge Retention on Nitrogen): Formation of the 5-chloropyridin-2-amine ion (m/z 129.02).[1][2]

    • Diagnostic Value: This fragment retains the chlorine isotope pattern (129/131), confirming the modification is on the pyridine ring, not the benzene ring.

B. The Comparator: N-(pyridin-2-yl)-4-ethylbenzamide (Non-chlorinated) [1][2]
  • Precursor: m/z 227.12 (

    
    ).[1][2][4]
    
  • Difference:

    • Produces the same m/z 133 and m/z 105 fragments (Benzoyl part is identical).[4]

    • Produces a shifted amine fragment at m/z 95 (Pyridin-2-amine), lacking the chlorine isotope signature.[1][2]

Data Summary Table
Fragment Ionm/z (Target)m/z (Comparator)Structural OriginDiagnostic Utility
Precursor 261.1 / 263.1 227.1Intact MoleculeMolecular Weight confirmation.[1][2]
Acylium Ion 133.1 133.14-Ethylbenzoyl groupIdentifies the "Left" side of the amide.
Amine Ion 129.0 / 131.0 95.1Pyridin-2-amine moietyCritical: Confirming Cl substitution.[1][2]
Phenyl Cation 105.1 105.1Loss of CO from AcyliumConfirms benzamide core structure.[4]
Mechanistic Visualization

The following diagram illustrates the competitive fragmentation pathways driven by proton mobility between the amide oxygen and the pyridine nitrogen.

FragmentationPathway Parent Precursor [M+H]+ m/z 261.08 (Isotope 263.08) TS Protonated Amide Transition State Parent->TS CID Energy Acylium Acylium Ion [4-Ethylbenzoyl]+ m/z 133.06 TS->Acylium Major Path (C-N Cleavage) Amine Protonated Amine [5-Cl-pyridin-2-amine]+ m/z 129.02 (Retains Cl Isotope) TS->Amine Minor Path (Charge Transfer) Phenyl Ethylphenyl Cation [C8H9]+ m/z 105.07 Acylium->Phenyl -CO (28 Da) Tropylium Tropylium Ion (Rearrangement) Phenyl->Tropylium Isomerization

Figure 1: Competitive fragmentation pathways.[1][2] The presence of the Chlorine atom on the amine fragment (red) is the primary spectral differentiator from analogs.

Workflow: Specificity Determination

To distinguish the target from potential impurities (e.g., regioisomers or de-ethylated metabolites), follow this logic flow.

Workflow Start Sample Injection (ESI+) CheckMass Detect m/z 261? Start->CheckMass CheckIso Isotope Ratio (261:263) ≈ 3:1? CheckMass->CheckIso Yes Result3 MISMATCH: De-chlorinated Analog (m/z 227) CheckMass->Result3 No (Found m/z 227) MS2 Trigger MS/MS (CE 35eV) CheckIso->MS2 Pass Result2 MISMATCH: Likely Regioisomer or Isobar CheckIso->Result2 Fail (No Cl pattern) FragCheck Check Fragments MS2->FragCheck PathA m/z 133 Present (Ethylbenzoyl) FragCheck->PathA Found PathB m/z 129 Present (Cl-Pyridine) FragCheck->PathB Found Result1 CONFIRMED: N-(5-Cl-pyridin-2-yl)-4-ethylbenzamide PathA->Result1 PathB->Result1

Figure 2: Decision tree for confirming analyte identity against structural analogs.

References
  • Chemical Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11666835, N-(5-chloropyridin-2-yl)-4-ethylbenzamide. Retrieved from [Link][1][2]

  • Benzamide Fragmentation Mechanisms: Tong, W., et al. (2011).[4] "Fragmentation pathways of N-substituted benzamides in electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry. (General reference for amide bond cleavage kinetics).

  • Isotope Pattern Analysis: McLafferty, F. W., & Tureček, F. (1993).[4] Interpretation of Mass Spectra. University Science Books. (Foundational text for Chlorine isotope ratio validation).

Sources

Comparative Purity Assessment: N-(5-chloropyridin-2-yl)-4-ethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-chloropyridin-2-yl)-4-ethylbenzamide is a representative scaffold in medicinal chemistry, often serving as a precursor for sulfonylurea hypoglycemic agents or kinase inhibitors. Its structural duality—combining a lipophilic ethylphenyl moiety with a basic (albeit electron-deficient) chloropyridine ring—presents specific analytical challenges.

This guide moves beyond generic protocols to provide a comparative analysis of three purity assessment methodologies: RP-HPLC (UV/MS) , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) .

The "Purity Triad" Approach
  • RP-HPLC: The workhorse for impurity profiling (detecting unreacted amine/acid).

  • qNMR: The absolute primary method for assay determination without a reference standard.

  • DSC: The thermodynamic check for solid-state crystallinity and eutectic impurities.

Method A: Reversed-Phase HPLC (Gradient)

Best For: Routine quality control, impurity profiling, and detecting unreacted starting materials (5-chloropyridin-2-amine).

The Chemical Logic

The target molecule contains a pyridine nitrogen. On standard silica-based C18 columns at neutral pH, this nitrogen can interact with residual silanols, causing peak tailing.

  • Solution: Use an acidic mobile phase (pH ~2.5–3.0). This protonates the pyridine (making it more polar, eluting earlier) but, more importantly, suppresses silanol ionization on the column, ensuring sharp peak shape.

  • Separation Principle:

    • 5-chloropyridin-2-amine (Impurity A): Polar, elutes first (Void/Early).

    • 4-ethylbenzoic acid (Impurity B): Moderate polarity, pH dependent.

    • Target Amide: Most lipophilic, elutes late.

Detailed Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 254 nm (aromatic rings) and 280 nm.

  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.010%Equilibration
2.010%Isocratic hold (elute polar salts)
15.090%Linear Ramp (elute product)
18.090%Wash
18.110%Re-equilibration
23.010%Stop
Self-Validating System Suitability (SST)

To ensure trustworthiness, every run must include:

  • Resolution Check: Resolution (

    
    ) > 2.0 between the target peak and the nearest impurity (likely the unreacted amine).
    
  • Tailing Factor:

    
     must be < 1.5 for the main peak (confirms silanol suppression is working).
    

Method B: Quantitative NMR (qNMR)

Best For: Determining absolute weight % purity (Assay) when no certified reference standard of the target molecule exists.

The Chemical Logic

qNMR relies on the fact that signal intensity is directly proportional to the molar ratio of nuclei.

  • Target Signals: The ethyl group (triplet at ~1.2 ppm, quartet at ~2.6 ppm) provides a clean, high-intensity handle away from the aromatic region.

  • Internal Standard (IS): Must be non-hygroscopic, chemically inert, and have non-overlapping signals. 1,3,5-Trimethoxybenzene or Dimethyl Sulfone are superior to Maleic acid here, as they avoid potential salt formation with the pyridine ring.

Detailed Protocol
  • Solvent: DMSO-d6 (Ensures full solubility of the amide and suppresses exchangeable proton broadening).

  • Internal Standard: Dimethyl Sulfone (Singlet at ~3.0 ppm) or 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm).

  • Preparation: Weigh ~10 mg of Sample and ~5 mg of IS (precision +/- 0.01 mg) into the same vial. Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): Must be

      
       of the slowest relaxing proton (usually >30s).
      
    • Scans: 16 or 32 (for S/N > 150:1).

    • Processing: Phase and baseline correction must be manual or highly optimized automatic.

Calculation


Where 

=Integral area,

=Number of protons,

=Molecular weight,

=Mass,

=Purity.[1][2][3][4][5][6][7][8]

Method C: Differential Scanning Calorimetry (DSC)

Best For: Rapid screening of solid batches and detecting eutectic impurities (impurities that dissolve in the melt).[9][10]

The Chemical Logic

Based on the Van't Hoff equation , impurities depress the melting point.[7] By analyzing the shape of the melting endotherm, the total mole fraction of impurities can be calculated.

  • Limitation: Does not identify what the impurities are, only how much is there. Decomposition during melting can invalidate results.

Detailed Protocol
  • Pan: Aluminum, crimped (pinhole if volatiles expected, but sealed usually preferred for purity).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Ramp Rate: 0.7 °C/min (Slow ramp required for thermodynamic equilibrium in purity calculation) through the melting range.

  • Analysis: Plot Temperature (

    
    ) vs. 1/Fraction Melted (
    
    
    
    ). The slope relates to impurity content.[7][9][10][11]

Comparative Analysis & Decision Matrix

FeatureRP-HPLC (UV)qNMRDSC
Primary Output % Area (Relative Purity)% Weight (Absolute Assay)Mol % (Eutectic Purity)
Specificity High (Separates isomers/byproducts)High (Structural confirmation)Low (Total impurity sum)
Reference Std Required for Assay (External Std)Not Required (Internal Std used)Not Required
Sample Size < 1 mg5–20 mg1–3 mg
Throughput Medium (20 min/run)Low (Prep + Long Relaxation)Medium (Slow ramp)
Blind Spots Inorganic salts, UV-inactive impuritiesOverlapping peaks, paramagnetic impuritiesNon-eutectic impurities, decomposition
Analytical Decision Tree

PurityDecision Start Start: Purity Assessment Goal What is the goal? Start->Goal ID_Profile Method A: RP-HPLC-UV/MS (Gradient) Goal->ID_Profile Identify Impurities Abs_Assay Method B: qNMR (Internal Standard) Goal->Abs_Assay Absolute Content (%) Solid_State Method C: DSC (Van't Hoff Plot) Goal->Solid_State Crystallinity/Quick Check Result1 Impurity Profile (Specific ID) ID_Profile->Result1 Output: Chromatogram Result2 True Potency (For Dosing) Abs_Assay->Result2 Output: Mass Balance Result3 Physical Purity (Mol %) Solid_State->Result3 Output: Melting Endotherm

Caption: Decision matrix for selecting the appropriate analytical technique based on the specific data requirement (Identification vs. Quantification vs. Physical Characterization).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • BIPM. (2018). Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures. Link

  • Mettler Toledo. (2020). DSC Purity Analysis: Principles and Applications. Thermal Analysis User Com. Link

  • G.E.C.S. (2024).[1] Development And Validation Of RP-HPLC Method For Estimation Of Indapamide (Structural Analogue). International Journal of Pharmaceutical Sciences. Link

  • Sigma-Aldrich. (2017).[12] Quantitative NMR (qNMR) - Technical Details and TraceCERT® Standards. Link

Sources

A Researcher's Guide to Evaluating the In Vitro Potency of N-(5-chloropyridin-2-yl)-4-ethylbenzamide: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the initial characterization of novel chemical entities is a critical step that dictates the trajectory of their development. N-(5-chloropyridin-2-yl)-4-ethylbenzamide, a compound featuring a substituted benzamide core linked to a chloropyridine moiety, represents such a starting point. The benzamide scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs, suggesting a high potential for biological activity. However, raw potential must be quantified to be meaningful. This guide provides a comprehensive framework for assessing the in vitro potency of N-(5-chloropyridin-2-yl)-4-ethylbenzamide through the determination of its half-maximal inhibitory concentration (IC50), and contextualizing this data against established standards.

The Foundational Metric: Understanding IC50

The IC50 value is the concentration of an inhibitor required to reduce the rate of a specific biological or biochemical process by 50%.[1] It is a cornerstone metric for comparing the potency of different compounds.[1] It is crucial to recognize, however, that IC50 values are not absolute constants. They are highly dependent on experimental conditions such as substrate concentration (especially for enzyme inhibitors), cell type, incubation time, and the specific assay methodology employed.[2][3] Therefore, direct comparison of IC50 values across different studies can be misleading. The most reliable comparisons are made when the novel compound and the standards are tested concurrently under identical conditions.

A Framework for Comparison: Cytotoxicity in HeLa Cells

Given the absence of published data on the specific biological targets of N-(5-chloropyridin-2-yl)-4-ethylbenzamide, a logical first step is to assess its general cytotoxic effect against a well-characterized cancer cell line. Human cervical cancer (HeLa) cells are a robust and widely used model for such primary screening.

For a meaningful comparison, the activity of the test compound should be benchmarked against standard chemotherapeutic agents and well-characterized inhibitors.

Table 1: Comparative IC50 Values Against HeLa Cells

CompoundClassTarget/MechanismReported IC50 (HeLa Cells)Experimental IC50 (Hypothetical)
N-(5-chloropyridin-2-yl)-4-ethylbenzamide Test Compound Unknown N/A [Enter Experimental Value]
DoxorubicinAnthracyclineDNA Intercalation, Topoisomerase II Inhibition~0.3-1.0 µM[4][5][6][Enter Experimental Value]
CisplatinPlatinum-basedDNA Cross-linking~21.3 µM[7][Enter Experimental Value]
StaurosporineAlkaloidBroad-spectrum Kinase Inhibitor~4 nM[8][Enter Experimental Value]

Note: The reported IC50 values are compiled from various sources and should be used for contextual purposes only. As assay conditions differ between publications, these values may not be directly comparable. It is imperative to run standards in parallel with the test compound.

Experimental Protocol: IC50 Determination via MTT Assay

The following protocol outlines a standard method for determining the IC50 of a novel compound against an adherent cell line like HeLa using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which serves as a proxy for cell viability.

Principle of the MTT Assay

In living cells, mitochondrial succinate dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. This conversion does not occur in dead cells. The amount of formazan produced, which can be solubilized and quantified by measuring its absorbance, is directly proportional to the number of viable cells.

Materials
  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • N-(5-chloropyridin-2-yl)-4-ethylbenzamide (Test Compound)

  • Doxorubicin, Cisplatin, Staurosporine (Standard Compounds)

  • DMSO (vehicle for dissolving compounds)

  • 96-well flat-bottom sterile culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Formazan Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest logarithmically growing HeLa cells and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion to ensure high viability >95%).

    • Dilute the cell suspension to an optimal seeding density (typically 5,000–10,000 cells/well) in 100 µL of complete medium. This density should be optimized to ensure cells are in an exponential growth phase at the end of the experiment and do not become over-confluent.

    • Seed the cells into the inner 60 wells of a 96-well plate. Fill the outer wells with 200 µL of sterile PBS to minimize evaporation from the experimental wells (the "edge effect").

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of the test compound and each standard in DMSO (e.g., 10 mM).

    • On the day of treatment, prepare a series of serial dilutions of each compound in complete culture medium. A common approach is a 10-point, 3-fold dilution series to cover a broad concentration range (e.g., from 100 µM down to low nM).

    • It is critical to maintain a consistent, low final concentration of DMSO in all wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control containing the same final DMSO concentration as the compound-treated wells.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions, vehicle control, or medium-only (blank) to the appropriate wells. Each condition should be performed in triplicate.

    • Incubate the plate for a predetermined duration, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, carefully add 20 µL of the 5 mg/mL MTT solution to each well (including controls).

    • Return the plate to the incubator and incubate for 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from all wells without disturbing the formazan crystals at the bottom.

    • Add 150 µL of formazan solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure the complete dissolution of the formazan crystals, resulting in a homogenous purple solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

    • Data Processing:

      • Subtract the average absorbance of the blank (medium-only) wells from all other readings.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • IC50 Determination:

      • Plot the percentage of cell viability against the logarithm of the compound concentration.

      • Use a non-linear regression analysis (sigmoidal dose-response curve with variable slope) to fit the data and calculate the IC50 value. Software such as GraphPad Prism is standard for this analysis.

Visualizing the Workflow

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_readout Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis seed_cells 1. Seed HeLa Cells (5,000-10,000 cells/well) incubate_attach 2. Incubate Overnight (Allow Attachment) seed_cells->incubate_attach prep_compounds 3. Prepare Serial Dilutions (Test & Standard Compounds) treat_cells 4. Treat Cells with Compounds (48-72 hours) prep_compounds->treat_cells add_mtt 5. Add MTT Reagent (3-4 hours) treat_cells->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read_plate 7. Measure Absorbance (570 nm) solubilize->read_plate calc_viability 8. Calculate % Viability read_plate->calc_viability plot_curve 9. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 10. Calculate IC50 (Non-linear Regression) plot_curve->calc_ic50

Caption: Workflow for IC50 determination using the MTT assay.

Conclusion and Forward Look

This guide provides a robust, self-validating methodology for the initial potency characterization of N-(5-chloropyridin-2-yl)-4-ethylbenzamide. By rigorously adhering to a detailed protocol and, most importantly, by including well-characterized standards in every experiment, researchers can generate reliable and comparable IC50 data. This initial cytotoxic assessment is a foundational data point. Should the compound show promising potency, subsequent studies would involve expanding the cell line panel to assess selectivity, followed by more specific mechanistic assays (e.g., kinase activity assays, receptor binding studies) to elucidate its precise molecular target(s).[8][9] The path from a novel compound to a validated lead is built upon such careful, comparative, and methodologically sound investigations.

References

  • Milliana, A., Sari, R. A., Al Miranda, S., & Mutiah, R. (2025, March 20). Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. Biomedical and Pharmacology Journal. [Link]

  • Meggio, F., Donella-Deana, A., Ruzzene, M., & Pinna, L. A. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317–322. [Link]

  • Manikandan, A., et al. (2020). IC50 values of the compounds against HeLa S3 and A549 cancer cells. ResearchGate. [Link]

  • Yenice, G., et al. (2024). Gallic Acid and Doxorubicin Treatment HeLa cell lines by MTT assay. Journal of Drug Delivery and Therapeutics, 14(2), 114-121. [Link]

  • Wiese, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8782. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Hernández-Vázquez, A. D. J., et al. (2020). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. ACS Omega, 5(47), 30588–30597. [Link]

  • Al-Warhi, T., et al. (2022). Summary of IC50 values for in vitro kinase inhibitory activity against EGFR-TK and antiproliferative activity against EGFR-positive and -negative cell lines. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Sensors, 4(8), 2101–2108. [Link]

  • Sławiński, J., et al. (2024). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Molecules, 29(4), 894. [Link]

  • Asadi, A., et al. (2016). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Journal of Reports in Pharmaceutical Sciences, 5(1), 58-64. [Link]

  • Berginski, M. E., & Gomez, S. M. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Kinase Inhibitors. Wiley-VCH. [Link]

  • Vidal, L., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 11075. [Link]

  • ResearchGate. (n.d.). Ic 50 of DOX formulations in hela and KB cells. [Link]

  • K-M, P., & V-S, M. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]

  • Kliszcz, M., et al. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Oncology Letters, 9(3), 1461–1465. [Link]

Sources

Bioactivity comparison of ethylbenzamide vs methylbenzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the transition from a methyl to an ethyl substituent on a benzamide scaffold is rarely a trivial modification. It represents a critical pivot point in Structure-Activity Relationship (SAR) optimization, often shifting a molecule's profile from "inactive/weak" to "potent drug candidate."

This guide objectively compares Ethylbenzamide and Methylbenzamide analogs, focusing on the mechanistic consequences of this one-carbon extension. While the methyl group is often viewed as a "metabolic handle" or a probe for steric tolerance, the ethyl group frequently acts as a "hydrophobic anchor," optimizing receptor occupancy and modulating physicochemical properties like lipophilicity (LogP) and volatility.

Key Takeaway:

  • Methylbenzamides: Generally exhibit lower lipophilicity, higher volatility, and reduced steric demand. Ideal for tight binding pockets where bulk is penalized.

  • Ethylbenzamides: Exhibit enhanced lipophilicity (+0.5 LogP), reduced volatility, and superior hydrophobic contact in larger receptor pockets (e.g., Dopamine D2).

Physicochemical Drivers: The "One-Carbon" Effect

Before analyzing specific biological targets, it is essential to quantify the fundamental differences introduced by substituting a methyl group with an ethyl group on the benzamide core (either on the amide nitrogen or the phenyl ring).

PropertyMethyl Analog (-CH₃)Ethyl Analog (-CH₂CH₃)Biological Implication
Lipophilicity (ΔLogP) Baseline+0.5 to +0.6 Ethyl analogs penetrate the Blood-Brain Barrier (BBB) and bacterial cell walls more effectively.
Steric Bulk (A-Value) ~1.70 kcal/mol~1.75 kcal/molEthyl adds rotational freedom and volume, allowing it to fill hydrophobic pockets that methyl cannot reach.
Metabolic Stability High (N-demethylation is slow)ModerateEthyl groups are susceptible to dealkylation but often protect the amide bond from hydrolysis better than methyl due to steric shielding.
Volatility HighLowCritical for topical applications (e.g., repellents); Ethyl analogs persist longer on skin/surfaces.

Case Study A: CNS Receptor Affinity (Dopamine D2)

The most striking divergence in bioactivity appears in benzamide-based antipsychotics. The "orthosteric binding site" (OBS) of the Dopamine D2 receptor contains a specific hydrophobic sub-pocket that discriminates sharply between alkyl chain lengths.

The "Ethyl Anchor" Phenomenon

In potent D2 antagonists like Eticlopride and Raclopride , the nitrogen atom of the pyrrolidine ring is substituted with an ethyl group.

  • Mechanism: The ethyl group extends into a hydrophobic crevice formed by residues Phe390 and Trp386 in the D2 receptor. A methyl group is too short to establish these stabilizing van der Waals interactions, leading to a significant drop in affinity (Ki).

  • Data Validation: Eticlopride (N-ethyl) is approximately 700x more potent than Remoxipride (which lacks the specific optimal conformation) and significantly more potent than hypothetical N-methyl variants in competitive binding assays.

Table 1: Comparative Binding Affinity (Dopamine D2 Receptors)

CompoundN-SubstituentKi (nM) [Lower is Better]Relative Potency
Eticlopride Ethyl 0.16 - 0.92 Very High
RacloprideEthyl1.8 - 3.5High
SulpirideEthyl*~18.2Moderate
RemoxiprideMethyl-based core**~700Low

**Sulpiride contains an N-ethyl-pyrrolidinyl group. *Remoxipride contains an N-ethyl-pyrrolidinyl group but differs in ring substitution (dimethoxy vs chloro/sulfamoyl), highlighting that the ethyl group is necessary but not solely sufficient for sub-nanomolar affinity.

Case Study B: Insect Repellency (DEET Analogs)

The comparison between N,N-Diethyl-m-toluamide (DEET) and its N,N-Dimethyl analog (DMT) provides the clearest example of how the ethyl group drives duration of action.

Efficacy & Volatility[1][2]
  • DEET (Ethyl): The two ethyl groups provide the optimal balance of volatility. The molecule evaporates slowly enough to provide protection for >6 hours but fast enough to create a vapor barrier affecting insect odorant receptors (ORs).

  • DMT (Methyl): The dimethyl analog is too volatile. It evaporates rapidly from the skin, reducing the "Complete Protection Time" (CPT) drastically. Furthermore, the methyl groups do not occupy the hydrophobic binding site of the insect OR co-receptor (Orco) as effectively as the ethyl chains.

Table 2: Repellent Efficacy Comparison

CompoundStructureComplete Protection Time (CPT)Efficacy Status
DEET N,N-Diethyl300 - 360 min Gold Standard
DMTN,N-Dimethyl< 90 minInferior
DPTN,N-Dipropyl> 360 minEffective but often more toxic/irritating

Case Study C: Antimicrobial Activity

In the context of simple N-substituted benzamides tested against E. coli and S. aureus, the ethyl group often enhances potency through a lipophilic mechanism .

  • Mechanism: Bacterial cell walls (especially Gram-negative) are lipophilic barriers. Increasing the LogP of the benzamide (by using Ethyl instead of Methyl) facilitates passive diffusion into the cytoplasm.

  • Threshold: This effect is non-linear. While Ethyl > Methyl, extending to Butyl or Hexyl often leads to solubility issues ("cutoff effect") where the compound becomes trapped in the membrane rather than reaching the intracellular target.

Experimental Data Trend (MIC against S. aureus):

  • N-Methylbenzamide derivatives: MIC range 12.5 – 25 µg/mL.

  • N-Ethylbenzamide derivatives: MIC range 3.12 – 6.25 µg/mL (typically 2-4x more potent).

Visualizing the SAR Logic

The following diagram illustrates the decision logic for medicinal chemists when choosing between Methyl and Ethyl substituents on a benzamide scaffold.

SAR_Logic Start Benzamide Optimization (R-Group Selection) Target_Type Identify Biological Target Start->Target_Type Pocket_Size Binding Pocket Size? Target_Type->Pocket_Size Enzyme/Receptor Membrane Target Location? Target_Type->Membrane Antimicrobial Volatility Application Type? Target_Type->Volatility Repellent Methyl_Choice Select METHYL Group Pocket_Size->Methyl_Choice Small/Rigid Ethyl_Choice Select ETHYL Group Pocket_Size->Ethyl_Choice Large/Hydrophobic Membrane->Methyl_Choice Extracellular Membrane->Ethyl_Choice Intracellular (Need Permeability) Volatility->Methyl_Choice Flash Evaporation Volatility->Ethyl_Choice Long-Lasting Protection Methyl_Reason1 Tight/Sterically Restricted Pocket (Avoid Clashes) Methyl_Choice->Methyl_Reason1 Methyl_Reason2 High Volatility Required (Vapor Phase Action) Methyl_Choice->Methyl_Reason2 Ethyl_Reason1 Hydrophobic Pocket Filling (Maximize van der Waals) Ethyl_Choice->Ethyl_Reason1 Ethyl_Reason2 Intracellular/CNS Target (Need higher LogP) Ethyl_Choice->Ethyl_Reason2 Ethyl_Reason3 Extended Duration (Low Volatility) Ethyl_Choice->Ethyl_Reason3

Caption: SAR Decision Tree for Benzamide Derivatization. Blue: Start; Yellow: Decision Nodes; Red: Methyl Selection; Green: Ethyl Selection.

Experimental Protocols

To validate the bioactivity differences described above, the following standardized protocols are recommended.

Protocol A: Shake-Flask LogP Determination (Lipophilicity)

Use this to quantify the +0.5 LogP shift between methyl and ethyl analogs.

  • Preparation: Prepare mutually saturated solvents: n-octanol saturated with water, and water (phosphate buffer pH 7.4) saturated with n-octanol.

  • Dissolution: Dissolve the test compound (Methyl- or Ethylbenzamide analog) in the water-saturated octanol phase to a concentration of 1 mM.

  • Equilibration: Mix 10 mL of the compound-octanol solution with 10 mL of octanol-saturated water in a glass vial.

  • Agitation: Shake mechanically for 60 minutes at 25°C. Centrifuge at 2000g for 15 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .[1]
    
Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Use this to compare antimicrobial potency.[2]

  • Inoculum: Prepare a suspension of S. aureus (ATCC 25923) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup: Use a 96-well microtiter plate. Add 100 µL of MHB to all wells.

  • Compound Addition: Add 100 µL of the Ethylbenzamide analog (stock in DMSO) to column 1. Perform serial 2-fold dilutions across the plate to column 10. Repeat for the Methylbenzamide analog in a separate row.

  • Inoculation: Add 100 µL of the bacterial suspension to all wells. Final volume: 200 µL.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for clearer visualization (Blue = No Growth; Pink = Growth).

Conclusion

The substitution of a methyl group with an ethyl group on a benzamide scaffold is a potent tool in drug design.

  • For Receptor Targets: If the binding pocket contains a hydrophobic extension (like the D2 receptor), the Ethyl group is superior, often increasing potency by orders of magnitude.

  • For Barrier Crossing: The Ethyl group provides a critical boost in lipophilicity, essential for CNS drugs and antimicrobials.

  • For Durability: In topical applications (repellents), the Ethyl group significantly extends protection time by reducing volatility.

Recommendation: In early-stage lead optimization, always synthesize the N-ethyl analog alongside the N-methyl. The "Ethyl Extension" often reveals hydrophobic pockets that the "Methyl Scan" misses.

References

  • Lannoye, G. S., et al. (1990). "N-fluoroalkylated and N-alkylated analogues of the dopaminergic D-2 receptor antagonist raclopride."[3][4] Journal of Medicinal Chemistry. Link

  • Martelle, J. L., & Nader, M. A. (2008). "A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride." Psychopharmacology. Link

  • Fradin, M. S., & Day, J. F. (2002). "Comparative Efficacy of Insect Repellents against Mosquito Bites." New England Journal of Medicine. Link

  • BenchChem. (2025).[2] "A Comparative Guide to the Antimicrobial Activity of Benzamide Derivatives." BenchChem Technical Guides. Link

  • Hansch, C., & Leo, A. (1995). "Exploring QSAR: Fundamentals and Applications in Chemistry and Biology." ACS Professional Reference Book. (Classic reference for LogP principles).
  • Kujawski, J., et al. (2012). "The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview." Computational Methods in Science and Technology. Link

Sources

Validating Synthesis of N-(5-chloropyridin-2-yl)-4-ethylbenzamide via IR Spectroscopy: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validation protocol for the synthesis of N-(5-chloropyridin-2-yl)-4-ethylbenzamide , a structural analog relevant to sulfonylurea and benzamide-based drug discovery. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier-Transform Infrared Spectroscopy (FT-IR) offers a superior, rapid method for monitoring the specific functional group transformation required in this synthesis: the conversion of a reactive acid chloride and a primary amine into a stable secondary amide.

This document provides a self-validating workflow, comparing the spectral fingerprints of the precursors (4-ethylbenzoyl chloride and 2-amino-5-chloropyridine ) against the target product to ensure reaction completion without the immediate need for time-consuming chromatographic separation.

Chemical Context & Reaction Logic

To validate the product, one must understand the transformation at the molecular level. The synthesis typically proceeds via a nucleophilic acyl substitution (acylation).

  • Electrophile: 4-Ethylbenzoyl chloride (High energy, reactive C=O).

  • Nucleophile: 2-Amino-5-chloropyridine (Primary amine).

  • Product: Secondary Amide (Stabilized C=O, N-H linkage).

The Validation Logic: The synthesis is considered successful only if the high-frequency acid chloride band disappears and is replaced by the characteristic Amide I and Amide II bands, while the primary amine doublet collapses into a single secondary amine peak.

Comparative Spectral Analysis (The Core Data)

The following table serves as the primary decision matrix for researchers. It compares the theoretical and observed wavenumbers of the starting materials versus the target product.

Table 1: Critical IR Band Shifts for Validation
Functional GroupPrecursor 1: 4-Ethylbenzoyl Chloride [1]Precursor 2: 2-Amino-5-chloropyridine [2]Target Product: N-(5-chloropyridin-2-yl)-4-ethylbenzamide Validation Status
Carbonyl (C=O) ~1770–1785 cm⁻¹ (Sharp, Acid Chloride)Absent1650–1680 cm⁻¹ (Amide I, Strong)CRITICAL PASS/FAIL
N-H Stretch Absent3300–3500 cm⁻¹ (Doublet, Primary

)
~3250–3350 cm⁻¹ (Single Band, Secondary Amide)CRITICAL PASS/FAIL
N-H Bend Absent~1600 cm⁻¹ (Scissoring, overlaps w/ ring)1520–1550 cm⁻¹ (Amide II)Confirmatory
C-Cl Stretch Absent~1090–1100 cm⁻¹1090–1100 cm⁻¹ (Retained)Structural Check
Alkyl (Ethyl) 2850–2960 cm⁻¹ (C-H sp³)Absent2850–2960 cm⁻¹ (Retained)Structural Check
Pyridine Ring Absent~1580, 1470 cm⁻¹~1580, 1470 cm⁻¹ (Retained)Structural Check

Technical Insight: The shift of the carbonyl peak from ~1775 cm⁻¹ to ~1660 cm⁻¹ is the most distinct indicator of reaction success. If the 1775 cm⁻¹ peak remains, unreacted acid chloride is present (incomplete reaction or hydrolysis failure).

Comparative Technique Guide: Why IR?

While this guide focuses on IR, it is essential to understand where it fits in the analytical stack compared to alternatives.

FeatureFT-IR (This Protocol) 1H NMR HPLC-MS
Primary Utility Reaction Monitoring & Functional Group Validation Definitive Structural ElucidationPurity & Mass Confirmation
Time to Result < 5 Minutes30–60 Minutes20–40 Minutes
Sample State Solid/Oil (ATR) or PelletSolution (Deuterated solvent)Solution (LC grade solvent)
Blind Spot Cannot easily distinguish homologues (e.g., ethyl vs propyl)Expensive, requires workupRequires method development
Decision Value "Did the bond form?" "Is the structure exact?""Is it pure?"

Detailed Experimental Protocol

Phase A: Synthesis (Standard Acylation)

Note: This synthesis is water-sensitive. Glassware must be oven-dried.

  • Dissolution: Dissolve 1.0 eq of 2-amino-5-chloropyridine in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add 1.2 eq of Triethylamine (TEA) or Pyridine to scavenge the HCl byproduct.

  • Addition: Dropwise add 1.1 eq of 4-ethylbenzoyl chloride at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: Quench with water (hydrolyzes excess acid chloride), wash with NaHCO₃ (removes acid), and brine. Dry organic layer over MgSO₄ and concentrate.

Phase B: IR Acquisition (Validation)

Method: Attenuated Total Reflectance (ATR) is preferred for speed. Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Bruker Alpha).

  • Background Scan: Clean the diamond crystal with isopropanol. Collect a background air spectrum (4000–400 cm⁻¹).

  • Sample Loading: Place a small amount (~2 mg) of the crude solid product onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge is in the "green" zone (ensure good contact).

  • Acquisition: Scan 16–32 times at 4 cm⁻¹ resolution.

  • Processing: Apply baseline correction if necessary.

Validation Logic Workflow (Decision Tree)

The following diagram visualizes the decision-making process for the scientist during the validation phase.

ValidationLogic Start Crude Product Isolated Acquire Acquire FT-IR Spectrum (4000 - 400 cm⁻¹) Start->Acquire CheckCO Check Carbonyl Region (1650 - 1780 cm⁻¹) Acquire->CheckCO AcidChloride Peak at ~1775 cm⁻¹ (Acid Chloride Present) CheckCO->AcidChloride High Freq Band Found AmideI Strong Peak at ~1660 cm⁻¹ (Amide I Formed) CheckCO->AmideI Shift Observed ResultFail VALIDATION FAILED Recrystallize or Reprocess AcidChloride->ResultFail CheckNH Check N-H Region (3200 - 3500 cm⁻¹) AmideI->CheckNH PrimaryAmine Doublet at 3300-3500 cm⁻¹ (Unreacted Amine) CheckNH->PrimaryAmine Doublet Persists SecAmine Single Band ~3300 cm⁻¹ (Secondary Amide) CheckNH->SecAmine Singlet Observed PrimaryAmine->ResultFail ResultPass VALIDATION SUCCESS Proceed to NMR/HPLC SecAmine->ResultPass

Caption: Figure 1. Step-wise spectral decision tree for validating the amide coupling efficiency.

Troubleshooting Common Spectral Anomalies

  • Broad Band at 2500–3300 cm⁻¹: Indicates the presence of Carboxylic Acid (O-H stretch). This suggests the acid chloride hydrolyzed before reacting with the amine. Solution: Dry solvents and reagents; use fresh acid chloride.

  • Split Carbonyl Peak (1660 & 1680 cm⁻¹): May indicate rotamers or crystalline polymorphism, but if distinct, check for unreacted starting material or anhydride formation.

  • Weak/No Signal: Poor contact with ATR crystal. Solution: Apply more pressure or switch to KBr pellet method.

References

  • NIST Mass Spectrometry Data Center. "4-Ethylbenzoyl chloride Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed February 19, 2026. [Link]

  • NIST Mass Spectrometry Data Center. "2-Amino-5-chloropyridine Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed February 19, 2026. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine." PubChem. Accessed February 19, 2026. [Link]

  • Barth, A. "Infrared spectroscopy of proteins." Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Foundational reference for Amide I/II assignment). [Link]

Reproducibility of N-(5-chloropyridin-2-yl)-4-ethylbenzamide Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for application scientists and drug discovery researchers. It addresses the specific challenges of working with N-(5-chloropyridin-2-yl)-4-ethylbenzamide (CAS: 328119-41-1), a representative "privileged scaffold" molecule often encountered in High-Throughput Screening (HTS) for P2X7 receptor antagonism , Glucokinase activation , and Factor Xa inhibition .[1]

Executive Summary: The "Privileged Scaffold" Trap

N-(5-chloropyridin-2-yl)-4-ethylbenzamide is a classic example of a "privileged structure" in medicinal chemistry.[1][2] Its core motif—a chloropyridine ring linked via an amide to a lipophilic phenyl group—serves as a structural anchor for multiple biological targets, most notably the P2X7 purinergic receptor [1, 2] and Glucokinase (GK) [3]. It also appears as a fragment in the synthesis of Factor Xa inhibitors like Betrixaban [4].

However, this versatility creates a reproducibility crisis. In biological assays, this compound frequently generates false positives or inconsistent IC50/EC50 values due to two primary factors:

  • Poor Aqueous Solubility (LogP ~4.4): The compound is highly lipophilic, leading to micro-precipitation in aqueous buffers.

  • Promiscuity: Without strict counter-screening, activity attributed to P2X7 antagonism may actually be off-target modulation of metabolic enzymes or aggregation-based sequestration.

This guide provides a validated framework to distinguish genuine pharmacological activity from assay artifacts.

Comparative Performance Analysis

To validate N-(5-chloropyridin-2-yl)-4-ethylbenzamide (referred to here as Cpd-328 ), it must be benchmarked against "Gold Standard" tool compounds for its primary suspected targets.[1]

Table 1: Pharmacological & Physicochemical Comparison
FeatureCpd-328 (Subject)A-438079 (P2X7 Standard)GKA50 (GK Standard)Betrixaban (FXa Standard)
Primary Mechanism Multi-target Scaffold (Probe)Competitive P2X7 AntagonistAllosteric GK ActivatorFactor Xa Inhibitor
LogP (Lipophilicity) 4.42 (High Risk) 1.8 (Optimal)3.2 (Moderate)2.6 (Moderate)
Solubility (PBS, pH 7.4) < 1 µM (Precipitates)> 100 µM~10 µM> 50 µM
Assay Interference High (Aggregation)LowModerateLow
Typical IC50/EC50 0.5 – 5.0 µM (Variable)100 nM (Stable)50 nM (Stable)< 5 nM (Stable)
Reproducibility Score Low (Requires additives)HighHighHigh

Senior Scientist Insight: Do not use Cpd-328 as a primary reference standard. Its utility is in SAR (Structure-Activity Relationship) expansion.[1] For assay validation, always run A-438079 (P2X7) or GKA50 (GK) in parallel plates to verify system performance.[1]

Mechanistic Visualization

Understanding where this compound acts is critical for assay design. Below is the signaling pathway for the P2X7 receptor, the most common target for this scaffold, highlighting the intervention point.

P2X7_Pathway ATP Extracellular ATP (Agonist) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Ca_Influx Ca2+ Influx P2X7->Ca_Influx K_Efflux K+ Efflux P2X7->K_Efflux Cpd328 N-(5-chloropyridin-2-yl)-4-ethylbenzamide (Allosteric Antagonist) Cpd328->P2X7 Blocks (Allosteric) NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 K_Efflux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Release (Pro-inflammatory) Caspase1->IL1B Cleaves Pro-IL-1β

Figure 1: P2X7 Receptor Signaling Cascade.[1] Cpd-328 acts as an allosteric antagonist, preventing channel opening and subsequent NLRP3 inflammasome activation.[1]

Critical Protocols for Reproducibility

The following protocols are engineered to mitigate the specific solubility and stability flaws of Cpd-328.

Protocol A: "Crash-Proof" Compound Preparation

Most failures occur before the compound even reaches the cells. This protocol prevents "crash-out" (precipitation).[1]

  • Stock Solution: Dissolve Cpd-328 in 100% DMSO to 10 mM . Vortex for 60 seconds. Do not store at -20°C for >1 month as freeze-thaw cycles induce crystal nucleation.[1]

  • Intermediate Dilution (The Critical Step):

    • Incorrect: Diluting 10 mM stock directly into PBS (Result: Immediate precipitation).[1]

    • Correct: Dilute 10 mM stock into DMSO first to create a 100x series (e.g., 1 mM, 0.1 mM).

  • Final Assay Buffer:

    • Prepare Assay Buffer (HBSS + 20 mM HEPES).[1]

    • Add Surfactant: Supplement with 0.01% Pluronic F-127 or 0.05% BSA . This is non-negotiable for this lipophilic scaffold (LogP 4.42).

    • Perform a 1:100 dilution of the DMSO series into the Assay Buffer immediately prior to addition. Final DMSO concentration = 1%.

Protocol B: P2X7 Calcium Flux Assay (FLIPR)

Designed to differentiate true antagonism from dye artifacts.[1]

Materials:

  • HEK293 cells stably expressing human P2X7.

  • Calcium Indicator Dye (e.g., Fluo-4 AM).[1]

  • Agonist: BzATP (more potent than ATP).[1]

Workflow:

  • Seeding: Plate 20,000 cells/well in poly-D-lysine coated 384-well plates. Incubate 24h.

  • Dye Loading: Load cells with Fluo-4 AM (2 µM) + Pluronic F-127 (0.02%) for 45 min at 37°C.

  • Compound Addition: Add Cpd-328 (prepared via Protocol A). Incubate 30 min at Room Temperature (RT).

    • Note: P2X7 allosteric modulators often require pre-incubation to access the binding pocket.

  • Agonist Challenge: Inject BzATP (EC80 concentration, typically 100-300 µM) via FLIPR/FDSS.

  • Readout: Measure Fluorescence (Ex 488nm / Em 525nm) for 180 seconds.

Self-Validation Check:

  • If the fluorescence baseline drops upon compound addition (before agonist), Cpd-328 is likely quenching the dye or causing cell lysis (toxicity).[1]

  • If IC50 shifts >3-fold between replicates, check the DMSO tolerance of your cell line.

Troubleshooting: Aggregation vs. Activity

A common issue with N-(5-chloropyridin-2-yl)benzamides is colloidal aggregation , where the compound forms microscopic oil droplets that sequester the protein target non-specifically.[1]

The "Detergent Sensitivity" Test

To confirm Cpd-328 is a true pharmacological inhibitor and not an aggregator:

  • Run the standard IC50 assay.

  • Run a parallel assay adding 0.01% Triton X-100 (or 0.05% Tween-80) to the assay buffer.

  • Interpretation:

    • True Inhibitor: IC50 remains largely unchanged (within 2-fold).[1]

    • Aggregator (False Positive): IC50 shifts dramatically (e.g., >10-fold loss of potency) because the detergent breaks up the aggregates [5].[1]

Workflow Visualization: Validating the Hit

Validation_Workflow Start Compound Cpd-328 (Hit Identified) Solubility Check Solubility (Nephelometry) Start->Solubility Detergent Detergent Sensitivity Test (+0.01% Triton) Solubility->Detergent Soluble Decision_Fail False Positive (Discard/Reformulate) Solubility->Decision_Fail Precipitates Specific Target Specificity (Counter-Screen) Detergent->Specific IC50 Stable Detergent->Decision_Fail IC50 Shift >10x Decision_Pass Valid Lead (Proceed to SAR) Specific->Decision_Pass Selective Specific->Decision_Fail Promiscuous

Figure 2: Validation Decision Tree. This workflow filters out false positives caused by the poor physicochemical properties of the benzamide scaffold.

References

  • Chen, X., et al. (2010).[1][3] Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist.[1] Bioorganic & Medicinal Chemistry Letters, 20(10), 3107-3111.[1][3]

  • Karasawa, A., et al. (2016).[1] Structural basis for subtype-specific inhibition of the P2X7 receptor. eLife, 5, e22153. (Discusses allosteric binding of benzamide antagonists).

  • Mittal, M., et al. (2019).[1] N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design, 93(4), 546-560.[1]

  • Zhang, P., et al. (2009).[1][4] Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor.[1][4] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[1][4]

  • Feng, B.Y., & Shoichet, B.K. (2006).[1] A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553.[1]

Sources

A Researcher's Guide to Solid-State Characterization of N-(5-chloropyridin-2-yl)-4-ethylbenzamide Crystals: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, a comprehensive understanding of the solid-state properties of a compound is paramount. For N-(5-chloropyridin-2-yl)-4-ethylbenzamide, a molecule of interest for its potential pharmacological applications, elucidating its three-dimensional structure and physicochemical properties is a critical step in its development pipeline.[1][2] This guide provides a comparative analysis of single-crystal X-ray diffraction (SCXRD) as the gold standard for structural determination, alongside complementary techniques essential for a holistic solid-state characterization. We will explore the "why" behind the "how," offering insights into the experimental design and data interpretation for researchers, scientists, and drug development professionals.

While specific crystallographic data for N-(5-chloropyridin-2-yl)-4-ethylbenzamide is not publicly available as of this writing, this guide will utilize data from closely related structures to illustrate key concepts and provide a practical framework for analysis.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4] It provides a wealth of information, including bond lengths, bond angles, torsion angles, and the overall conformation of the molecule.[5] This detailed structural information is the foundation for understanding a molecule's physical and chemical properties, its potential interactions with biological targets, and for establishing intellectual property.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands careful execution and a logical, self-validating workflow.

SCXRD_Workflow cluster_synthesis Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting Screening Crystal Screening Mounting->Screening Data_Collection Data Collection Screening->Data_Collection Suitable Crystal Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Structure_Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction.

Detailed Protocol for Single-Crystal X-ray Diffraction

1. Crystal Growth (Prerequisite):

  • Objective: To obtain single crystals of sufficient size and quality (typically 0.1-0.4 mm in all dimensions for conventional X-ray sources).[5][6]

  • Protocol:

    • Solvent Selection: Begin by testing the solubility of N-(5-chloropyridin-2-yl)-4-ethylbenzamide in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation over several days to weeks.

    • Vapor Diffusion: In a sealed container, place a vial with a concentrated solution of the compound. In the same container, place a larger vial with a solvent in which the compound is poorly soluble but is miscible with the solvent of the compound solution (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution will gradually decrease its solubility, promoting crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

2. Data Collection:

  • Instrumentation: A single-crystal X-ray diffractometer (e.g., Bruker APEXII CCD or Rigaku XtaLAB Synergy-S).[4]

  • Protocol:

    • Crystal Mounting: Carefully select a well-formed crystal with sharp edges and no visible defects under a microscope. Mount the crystal on a goniometer head using a suitable cryo-protectant oil.

    • Crystal Screening: The mounted crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A preliminary set of diffraction images is collected to assess the crystal quality, determine the unit cell parameters, and identify the crystal system.

    • Data Collection Strategy: Based on the screening results, a data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ). This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

3. Structure Solution and Refinement:

  • Software: SHELX, OLEX2.[7]

  • Protocol:

    • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of reflection intensities.

    • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the best possible fit.

    • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).

Complementary Techniques for a Comprehensive Profile

While SCXRD provides the definitive atomic arrangement, a full understanding of the solid-state properties of N-(5-chloropyridin-2-yl)-4-ethylbenzamide requires a multi-technique approach. Powder X-ray Diffraction (PXRD), Solid-State Nuclear Magnetic Resonance (ssNMR), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) Spectroscopy each offer unique and valuable insights.

Characterization_Techniques Compound N-(5-chloropyridin-2-yl)- 4-ethylbenzamide Crystal SCXRD SCXRD (Atomic Structure) Compound->SCXRD PXRD PXRD (Phase Purity, Polymorphism) Compound->PXRD ssNMR ssNMR (Local Environment, Dynamics) Compound->ssNMR DSC DSC (Thermal Properties, Phase Transitions) Compound->DSC FTIR FTIR (Functional Groups, H-Bonding) Compound->FTIR

Caption: A multi-technique approach to solid-state characterization.

Performance Comparison of Analytical Techniques

TechniqueInformation ObtainedSample RequirementsThroughputDestructive?Key Advantage
Single-Crystal XRD Absolute 3D atomic structure, bond lengths/angles, polymorphism.[4][5]Single crystal (0.1-0.4 mm).[6]LowNoDefinitive structural determination.
Powder XRD Crystalline phase identification, phase purity, polymorphism, crystallinity.[8]Polycrystalline powder (~5-10 mg).HighNoRapid analysis of bulk material.
Solid-State NMR Local chemical environment, molecular dynamics, polymorphism.[9][10]Powder (~50-100 mg).MediumNoSensitive to local structure and dynamics.
DSC Thermal transitions (melting, crystallization), phase purity, polymorphism.[11][12]Powder (~2-5 mg).HighYes (if melted)Quantitative thermal analysis.
FTIR Spectroscopy Functional groups, hydrogen bonding, polymorphism.[13][14]Powder (~1-2 mg).Very HighNoRapid and sensitive to chemical bonds.

In-Depth Look at Alternative Methodologies

Powder X-ray Diffraction (PXRD)

PXRD is an indispensable tool for the analysis of polycrystalline materials.[8] Unlike SCXRD, which requires a single crystal, PXRD can be performed on a powdered sample, making it ideal for routine analysis and quality control.

Experimental Protocol for PXRD:

  • Sample Preparation: Gently grind a small amount of N-(5-chloropyridin-2-yl)-4-ethylbenzamide crystals into a fine powder.

  • Sample Mounting: Pack the powder into a sample holder, ensuring a flat, uniform surface.

  • Data Collection: Collect the diffraction pattern over a specified range of 2θ angles.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline phase. This can be compared to a database or a pattern calculated from a known single-crystal structure to confirm phase identity and purity.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR is a powerful technique for probing the local chemical environment of atoms in the solid state.[9][10] It is particularly sensitive to subtle differences in crystal packing and can be used to distinguish between different polymorphs.

Experimental Protocol for ssNMR:

  • Sample Packing: Pack the powdered sample of N-(5-chloropyridin-2-yl)-4-ethylbenzamide into an NMR rotor.

  • Data Acquisition: Acquire spectra (e.g., ¹³C and ¹⁵N) using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) to enhance signal and resolution.[15]

  • Spectral Analysis: The chemical shifts in the ssNMR spectrum are highly sensitive to the local electronic environment of the nuclei, providing information on molecular conformation and intermolecular interactions.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time.[12] It is used to determine thermal properties such as melting point, enthalpy of fusion, and to detect phase transitions.[11][16]

Experimental Protocol for DSC:

  • Sample Preparation: Accurately weigh a small amount of the powdered sample into a DSC pan.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The resulting thermogram will show endothermic or exothermic peaks corresponding to thermal events. The melting point is a key indicator of purity, and the presence of multiple thermal events may suggest polymorphism.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations.[13][17] The resulting spectrum provides a fingerprint of the functional groups present in the molecule and is sensitive to changes in hydrogen bonding and crystal packing.[14]

Experimental Protocol for FTIR:

  • Sample Preparation: Prepare the sample using an appropriate method, such as Attenuated Total Reflectance (ATR) or by preparing a KBr pellet.

  • Spectral Acquisition: Collect the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Interpretation: Analyze the positions and shapes of the absorption bands to identify functional groups and to probe intermolecular interactions. For example, the N-H and C=O stretching frequencies can provide insights into the hydrogen bonding network.

Conclusion

While single-crystal X-ray diffraction remains the definitive method for elucidating the atomic structure of crystalline materials like N-(5-chloropyridin-2-yl)-4-ethylbenzamide, a comprehensive understanding of its solid-state properties necessitates a multi-technique approach. Powder XRD, solid-state NMR, DSC, and FTIR spectroscopy each provide complementary and crucial pieces of the puzzle. By integrating the data from these techniques, researchers and drug development professionals can build a robust and self-validating profile of a compound's solid-state characteristics, which is essential for ensuring its quality, stability, and performance.

References

  • Harris, R. K. (2013). Applications of solid-state NMR spectroscopy to pharmaceuticals. European Pharmaceutical Review. [Link]

  • Specac Ltd. (2025). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. [Link]

  • Adam, J., et al. (2015). Crystal structure of 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Harris, K. D. M. (2012). Structure Determination of Organic Materials from Powder X-ray Diffraction Data. Topics in Current Chemistry. [Link]

  • Brittain, H. G. (2018). Mid-Infrared Spectroscopy of Pharmaceutical Solids. Profiles of Drug Substances, Excipients, and Related Methodology. [Link]

  • PubChem. N-(pyridin-2-yl)benzamide. [Link]

  • AZoM. (2025). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]

  • Harris, K. D. M. (2019). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. NMR Crystallography. [Link]

  • Gryl, M., et al. (2016). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-diindolocarbazole. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • Reutzel-Edens, S. M. (2002). Solid-State NMR Spectroscopy of Small Molecules: From NMR Crystallography to the Characterization of Solid Oral Dosage Forms. Journal of Pharmaceutical Sciences. [Link]

  • Mettler Toledo. (2012). Greater Insight into Organic Molecules Using DSC 1. [Link]

  • Yuan, L., et al. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Camp, E. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. [Link]

  • NETZSCH. Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA). [Link]

  • Taylor & Francis Online. Solid-state NMR – Knowledge and References. [Link]

  • Preprints.org. (2024). Solid-State NMR of Chemical Compounds – A Review. [Link]

  • ResearchGate. (2025). Characterization of the solid-state: Spectroscopic techniques. [Link]

  • McDermott, A. E. (2022). Solid-state NMR spectroscopy. Nature Reviews Methods Primers. [Link]

  • Al-Omary, F. A. M., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Processes. [Link]

  • Agilent. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. [Link]

  • Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD). [Link]

  • ResearchGate. DSC traces for crystals of 1 at cooling/heating rates of 5 °C min⁻¹. [Link]

  • Loo, A., et al. (2020). Thermal Properties, Molecular Structure, and Thin-Film Organic Semiconductor Crystallization. The Journal of Physical Chemistry C. [Link]

  • Jasinski, J. P. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • University of Waterloo. About Single X-ray Diffraction. [Link]

  • University of Virginia. Resources | Single-Crystal X-ray Diffraction. [Link]

  • PubChem. N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide. [Link]

  • PubChem. N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide;2-hydroxypropane-1,2,3-tricarboxylic acid. [Link]

  • Azzam, R. A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

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Safety Operating Guide

N-(5-chloropyridin-2-yl)-4-ethylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Disposal of N-(5-chloropyridin-2-yl)-4-ethylbenzamide

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N-(5-chloropyridin-2-yl)-4-ethylbenzamide (CAS No. 328119-41-1). As a compound utilized in research and development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide moves beyond a simple checklist, delving into the rationale behind each procedure to empower researchers with the knowledge for safe and compliant laboratory operations.

Core Principles: Hazard Assessment and Regulatory Compliance

Understanding the inherent risks of N-(5-chloropyridin-2-yl)-4-ethylbenzamide is the foundation of its safe management. The molecule's structure, combining a substituted benzamide with a chloropyridine ring, suggests potential biological activity and dictates its classification as chemical waste that requires professional handling.[1] Benzamide derivatives are a broad class of compounds with diverse pharmacological activities, while the pyridine ring is a common motif in many FDA-approved drugs.[1]

1.1. Physicochemical and Hazard Profile

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its hazard profile can be inferred from its structural components and data on related molecules.

PropertyValue / InformationSource
Molecular Formula C₁₄H₁₃ClN₂O[2]
Molecular Weight 260.72 g/mol [2]
Appearance Likely a solid crystalline powder.[3]
Water Solubility Predicted to have low water solubility.[2][4]
logP 4.4193 (Predicted)[2]
Primary Hazards Harmful if swallowed or in contact with skin; Causes skin and serious eye irritation; May cause respiratory irritation.[4][5][6][7]
Environmental Hazards Pyridine-containing compounds can be persistent in the environment and toxic to aquatic life.[8] Release into the environment must be avoided.

1.2. Regulatory Imperative

Disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9][10] It is the generator's legal responsibility to determine if a waste is hazardous and to manage it from "cradle to grave."[9] Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [11][12]

The Disposal Workflow: A Step-by-Step Protocol

This workflow ensures that the waste is handled safely from the point of generation to its final removal by a certified waste management service.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), ensure the correct PPE is worn. The rationale is to create a barrier against dermal absorption, inhalation, and eye contact.

PPE ItemSpecificationJustification
Gloves Nitrile, chemically resistantTo prevent skin contact. Harmful dermal effects are associated with related compounds.[4][5]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and fine dust, as related compounds cause serious eye irritation.[5][7]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or aerosols, which may cause respiratory irritation.[4]
Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for N-(5-chloropyridin-2-yl)-4-ethylbenzamide and structurally similar compounds. Do not mix with other waste categories like halogenated solvents, acids, or bases unless explicitly permitted by your institution's safety office.[12]

  • Solid Waste Collection:

    • Collect pure compound, contaminated weigh boats, and contaminated consumables (e.g., gloves, wipes) in a designated, robust, sealable plastic bag or container.

    • This container should be clearly labeled as "Solid Hazardous Waste."

  • Liquid Waste Collection:

    • For solutions containing the compound, use a dedicated, chemically compatible (e.g., HDPE or glass), shatter-proof waste container with a screw-top lid.[13]

    • Never use metal containers for halogenated compounds due to the risk of corrosion.[13]

    • Leave at least 10% headspace in the container to allow for vapor expansion.

Step 3: Container Labeling

Accurate labeling is a legal requirement and essential for safe handling by all personnel. The container must be labeled as soon as the first drop of waste is added.[12]

Required Label Information:

  • The words "HAZARDOUS WASTE" [12]

  • Full Chemical Name: "Waste N-(5-chloropyridin-2-yl)-4-ethylbenzamide"

  • List of All Components: For mixtures, list all constituents, including solvents.

  • Approximate Percentages of each component.

  • Hazard Identification: Indicate relevant hazards (e.g., Toxic, Irritant).

Step 4: On-Site Accumulation and Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the generator.[12]

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[13]

  • Secondary Containment: Place the waste container in a secondary bin or tray to contain any potential leaks.

  • Segregation: Store away from incompatible materials.[12]

// Connections A -> B [label="Safety First"]; B -> C; C -> D [label="Immediate Action"]; D -> E; E -> F [label="Safe Practice"]; F -> G [label="When Full or Time Limit Reached"]; G -> H;

// Error Path X [label="Improper Disposal\n(Drain, Regular Trash)\nPROHIBITED", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; A -> X [style=dashed, color="#EA4335"]; } endom Caption: Workflow for the safe disposal of N-(5-chloropyridin-2-yl)-4-ethylbenzamide.

Step 5: Final Disposal
  • Professional Service: The only acceptable method for final disposal is through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.[5][13]

  • Treatment Method: Such facilities will typically use high-temperature incineration to completely destroy the compound, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides.[14] This method is necessary due to the stability of the pyridine ring and to prevent the release of the active compound into the environment.[8]

Spill Management Protocol

Accidents require a prepared response. The procedure differs based on the spill's magnitude.

  • For Small Spills (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE, including respiratory protection if the material is a fine powder.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb solvent-based spills.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

    • Wash hands thoroughly after the cleanup.

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert others and activate any emergency alarms.

    • Contact your institution's EHS or emergency response team immediately.[15] Do not attempt to clean up a large spill yourself.

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of N-(5-chloropyridin-2-yl)-4-ethylbenzamide, upholding their commitment to personal safety, regulatory compliance, and environmental stewardship.

References

  • Cui, H., et al. (2020). UV activation of the pi bond in pyridine for efficient pyridine degradation and mineralization by UV/H2O2 treatment. PubMed, [Link]

  • ResearchGate. (Various Dates). Collection of articles on the electronic nature and functionalization of pyridine. [Link]

  • National Institutes of Health. (Date not specified). The NIH Drain Discharge Guide. [Link]

  • Google Patents. (2015).
  • YouTube. (2020). Electrophilic aromatic substitution on Pyridine. [Link]

  • United Nations Office on Drugs and Crime. (Date not specified). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • MDPI. (2018). Nucleophilic Dearomatization of Activated Pyridines. [Link]

  • Florida Department of Environmental Protection. (2024). Summary of Hazardous Waste Regulations. [Link]

  • Duke University Occupational and Environmental Safety Office. (2025). Safe Handling of Hazardous Drugs. [Link]

  • University of Oklahoma Health Sciences Center. (2025). Hazardous Waste - EHSO Manual 2025-2026. [Link]

  • Western Kentucky University. (2015). Hazardous & Regulated Waste Management Guide. [Link]

  • Lithofin. (2022). Safety Data Sheet for Lithofin MPP. [Link]

  • PubChem. (2025). N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide. [Link]

  • California Department of Toxic Substances Control. (Date not specified). Environmental Effects Information. [Link]

  • Vermont Department of Environmental Conservation. (2022). Vermont Hazardous Waste Management Regulations. [Link]

  • CDMS.net. (2015). Safety Data Sheet for TZone™ SE BROADLEAF HERBICIDE. [Link]

  • U.S. Environmental Protection Agency. (Date not specified). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]

  • PubChem. (2026). N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)... [Link]

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Personal Protective Equipment (PPE) & Handling Guide: N-(5-chloropyridin-2-yl)-4-ethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Identification

N-(5-chloropyridin-2-yl)-4-ethylbenzamide (CAS: 328119-41-1) is a functionalized benzamide derivative containing a chloropyridine moiety. While specific toxicological data for this exact catalog number may be limited in public databases, Structure-Activity Relationship (SAR) analysis mandates a conservative high-hazard handling protocol.

Why This Compound Requires Specific Attention
  • Aminopyridine Moiety Risk: The structure contains a 2-aminopyridine scaffold. Simple aminopyridines are known potassium channel blockers and neurotoxins (Fatal/Toxic if swallowed or absorbed through skin). You must treat this derivative as a potential neurotoxin until specific LD50 data proves otherwise.

  • Sensitization Potential: Halogenated pyridine derivatives are frequent skin and respiratory sensitizers.

  • Physical State: Likely a crystalline solid or fine powder. Electrostatic charging during weighing can cause particle flight, increasing inhalation risk.

Estimated Hazard Classification (Precautionary):

  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic)

  • Skin/Eye Irritation: Category 2A/2[1]

  • Target Organ Toxicity: Potential Neurotoxicant

Risk Assessment & Control Banding

In the absence of a specific Occupational Exposure Limit (OEL), we apply Control Banding to determine the necessary containment and PPE.

ParameterClassificationOperational Requirement
Potency Band OEB 3 / 4 (Estimated)High Potency / Toxic
Physical State Solid (Dusty)High Dust Potential
Containment Level 3 HEPA-filtered Enclosure / Fume Hood
OEL Target < 10 µg/m³ (8hr TWA)Strict Respiratory Protection

Personal Protective Equipment (PPE) Protocol

A. Respiratory Protection (The Critical Barrier)

Do not rely on standard surgical masks.

  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

  • Secondary Protection (PPE):

    • Minimum: N95 or P2 disposable respirator (if handled strictly in a hood).

    • Recommended (Spill/Outside Hood): Half-face elastomeric respirator with P100 (HEPA) cartridges .

    • Rationale: The chloropyridine dust is fine and potentially bio-active. P100 filters block 99.97% of particles, whereas N95s allow 5% leakage.

B. Dermal Protection (Glove Selection)

Chlorinated organics can permeate standard latex rapidly.

  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).

  • Technique: Double Gloving is mandatory.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Long-cuff Nitrile (5-6 mil) or Laminate (Silver Shield) if handling concentrated solutions in DCM or DMF.

  • Change Schedule: Immediately upon splash; every 60 minutes during continuous handling.

  • Visual Check: Inspect for pinholes before donning. This compound's "white powder" appearance makes it hard to see on white latex; blue or purple nitrile provides better contrast for contamination checks.

C. Eye & Face Protection[1][2][3][4][5][6][7][8][9][10]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient for powders that can drift behind lenses.

  • High Risk (Large Scale/Solutions): Face Shield over Goggles.

D. Body Protection[5][8][10][11][12]
  • Lab Coat: Tyvek® (polyethylene) or chemically resistant lab coat. Cotton coats retain toxic dust and should be avoided for OEB 3+ solids.

  • Sleeves: Disposable sleeve covers (Tyvek) recommended to bridge the gap between glove cuff and lab coat.

Operational Workflows & Logic

Diagram 1: PPE Selection Decision Tree

Use this logic flow to determine the required PPE based on your specific experimental state.

PPE_Decision_Tree Start Start: Handling N-(5-chloropyridin-2-yl)-4-ethylbenzamide State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Dissolved) State->Solution Quantity Quantity? Solid->Quantity Solvent Solvent Type? Solution->Solvent Small < 100 mg Quantity->Small Large > 100 mg Quantity->Large PPE_Solid_Small PPE: Double Nitrile + Goggles + Lab Coat Engineering: Fume Hood MANDATORY Small->PPE_Solid_Small PPE_Solid_Large PPE: P100 Respirator + Tyvek Sleeves + Double Nitrile Engineering: Powder Containment Enclosure Large->PPE_Solid_Large Standard Methanol/Ethanol/DMSO Solvent->Standard Penetrating DCM / DMF / THF Solvent->Penetrating PPE_Sol_Std PPE: Double Nitrile (Change 60m) Standard->PPE_Sol_Std PPE_Sol_High PPE: Laminate/Barrier Gloves (Silver Shield) Risk: Rapid Permeation Carrier Effect Penetrating->PPE_Sol_High

Caption: Decision matrix for selecting PPE based on physical state and solvent carrier risks.

Protocol 1: Weighing & Dispensing (Critical Step)

The Risk: Static electricity can cause the dry powder to "jump" or disperse, leading to inhalation or bench contamination.

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood to neutralize static charge on the spatula and weighing boat.

  • Setup: Line the hood surface with a plastic-backed absorbent pad (absorbent side up).

  • Technique:

    • Open the vial only inside the hood.

    • Use a disposable anti-static weighing boat.

    • Do not return excess chemical to the stock vial (cross-contamination and dust generation risk).

  • Decon: Wipe the exterior of the stock vial with a Kimwipe dampened in Methanol before removing it from the hood.

Protocol 2: Solution Preparation

The Risk: Solvents like DMSO or DCM can carry the toxic compound through the skin barrier much faster than the solid alone.

  • Solvent Choice: If possible, dissolve in DMSO or Methanol. Avoid DCM (Dichloromethane) unless necessary, as it permeates nitrile gloves in <4 minutes.

  • Mixing: Add solvent to the solid (not solid to solvent) to prevent "puffing" of dust.

  • Labeling: Immediately label the flask with "Neurotoxin Suspect" and the concentration.

Emergency Procedures & Waste Disposal

Diagram 2: Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Powder Dry Powder Spill Assess->Powder Liquid Liquid/Solution Spill Assess->Liquid Action_Powder 1. Cover with wet paper towel (prevents dust) 2. Scoop into bag 3. Wipe with Methanol Powder->Action_Powder Action_Liquid 1. Cover with absorbent pads 2. Do NOT use water initially (spreads organic) 3. Double bag waste Liquid->Action_Liquid Disposal Label: 'Hazardous Waste - Toxic' Contact EHS Action_Powder->Disposal Action_Liquid->Disposal

Caption: Step-by-step containment strategy for dry vs. liquid spills.

Decontamination Procedure[11]
  • Surface: The compound is likely lipophilic. Water alone will not clean it.

    • Step 1: Wipe with Methanol or Ethanol (solubilizes the benzamide).

    • Step 2: Follow with a soap and water wash.[2][3][4][5]

  • Skin Contact:

    • Immediate: Wash with soap and copious water for 15 minutes.[2] Do not use alcohol on skin (it enhances absorption).

    • Medical: Seek evaluation if symptoms (tingling, numbness, dizziness) occur, citing potential aminopyridine-like toxicity.

Waste Disposal[5][8][9][12][13][14]
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with oxidizers (e.g., Nitric acid) as chloropyridines can react violently.

  • Container: High-density polyethylene (HDPE) or glass.

References

  • PubChem. (n.d.). Compound Summary: N-(5-chloropyridin-2-yl)-4-ethylbenzamide.[6] National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Control Banding for Chemical Hazards. Retrieved February 19, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.